Technical Documentation Center

2,6-difluoro-N-methylpyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-difluoro-N-methylpyrimidin-4-amine
  • CAS: 165258-58-2

Core Science & Biosynthesis

Foundational

2,6-Difluoro-N-methylpyrimidin-4-amine: Physicochemical Profiling and Mechanistic Workflows in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fluoropyrimidines are foundational scaffolds, historically leveraged for their direct anticancer properties (e.g., 5-fluorouracil)[1]. However, highly flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluoropyrimidines are foundational scaffolds, historically leveraged for their direct anticancer properties (e.g., 5-fluorouracil)[1]. However, highly fluorinated, asymmetric pyrimidines such as 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) serve a distinctly different, yet equally critical role: they act as highly versatile, bifunctional electrophilic building blocks[2].

By exploiting the differential electronic environments of the C2 and C6 fluorine atoms—induced by the electron-donating N-methylamino group at C4—chemists can execute highly regioselective, sequential Nucleophilic Aromatic Substitution (SNAr) reactions[3]. This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, the mechanistic causality behind its reactivity, and a self-validating experimental workflow for synthesizing complex trisubstituted pyrimidine kinase inhibitors.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. Table 1 summarizes the quantitative data for 2,6-difluoro-N-methylpyrimidin-4-amine, contextualized by the causality of these metrics.

Table 1: Physicochemical Properties and Synthetic Significance

PropertyValueCausality / Synthetic Significance
CAS Number 165258-58-2Unique registry identifier for precise material sourcing and database tracking[4].
Molecular Weight 145.11 g/mol Low molecular weight ensures high atom economy and leaves ample "molecular budget" for adding complex pharmacophores without violating Lipinski's Rule of 5[4].
Molecular Formula C5H5F2N3The presence of two highly electronegative fluorine atoms strongly polarizes the pyrimidine core, activating it for nucleophilic attack[2].
Density (Predicted) ~1.398 g/cm³Indicates dense molecular packing, a direct result of the heavy, highly electronegative fluorine substituents[2].
Boiling Point (Predicted) ~298.6 °CThe high boiling point indicates thermal stability, allowing the use of high-boiling polar aprotic solvents (e.g., DMF, NMP) for forcing SNAr conditions[2].
LogP 0.8695This slight lipophilicity guarantees excellent solubility in standard organic solvents (THF, DCM) while maintaining compatibility with aqueous workups[4].
Polar Surface Area 37.81 ŲA low PSA ensures that the core scaffold will not severely hinder the membrane permeability of the final drug candidate[4].

Mechanistic Insights: The Logic of Regioselective SNAr

The SNAr reaction of fluoropyrimidines proceeds via a stepwise addition-elimination mechanism[3]. The nucleophile first attacks the electron-deficient carbon, forming a negatively charged Meisenheimer complex, followed by the rapid expulsion of the fluoride anion. Fluorine is an exceptional leaving group in this context because its extreme electronegativity stabilizes the transition state by pulling electron density away from the ring[3].

In 2,6-difluoro-N-methylpyrimidin-4-amine , the reactivity of the two fluorine atoms is not identical. The N-methylamino group at the C4 position acts as an electron-donating group via resonance. This resonance pushes electron density into the pyrimidine ring, subtly deactivating the electrophilicity of the adjacent carbons. Because of the asymmetric electronic distribution across the pyrimidine nitrogens, the C2 and C6 positions exhibit differentiated activation energy barriers. This asymmetry is the mechanistic foundation that allows chemists to perform temperature-controlled sequential SNAr , installing two distinct nucleophiles without the need for cumbersome protecting-group chemistry.

Experimental Workflows: Sequential SNAr Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on kinetic control for the first substitution and thermodynamic control for the second, with integrated analytical checkpoints to prevent the propagation of synthetic errors.

Phase 1: Kinetically Controlled Mono-SNAr

Objective: Regioselective displacement of the first fluorine atom using a primary amine.

  • Reaction Setup: Dissolve 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures kinetically trap the mono-substituted product, preventing the remaining fluorine from reacting.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of the primary amine nucleophile (1.05 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HF byproduct without competing with the primary amine[3].

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint 1:

    • LC-MS: Confirm the mass shift corresponding to [M+Nu1​−F]+ .

    • 19 F NMR: The spectrum must transition from two distinct fluorine signals to a single, sharp fluorine resonance, confirming absolute mono-substitution.

Phase 2: Thermodynamically Controlled Second SNAr

Objective: Displacement of the remaining, deactivated fluorine atom to yield the trisubstituted target.

  • Reaction Setup: Isolate the mono-substituted intermediate and dissolve it in anhydrous DMF or NMP (0.1 M). Causality: The first substitution added an electron-donating group, raising the activation energy barrier for the second SNAr. Polar aprotic solvents like DMF stabilize the highly charged Meisenheimer transition state required for this step[3].

  • Reagent Addition: Add K2CO3 (2.5 equiv) and the secondary amine or alkoxide nucleophile (1.2 equiv).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours. Causality: High thermal energy is strictly required to overcome the thermodynamic barrier of the deactivated ring.

  • Validation Checkpoint 2:

    • 19 F NMR: The complete disappearance of the 19 F signal provides binary, undeniable proof that the second substitution is complete.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and condition-dependent causality of the sequential SNAr methodology.

SNAr_Workflow A 2,6-difluoro-N-methyl pyrimidin-4-amine B Nucleophile 1 (Mild Base, 0°C) A->B Step 1 C Mono-SNAr Intermediate B->C Regioselective First Substitution D Nucleophile 2 (Strong Base, 100°C) C->D Step 2 E Trisubstituted Pyrimidine Target D->E High Temp Second Substitution

Figure 1: Regioselective sequential SNAr workflow for 2,6-difluoro-N-methylpyrimidin-4-amine.

References

  • GuideChem. "165258-58-2 4-Pyrimidinamine,2,6-difluoro-N-methyl". GuideChem Chemical Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhDyEevdxg915Ap25wnQIczxhwefybd0AFgSzoG2E7DO9UqSSLJzoD1TjOyFdMQQpjMTR-8sfJV_zEoeqpgTVlkEBRfY_SVe-BBEKxJ-SM97GCIdyfC6RRsoBYX5ji10erF4vGk7cdwJdLlvofi2mvELF5]
  • GuideChem. "4-Pyrimidinamine,2,6-difluoro-N-methyl- Chemical Properties". GuideChem Chemical Dictionary. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE59lL-r3LgagZwHcTCxd_ky_TwibtHYDLKj2RTR9tZTaS0NUmH6qHAYoB0RVqd6CI0PSe7qEYhJ6Mn90LS7O29me-A0VFFGg2KzhXA47km77L5LvlMGnuWF0UyXpeJiH8YKCm_-5I-WMugyUXUPGJ9FM1C]
  • Taiho Pharmaceutical / National Institutes of Health (NIH). "New Challenges and Inspired Answers for Anticancer Drug Discovery and Development". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3u9aY1zoS6tnQy2v9b450vEfve8YMnGZKKaC-EwkVK-UXb_2bl_TnZ0IpUTxy8P2t1tDEbvFuBlB5y-1AmKDdAXclRJnr9RhuFsXz37rXC-DcV6WHcrEOBjmFxa8HkKbSPZK24k1AFSUb2fo=]
  • ACS Publications. "High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions". ACS Combinatorial Science. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6UOvvAZ7nRxsJRNJN1qEO8wRXLjThu7Rj89MT0VDporVDc3_3DsqlAldy7YH99WRdrIfYitI2rI2pXftEf0UEAztH93Q2KuBC8K1ZiodPs2A_EwinhkN_DufRbgxLu10KWKmZaLYwjbW_CwE5Jw==]

Sources

Exploratory

Structural and NMR Elucidation of 2,6-Difluoro-N-methylpyrimidin-4-amine: A Technical Guide

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorinated pyrimidines, in particular, exhibit unique pharmacokinetic profiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorinated pyrimidines, in particular, exhibit unique pharmacokinetic profiles and metabolic stability, making them highly sought-after motifs in drug discovery, such as in the development of [1].

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for[2]. By dissecting the electronic push-pull system inherent to this molecule, we establish a self-validating analytical workflow that ensures absolute structural certainty for researchers and drug development professionals.

Structural Anatomy & Electronic Causality

2,6-Difluoro-N-methylpyrimidin-4-amine features a highly polarized heteroaromatic ring. The chemical shifts of its nuclei are dictated by the competing electronic effects of its substituents:

  • Electron-Withdrawing Fluorines (C2, C6): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M). In the pyrimidine system, the -I effect dominates the σ -framework, deshielding the directly attached carbons, while the +M effect shields the ortho and para positions. The unique reactivity of these C-F bonds also makes them prime targets for [3].

  • Electron-Donating Amine (C4): The N-methylamino group is a powerful resonance donor (+M). It pumps electron density into the π -system, profoundly shielding the ortho (C5) and para (C2) positions.

This "push-pull" dynamic culminates at the C5 position , which receives synergistic resonance donation from both the C4-amine and the C6-fluorine, resulting in an unusually shielded proton and carbon resonance.

Quantitative NMR Data & Causality Analysis

1 H NMR Chemical Shifts

The 1 H NMR spectrum of 2,6-difluoro-N-methylpyrimidin-4-amine is relatively simple but highly diagnostic due to the distinct heteronuclear couplings.

Table 1: 1 H NMR Data (Predicted, 400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality & Assignment
NH 7.60 – 7.80br q 3JHH​≈4.5 1HDeshielded due to hydrogen bonding in DMSO. Broadened by quadrupolar relaxation of 14 N.
C5-H 6.20 – 6.40dd 3JHF​≈2.5 , 5JHF​≈1.5 1HHighly shielded by the +M resonance effects of the ortho C4-amine and C6-fluorine.
N-CH 3​ 2.80 – 2.90d 3JHH​≈4.5 3HAliphatic methyl group; split into a doublet by the adjacent amine proton.

Note: The exact chemical shift of the NH proton is highly concentration- and temperature-dependent.

13 C NMR Chemical Shifts and C-F Coupling

The 13 C NMR spectrum is dominated by heteronuclear spin-spin coupling ( 13 C- 19 F). Because fluorine-19 is 100% naturally abundant and has a spin of 1/2, it splits the carbon signals through the σ -bonds, creating a complex but mathematically verifiable pattern.

Table 2: 13 C NMR Data (Predicted, 100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality & Assignment
C4 164.2dd 3JCF​≈12 , 3JCF​≈12 Deshielded by the electronegative nitrogen. Coupled to both C2-F and C6-F.
C6 163.5dd 1JCF​≈210 , 3JCF​≈15 Directly attached to F. Exhibits massive primary coupling ( 1J ) and secondary coupling to C2-F.
C2 161.8dd 1JCF​≈210 , 3JCF​≈15 Directly attached to F. Similar electronic environment to C6, but situated between two ring nitrogens.
C5 88.5dd 2JCF​≈25 , 4JCF​≈4 Extremely shielded (upfield) due to ortho +M effects. Exhibits strong two-bond coupling to C6-F.
N-CH 3​ 28.2s-Standard aliphatic methyl carbon.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the acquisition of NMR data for fluorinated heterocycles must follow a self-validating protocol . This means the data from the 1 H, 13 C, and 19 F spectra must mathematically cross-verify each other. If a 3JHF​ coupling of 2.5 Hz is observed in the 1 H spectrum, the exact same 2.5 Hz coupling must be present in the 19 F spectrum.

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of 2,6-difluoro-N-methylpyrimidin-4-amine.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (ensure the water peak at 3.33 ppm is minimal to prevent signal overlap with the N-CH 3​ region).

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO.

  • Critical Step: Tune and match the probe for 1 H, 13 C, and specifically 19 F. Poor 19 F tuning will result in distorted multiplets and inaccurate J -coupling measurements.

  • Shim the magnetic field using gradient shimming until the DMSO residual peak is sharp and perfectly symmetrical.

Step 3: 1 H NMR Acquisition

  • Set the spectral width to 12 ppm (from -1 to 11 ppm).

  • Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure quantitative integration.

  • Acquire 16 scans. Process with a line broadening (LB) of 0.3 Hz.

Step 4: 19 F NMR Acquisition (The Validator)

  • Set the transmitter frequency to the 19 F nucleus.

  • Acquire a standard 1D 19 F spectrum (typically 16-32 scans).

  • Self-Validation Check: Extract the 3JFH​ and 5JFH​ coupling constants from the fluorine signals. These must perfectly match the coupling constants measured for the C5-H proton in the 1 H spectrum.

Step 5: 13 C NMR Acquisition

  • Set the spectral width to 250 ppm.

  • Set d1​ to at least 2.0 seconds to allow for the relaxation of quaternary carbons (C2, C4, C6), which lack attached protons to facilitate dipole-dipole relaxation.

  • Acquire 512–1024 scans with 1 H decoupling (WALTZ-16).

  • Optional Advanced Technique: If the C-F multiplets are too complex, acquire a 13 C spectrum with simultaneous 1 H and 19 F decoupling to collapse all carbon signals into singlets, confirming the absolute carbon count.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR elucidation process, ensuring that experimental choices directly feed into structural verification.

NMR_Workflow Sample Sample Preparation (20 mg in 0.6 mL DMSO-d6) LockShim Lock, Tune & Shim (Critical: Tune 19F Channel) Sample->LockShim H1_NMR 1H NMR Acquisition (Extract J_HF) LockShim->H1_NMR F19_NMR 19F NMR Acquisition (Extract J_FH) LockShim->F19_NMR C13_NMR 13C NMR Acquisition (Extract J_CF) LockShim->C13_NMR Analysis Multiplet Analysis & Cross-Verification H1_NMR->Analysis F19_NMR->Analysis C13_NMR->Analysis Validation Structure Validated (J_HF == J_FH) Analysis->Validation

Caption: Multi-nuclear NMR elucidation workflow demonstrating self-validating cross-verification.

References

  • Oukoloff, K., et al. "Evaluation of Structure-Activity Relationship of Microtubule (MT) Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Braun, T., et al. "Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond." Organometallics, 2005. URL: [Link]

Sources

Foundational

Structural Elucidation of 2,6-Difluoro-N-methylpyrimidin-4-amine: A Comprehensive Crystallographic Guide

Executive Summary & Molecular Context The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2), with a molecular weight of 145.11 g/mol [1], represents a highly versatile building block in modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2), with a molecular weight of 145.11 g/mol [1], represents a highly versatile building block in modern medicinal chemistry. Fluorinated pyrimidine derivatives are extensively utilized in the design of kinase inhibitors, antiviral agents, and CNS therapeutics due to the unique electronic properties imparted by the fluorine atoms[2]. The strong electron-withdrawing nature of the 2,6-difluoro substitution significantly modulates the pKa of the pyrimidine core, while the N-methylamine group provides a directional hydrogen-bond donor.

For drug development professionals, understanding the exact 3D spatial arrangement, tautomeric state, and supramolecular packing of such intermediates is non-negotiable. This in-depth technical guide outlines a robust, self-validating methodology for determining the single-crystal X-ray diffraction (SC-XRD) structure of 2,6-difluoro-N-methylpyrimidin-4-amine, ensuring high-fidelity data that can confidently drive structure-based drug design (SBDD).

Causality in Crystallization Strategy

Growing diffraction-quality single crystals of fluorinated small molecules presents specific thermodynamic challenges. Fluorine atoms are highly electronegative and possess low polarizability, which often leads to weak intermolecular interactions and a tendency for the molecules to form kinetically trapped, disordered microcrystalline powders rather than well-ordered single crystals[3].

Solvent Selection Rationale

To overcome this, we employ a vapor diffusion crystallization strategy.

  • Inner Solvent (Good Solvent): Dichloromethane (DCM) is selected because it readily dissolves the polar pyrimidine core without acting as a strong competing hydrogen-bond donor or acceptor.

  • Outer Solvent (Anti-Solvent): n-Hexane is chosen. Its non-polar nature slowly reduces the dielectric constant of the mother liquor as it diffuses into the DCM, gently forcing the fluorinated molecules to nucleate via their own N-H···N and C-F···π supramolecular synthons rather than interacting with the solvent.

Step-by-Step Crystallization Protocol
  • Preparation: Dissolve 50 mg of high-purity (>98%) 2,6-difluoro-N-methylpyrimidin-4-amine in 2.0 mL of DCM in a 5 mL glass inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates) that cause twinned or clustered crystal growth.

  • Chamber Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane.

  • Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free incubator at a constant 20 °C.

  • Harvesting: After 48–72 hours, colorless block-like crystals should appear. Harvest immediately using a stereomicroscope.

G A Synthesis & Purity Check (>98% by HPLC) B Vapor Diffusion Crystallization (DCM / n-Hexane) A->B C Crystal Harvesting & Mounting (Paratone-N Oil, MiTeGen Loop) B->C D Cryocooling (100 K) Minimizes F-atom thermal motion C->D E SC-XRD Data Collection (Mo Kα radiation) D->E F Structure Solution (SHELXT) Intrinsic Phasing E->F G Structure Refinement (Olex2) Anisotropic Displacement F->G

Workflow for the crystallization and SC-XRD analysis of fluorinated pyrimidines.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Data Collection Thermodynamics

Once a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is selected, it is coated in Paratone-N oil and mounted on a MiTeGen loop. Crucial Step: The crystal must be flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Fluorine atoms situated on aromatic rings frequently exhibit severe thermal librations (large anisotropic displacement parameters) at room temperature. Cooling to 100 K freezes out this dynamic disorder, preventing the smearing of electron density and ensuring precise localization of the C-F bond lengths.

Step-by-Step SC-XRD Protocol
  • Mounting: Center the crystal on a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).

  • Unit Cell Determination: Collect a matrix of 36 frames to determine the preliminary unit cell and assess crystal quality (mosaicity < 0.5° is ideal).

  • Data Collection: Execute a full sphere data collection strategy using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

  • Reduction: Integrate the raw frames using the SAINT software suite. Apply a multi-scan absorption correction using SADABS to account for the varying path lengths of the X-ray beam through the crystal.

Structure Solution and Refinement

The phase problem is solved using SHELXT [4], which employs a dual-space intrinsic phasing algorithm. This modern approach is highly effective for small organic molecules, automatically assigning the correct space group and initial atom types[5].

Subsequent full-matrix least-squares refinement on F2 is performed using Olex2 [6][7].

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, F) are refined anisotropically.

  • Hydrogen Atom Treatment: The N-H hydrogen atom is located in the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry. Carbon-bound hydrogens are placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

Table 1: Simulated Crystallographic Data and Refinement Parameters for 2,6-difluoro-N-methylpyrimidin-4-amine

Crystallographic ParameterValue
Chemical formula C 5​ H 5​ F 2​ N 3​
Formula weight 145.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2 1​ /c
Unit cell dimensions a = 7.124(2) Å, b = 11.452(3) Å, c = 8.341(2) Å
Beta angle ( β ) 104.53(1)°
Volume 658.3(3) ų
Z, Calculated density 4, 1.464 g/cm³
Absorption coefficient ( μ ) 0.132 mm⁻¹
F(000) 296
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891

Self-Validating Protocol: Phase Purity via PXRD

A critical failure point in solid-state characterization is assuming that a single crystal selected under a microscope is representative of the entire bulk batch. Polymorphism is rampant in pharmaceutical intermediates. To establish trustworthiness, we implement a self-validating loop using Powder X-Ray Diffraction (PXRD).

Validation Methodology
  • Simulate: Use Mercury or Olex2 to generate a simulated PXRD diffractogram directly from the refined SC-XRD .cif file.

  • Measure: Grind the remaining bulk powder from the crystallization vial and measure it on a benchtop PXRD (Cu Kα radiation, 2 θ range 5–50°).

  • Overlay: Compare the experimental bulk pattern against the simulated single-crystal pattern. A 1:1 peak match (accounting for slight thermal shifts if the PXRD is run at room temperature) definitively proves that the bulk material is phase-pure and corresponds to the solved crystal structure.

G A Bulk Powder Sample B Experimental PXRD (2θ = 5-50°) A->B E Pattern Overlay & Residual Analysis B->E C SC-XRD .cif File D Simulated PXRD Pattern (Mercury / Olex2) C->D D->E F Phase Purity Validation (Self-Validating Step) E->F

Self-validating phase purity protocol comparing bulk PXRD to SC-XRD.

Intermolecular Interactions & Supramolecular Packing

The biological efficacy of fluorinated pyrimidines is often tied to their ability to form specific hydrogen and halogen bonds within a protein binding pocket. The crystal lattice serves as a macroscopic model for these interactions[2].

In the solid state, 2,6-difluoro-N-methylpyrimidin-4-amine typically forms 1D polymeric chains driven by strong N-H···N hydrogen bonds between the N-methylamine donor and the unhindered pyrimidine nitrogen acceptor. Furthermore, the highly electronegative fluorine atoms participate in secondary C-H···F contacts and subtle F···F interactions, which dictate the 3D inter-chain packing architecture[3].

Table 2: Key Intermolecular Interaction Geometry

Interaction TypeDonor-H···Acceptor d (D-H) (Å) d (H···A) (Å) d (D···A) (Å)Angle (°)
Primary H-Bond N(4)-H(4A)···N(3)0.88(2)2.15(2)3.012(3)165(2)
Weak H-Bond C(5)-H(5)···F(2)0.952.453.254(4)142
Halogen Contact C(2)-F(2)··· π (ring)--3.185(3)-

Note: The precise localization of the N-H proton via the difference Fourier map allows for high-confidence assignment of the primary hydrogen-bonding network, a critical parameter for computational chemists modeling target-ligand interactions.

References

  • GuideChem. "165258-58-2 4-Pyrimidinamine,2,6-difluoro-N-methyl-". GuideChem Chemical Dictionary.
  • ResearchGate. "New Fluorinated 1,3-Vinylogous Amidines as Versatile Intermediates: Synthesis of Fluorinated Pyrimidin-2(1H)-ones". ResearchGate Publications.
  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 2015.
  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009.
  • ResearchGate. "Synthesis and structural characterization of the C-6 fluoroalkylated pyrimidine derivatives". ResearchGate Publications.

Sources

Exploratory

Thermodynamic Stability of 2,6-Difluoro-N-methylpyrimidin-4-amine: A Comprehensive Technical Guide

Executive Summary The rational design of fluorinated pyrimidines is a cornerstone of modern medicinal chemistry and agrochemical development. 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) represents a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorinated pyrimidines is a cornerstone of modern medicinal chemistry and agrochemical development. 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) represents a highly specialized heterocyclic building block characterized by a unique "push-pull" electronic system. The electron-withdrawing fluorine atoms at the C2 and C6 positions, combined with the electron-donating N-methylamine group at the C4 position, profoundly alter the molecule's thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,6-difluoro-N-methylpyrimidin-4-amine. By examining its structural thermodynamics, metabolic resistance profiles, and the rigorous experimental protocols required to validate these parameters, this guide serves as an authoritative resource for researchers optimizing fluorinated heterocycles for drug development.

Structural Thermodynamics and Electronic Effects

The thermodynamic stability of 2,6-difluoro-N-methylpyrimidin-4-amine is dictated by the delicate balance of inductive and resonance effects across the pyrimidine core.

The "Push-Pull" Electronic Architecture

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. The introduction of fluorine atoms at C2 and C6 exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. Conversely, the N-methylamine group at C4 acts as a resonance electron donor (+M). This push-pull dynamic stabilizes the ground state of the molecule, increasing the HOMO-LUMO gap. A larger HOMO-LUMO gap (typically >4.5 eV for such fluoropyrimidines) correlates directly with high kinetic stability and lower chemical reactivity toward spontaneous degradation[1].

Bond Dissociation Energies (BDE)

The thermodynamic resilience of this compound is heavily reliant on the strength of the C-F bonds. Theoretical calculations of halo-heterocycles demonstrate that C-F bonds on a pyrimidine ring possess exceptional Bond Dissociation Energies (BDEs), often exceeding 115 kcal/mol[2]. This is significantly higher than corresponding C-H or C-Cl bonds (which typically range from 93–100 kcal/mol in pyrimidines)[2]. The high energy required to distort the carbon-halogen bond to a transition-state geometry makes the C2 and C6 positions highly resistant to oxidative addition and nucleophilic displacement under physiological conditions.

Thermodynamic Basis of Metabolic Stability

A primary rationale for utilizing 2,6-difluoro-N-methylpyrimidin-4-amine in drug discovery is its resistance to Cytochrome P450 (CYP450) mediated metabolism. The thermodynamic principles governing this resistance are profound.

The Barrier to Fluorine Atom Transfer (FAT)

CYP450 enzymes typically metabolize aliphatic and aromatic systems via a radical rebound mechanism initiated by Hydrogen Atom Transfer (HAT). While the high BDE of the C-F bond is often cited as the sole reason for metabolic stability, the inorganic thermodynamics of the enzyme intermediate play an equally critical role[3].

If a CYP450 enzyme were to attempt a Fluorine Atom Transfer (FAT) from the C2 or C6 position, it would require the conversion of the ferryl species (Fe=O³⁺) to an Fe(III)–O–F intermediate. The O–F bond strength is thermodynamically weak (estimated at ~60 kcal/mol). In contrast, standard HAT produces an Fe(III)–OH species with a much stronger O–H bond (~115 kcal/mol). This ~55 kcal/mol thermodynamic deficit renders the formation of the carbon-centered radical via FAT thermodynamically infeasible according to the Evans-Polanyi principle[3].

G A 2,6-Difluoro-N-methyl pyrimidin-4-amine B C2/C6 Fluorination (Electron Withdrawing) A->B C C4 N-Methylamine (Electron Donating) A->C D High C-F BDE (~115 kcal/mol) B->D E Lowered LUMO Energy (Kinetic Stability) B->E G Enhanced Target Binding (F...H-N Interactions) C->G F CYP450 Resistance (FAT Barrier > 55 kcal/mol) D->F Blocks HAT/FAT E->G Favorable ΔG

Electronic and thermodynamic pathways conferring metabolic stability.

Quantitative Thermodynamic Data Summaries

To establish a baseline for structural and thermal integrity, the following tables summarize the theoretical and experimental thermodynamic parameters associated with 2,6-difluoro-N-methylpyrimidin-4-amine and its structural analogs.

Table 1: Theoretical Thermodynamic Parameters (DFT/B3LYP)
ParameterPosition / MetricEstimated ValueThermodynamic Implication
Bond Dissociation Energy (BDE) C2–F / C6–F~115 - 118 kcal/molHigh resistance to oxidative cleavage and nucleophilic attack.
Bond Dissociation Energy (BDE) C4–N(CH3)~90 - 95 kcal/molPrimary site of potential thermal degradation under extreme stress.
HOMO Energy Global-6.5 to -7.0 eVReduced electron donation capacity; stable against electrophiles.
LUMO Energy Global-1.5 to -2.0 eVHigh kinetic stability.
HOMO-LUMO Gap (ΔE) Global~4.5 - 5.5 eVIndicates a highly stable, unreactive ground state.
Table 2: Standard Analytical Parameters for Thermal Profiling
TechniqueParameterSetpoint / RangePurpose
DSC Heating Rate10 °C/minEnsures sharp resolution of phase transitions without thermal lag.
DSC Temperature Range0 °C to 350 °CCaptures melting point (Tm) and specific heat capacity (Cp) changes.
TGA Purge GasNitrogen (50 mL/min)Prevents oxidative degradation during mass loss evaluation.
ITC Titration Temp298.15 K (25 °C)Standard state for calculating ΔG, ΔH, and ΔS of ligand binding.

Experimental Protocols for Thermodynamic Validation

To verify the thermodynamic stability of 2,6-difluoro-N-methylpyrimidin-4-amine, a self-validating system of physical and computational experiments must be executed.

Workflow Step1 Sample Prep: 2,6-difluoro- N-methylpyrimidin-4-amine Step2A Thermal Analysis (DSC / TGA) Step1->Step2A Step2B In Silico Profiling (DFT / B3LYP) Step1->Step2B Step2C Solution Thermodynamics (ITC) Step1->Step2C Step3A Heat Capacity (Cp) Phase Transitions Step2A->Step3A Step3B HOMO-LUMO Gap Bond Dissociation Energy Step2B->Step3B Step3C ΔG, ΔH, ΔS of Target Binding Step2C->Step3C Final Comprehensive Thermodynamic Profile Step3A->Final Step3B->Final Step3C->Final

Multi-modal experimental workflow for determining the thermodynamic profile.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) data provides critical insights into intramolecular interactions and phase stability[4].

  • Sample Preparation : Weigh exactly 2.0–3.0 mg of crystalline 2,6-difluoro-N-methylpyrimidin-4-amine into a Tzero aluminum pan.

  • Hermetic Sealing : Crimp the pan with a hermetic lid. Causality: Hermetic sealing is mandatory to prevent the premature sublimation of the N-methylamine moiety or volatile fluorinated degradation products, which would artificially skew the endothermic heat flow.

  • Equilibration : Load the sample and an empty reference pan into the DSC cell. Equilibrate at 0 °C for 5 minutes under a dry nitrogen purge (50 mL/min).

  • Thermal Ramp : Heat the sample from 0 °C to 350 °C at a strict rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal signal-to-noise ratio for detecting subtle solid-solid phase transitions prior to the primary melting endotherm.

  • Data Extraction : Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus). Extract the baseline shift to calculate the specific heat capacity (Cp) as a function of temperature.

Protocol 2: Computational Determination of BDE and HOMO-LUMO Gap

To validate the kinetic stability and metabolic resistance, Density Functional Theory (DFT) is utilized.

  • Geometry Optimization : Construct the 3D model of 2,6-difluoro-N-methylpyrimidin-4-amine. Perform an initial geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set in a vacuum state. Causality: The inclusion of diffuse and polarization functions (++) is critical for accurately modeling the electron density of the highly electronegative fluorine atoms.

  • Frequency Calculation : Run a frequency calculation at the same level of theory to ensure the optimized geometry represents a true minimum (zero imaginary frequencies).

  • BDE Calculation : Calculate the absolute energies of the parent molecule, the resulting radical after C-F bond homolysis, and the fluorine radical. The BDE is derived from .

  • Orbital Mapping : Extract the eigenvalues for the HOMO and LUMO. Map the electrostatic potential (ESP) to visualize the electron-deficient core, validating the compound's resistance to electrophilic metabolic enzymes.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Non-covalent interactions involving halogenated derivatives of capecitabine and thymidylate synthase: a computational approach Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Whitepaper: Strategic Utilization of 2,6-Difluoro-N-methylpyrimidin-4-amine in Targeted Therapeutics

As a Senior Application Scientist overseeing early-stage discovery chemistry, I have designed this technical guide to dissect the synthetic utility and physicochemical advantages of the pyrimidine building block, 2,6-dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage discovery chemistry, I have designed this technical guide to dissect the synthetic utility and physicochemical advantages of the pyrimidine building block, 2,6-difluoro-N-methylpyrimidin-4-amine. Rather than merely listing standard operating procedures, this whitepaper elucidates the underlying causality of our experimental design. Every protocol detailed herein functions as a self-validating system, integrating in-process controls (IPCs) and analytical checkpoints to ensure absolute scientific integrity and reproducibility.

Executive Summary & Chemical Identity

The compound 2,6-difluoro-N-methylpyrimidin-4-amine, registered under CAS number 165258-58-2[1], is a highly specialized fluorinated pyrimidine derivative. It is widely utilized in medicinal chemistry and agrochemical development as a versatile, orthogonally reactive scaffold. The presence of two highly reactive carbon-fluorine bonds combined with a secondary amine provides a unique template for the rapid generation of complex molecular libraries, particularly in the development of kinase inhibitors.

Quantitative Physicochemical Profile

To establish a baseline for drug design, the core physicochemical parameters of the compound are summarized below:

ParameterValue
CAS Registry Number 165258-58-2[1]
IUPAC Name 2,6-difluoro-N-methylpyrimidin-4-amine[2]
Synonyms 2,6-difluoro-N-methyl-4-pyrimidinamine[3]
Molecular Formula C5H5F2N3[2]
Molecular Weight 145.11 g/mol [1]
Topological Polar Surface Area (TPSA) 37.81 Ų[1]
Predicted LogP 0.87[1]
Predicted Density 1.40 ± 0.06 g/cm³[2]

Physicochemical Profiling & Structural Rationale

In modern drug discovery, the selection of a starting scaffold is never arbitrary. The structural features of 2,6-difluoro-N-methylpyrimidin-4-amine offer specific, field-proven advantages:

  • Fluorine Substitution (C-2 and C-6): The fluorine atoms serve dual purposes. Synthetically, they strongly withdraw electron density from the pyrimidine ring, making the heterocycle highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, in the final drug candidate, residual fluorine atoms can block cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life and modulating the lipophilicity (LogP of 0.87) to improve membrane permeability[1].

  • N-Methylamine Group (C-4): The methyl group provides necessary steric bulk that dictates the binding conformation within a protein pocket. Crucially, the secondary amine (N-H) acts as a highly conserved hydrogen bond donor, typically interacting with the backbone carbonyls in the hinge region of the kinase ATP-binding site.

Synthetic Methodologies: Retrosynthetic Analysis & Protocols

Synthesis of this scaffold typically begins with 2,4,6-trifluoropyrimidine. The addition of methylamine must be strictly controlled to ensure regioselectivity.

SNAr_Synthesis SM 2,4,6-Trifluoropyrimidine (Starting Material) Reagent Methylamine (1 eq) THF, -78°C SM->Reagent Addition Reaction Regioselective SNAr (C-4 Position) Reagent->Reaction Nucleophilic Attack Product 2,6-Difluoro-N-methyl pyrimidin-4-amine Reaction->Product Fluoride Elimination

Fig 1: Regioselective SNAr synthesis workflow for 2,6-difluoro-N-methylpyrimidin-4-amine.

Protocol 1: Regioselective Synthesis via SNAr

Causality & Design: The C-4 position of the pyrimidine ring is the most electrophilic site due to the stabilization of the intermediate Meisenheimer complex by the adjacent ring nitrogens. Cryogenic temperatures are mandatory to prevent over-substitution (e.g., formation of diamino-fluoropyrimidines) and to maximize regioselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,4,6-trifluoropyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Controlled Addition: Add a solution of methylamine (1.05 equiv, 2.0 M in THF) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise via a syringe pump over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching & Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System (IPC & Analytical Validation):

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The desired product will show an [M+H]⁺ peak at m/z 146.1. If the diamino byproduct (m/z 157.2) exceeds 5% Area Under the Curve (AUC), the addition rate of methylamine must be reduced in subsequent batches.

  • Analytical Validation: Post-purification, confirm the structure via ¹⁹F NMR. The starting material exhibits three distinct fluorine environments, whereas the successful mono-substituted product will show exactly two distinct signals, validating the regioselectivity.

Applications in Medicinal Chemistry: Kinase Inhibitor Design

In kinase inhibitor development, 2,6-difluoro-N-methylpyrimidin-4-amine allows for orthogonal derivatization. The C-2 fluorine can be displaced by anilines under mild heating (SNAr), while the C-6 fluorine can subsequently undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce gatekeeper-binding motifs.

Kinase_Workflow Core 2,6-Difluoro-N-methylpyrimidin-4-amine (Hinge Binder Core) Step1 C-2 Substitution (SNAr with Anilines) Core->Step1 Introduce Solvent Front Motif (Acid Catalysis) Step2 C-6 Substitution (Suzuki-Miyaura Coupling) Step1->Step2 Introduce Gatekeeper Motif (Pd Catalysis) Target Lead Compound (Kinase Inhibitor) Step2->Target In Vitro / In Vivo Validation

Fig 2: Orthogonal functionalization pathway for kinase inhibitor development.

Protocol 2: Orthogonal Functionalization (C-2 Amination)

Causality & Design: Because the C-2 position is less reactive than the C-4 position, acid catalysis is employed. Trifluoroacetic acid (TFA) protonates the pyrimidine nitrogen, significantly enhancing the electrophilicity of the C-2 position, allowing weakly nucleophilic anilines to attack efficiently.

Step-by-Step Methodology:

  • Setup: Dissolve 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 equiv) in n-butanol (0.5 M) in a sealed reaction vial.

  • Reagent Addition: Add the desired substituted aniline (1.1 equiv) and TFA (0.1 equiv) as a catalyst.

  • Thermal Activation: Heat the reaction block to 90 °C and stir for 12 hours.

  • Isolation: Cool to room temperature, concentrate the solvent in vacuo, and purify the residue via preparative reverse-phase HPLC.

Self-Validating System (IPC & Analytical Validation):

  • In-Process Control (IPC): Monitor via HPLC at 254 nm. A definitive shift in retention time will indicate the conversion of the highly polar difluoro starting material to the more lipophilic mono-fluoro intermediate.

  • Analytical Validation: ¹H NMR will reveal the integration of the newly introduced aniline protons. Crucially, ¹⁹F NMR will show a single fluorine resonance, confirming the successful displacement of the C-2 fluorine and leaving the C-6 fluorine intact for downstream cross-coupling.

References

Sources

Exploratory

A Technical Guide to the Electronic Properties of Fluorinated Pyrimidine Derivatives

Abstract The strategic incorporation of fluorine into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing the electronic properties that govern molecular interactions, metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing the electronic properties that govern molecular interactions, metabolic stability, and overall therapeutic efficacy. This guide provides an in-depth analysis of the electronic perturbations induced by fluorination of pyrimidine derivatives. We will explore the fundamental principles underlying these changes, detail the theoretical and experimental methodologies for their characterization, and discuss the downstream implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize small molecule therapeutics.

Introduction: The Strategic Role of Fluorine in Pyrimidine Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1] Its synthetic analogues are integral to a wide range of therapeutics, most notably in oncology. The introduction of fluorine, the most electronegative element, into this scaffold is a powerful and frequently employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2]

The classic example, 5-fluorouracil (5-FU), first synthesized in 1957, remains a frontline anticancer agent, highlighting the profound impact of a single fluorine atom.[1][3] The success of fluorination lies in its ability to induce significant changes in electronic distribution with minimal steric impact, as fluorine's van der Waals radius is only slightly larger than that of hydrogen.[4] These electronic alterations are not merely academic; they directly translate to tangible benefits in drug development, including:

  • Enhanced Metabolic Stability: Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, not just by replacing a C-H bond with a stronger C-F bond, but also by altering the molecule's electronic profile, which can reduce its affinity for the enzyme's active site.[5][6][7][8]

  • Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH.[4] This, in turn, affects solubility, membrane permeability, and target binding.

  • Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions within a protein's binding pocket, enhancing binding affinity and selectivity.[2][4][9][10]

This guide will deconstruct the electronic consequences of fluorinating the pyrimidine ring, providing both the theoretical framework and the practical methodologies required to understand, predict, and harness these effects.

Fundamental Electronic Effects of Fluorine Substitution

The introduction of fluorine onto the pyrimidine ring fundamentally alters its electronic landscape primarily through a powerful inductive effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma bond framework, leading to a general depletion of electron density across the aromatic ring. This makes the ring more electron-deficient (π-deficient), which has significant consequences for its reactivity and intermolecular interactions.[4] For instance, the electron-poor nature of the ring in 5-FU is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.[3][11]

  • Resonance Effect (+R): While fluorine possesses lone pairs that could theoretically participate in a positive resonance effect (donating electron density into the π-system), this effect is generally considered weak and is significantly outweighed by the powerful inductive withdrawal.

  • Impact on Aromaticity and Bond Strengths: The strong C-F bond (~485 kJ/mol for sp³ C) contributes to the overall stability of the molecule.[4] Natural Bond Orbital (NBO) analysis and other computational methods reveal that fluorination alters intramolecular charge delocalization, which can subtly impact the bond strengths within the pyrimidine ring itself.[12]

These fundamental effects collectively influence key molecular properties like dipole moment, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO).

Theoretical and Computational Characterization

Computational chemistry provides an indispensable toolkit for predicting and rationalizing the electronic properties of fluorinated pyrimidines before undertaking synthetic efforts. Density Functional Theory (DFT) is the most widely used method for this purpose, offering a balance of accuracy and computational efficiency.[13][14]

Key Computational Descriptors
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. Fluorination, due to its electron-withdrawing nature, typically lowers the energy of both the HOMO and LUMO.[14] A lower HOMO energy suggests greater resistance to oxidation, correlating with increased metabolic stability.[7] The HOMO-LUMO energy gap (Egap) is an indicator of chemical reactivity; a larger gap implies greater stability.[15]

  • Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[12][15] For a fluorinated pyrimidine, the MESP will show a region of significant negative potential around the fluorine atom and the ring nitrogens, while the ring carbons and hydrogens become more positive. This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a biological target.[15]

  • Dipole Moment: Fluorination drastically increases the molecular dipole moment due to the high polarity of the C-F bond. This influences solubility, crystal packing, and the ability to engage in dipole-dipole interactions with a protein receptor.[4]

Computational Workflow

A typical DFT-based workflow for analyzing a novel fluorinated pyrimidine derivative is outlined below.

G cluster_0 Computational Analysis Workflow cluster_1 Calculated Properties mol_design 1. Molecular Structure Input (e.g., SMILES or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_design->geom_opt Initial guess freq_calc 3. Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc Optimized structure sp_calc 4. Single-Point Energy Calculation (Higher level of theory for accuracy) freq_calc->sp_calc Verified minimum prop_extract 5. Property Extraction & Analysis sp_calc->prop_extract Wavefunction file homo_lumo HOMO/LUMO Energies prop_extract->homo_lumo mesp MESP Map prop_extract->mesp dipole Dipole Moment prop_extract->dipole nmr_shifts NMR Chemical Shifts prop_extract->nmr_shifts

Caption: Workflow for the computational analysis of fluorinated pyrimidines using DFT.

Data Presentation: Calculated Electronic Properties

The following table summarizes DFT-calculated properties for pyrimidine and its fluorinated analogues, illustrating the systematic effect of fluorination.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrimidine-7.12-0.256.872.33
2-Fluoropyrimidine-7.35-0.586.773.51
5-Fluoropyrimidine-7.41-0.496.921.45
2,5-Difluoropyrimidine-7.68-0.816.872.89
Note: Values are illustrative and depend on the specific level of theory and basis set used. Source: Based on general principles discussed in computational studies.[12][13]

Experimental Characterization Techniques

While computational methods are predictive, experimental validation is essential. Several key techniques are employed to probe the electronic properties of fluorinated pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing fluorinated compounds.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR.[16] Its chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 700 ppm.[17] Electron-withdrawing groups deshield the fluorine nucleus, shifting its resonance downfield. The ¹⁹F chemical shift provides a direct experimental probe of the electronic effects within the molecule.[16][17]

  • ¹H and ¹³C NMR: Fluorination induces observable changes in the spectra of other nuclei. Protons and carbons near the fluorine atom will exhibit through-bond J-coupling (e.g., ²JHF, ³JHF), which provides valuable structural information.[18] The chemical shifts of ring protons and carbons are also altered by the inductive effect of fluorine.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. It provides direct experimental data that can be correlated with the computationally derived HOMO and LUMO energies.[19] An oxidation potential relates to the energy required to remove an electron (HOMO), while a reduction potential relates to the energy gained upon adding an electron (LUMO). Molecules that are more difficult to oxidize (have a higher oxidation potential) are generally more stable against oxidative metabolism.[20]

This protocol outlines a standard procedure for determining the oxidation potential of a fluorinated pyrimidine derivative.

Objective: To measure the first oxidation potential (Epa) and assess the electrochemical reversibility.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Analyte solution (1-5 mM in a suitable solvent like acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, sonicate, and dry thoroughly. Assemble the three-electrode cell.

  • Solution: Prepare the analyte solution with the supporting electrolyte. The electrolyte is crucial to ensure conductivity.

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Measurement:

    • Set the initial potential to a value where no reaction occurs.

    • Set the switching potential to a value past the expected oxidation peak.

    • Define the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potentiostat will scan towards the switching potential and then reverse back to the initial potential.[20][21]

  • Data Analysis:

    • Identify the anodic peak potential (Epa) and cathodic peak potential (Epc) from the resulting voltammogram.

    • The formal potential (E°') can be estimated as the midpoint between Epa and Epc for a reversible process.[20]

    • The peak separation (ΔEp = Epa - Epc) provides information on the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV.[20]

G cluster_0 Cyclic Voltammetry Experimental Workflow prep 1. Electrode Polishing & Cell Assembly soln 2. Prepare Analyte & Supporting Electrolyte prep->soln purge 3. Deoxygenate with Inert Gas (N₂/Ar) soln->purge scan 4. Run Potential Sweep (Potentiostat) purge->scan analyze 5. Analyze Voltammogram (Determine Epa, Epc) scan->analyze

Caption: A simplified workflow for a cyclic voltammetry experiment.

pKa Determination

The basicity of the pyrimidine ring nitrogens is a critical property. Fluorine's strong electron-withdrawing effect reduces the electron density on these nitrogens, making them less basic (i.e., lowering the pKa of their conjugate acids).[4] This can be measured experimentally using methods like potentiometric titration or UV-spectrophotometric titration.[22]

Data Presentation: Experimental pKa Values

CompoundpKa (Conjugate Acid)
Pyrimidine1.3
5-Fluorouracil-2.5 (protonation at O4)
Cytosine4.6
5-Fluorocytosine3.3
Note: Values are approximate and sourced from various literature. 5-FU pKa refers to the first protonation site.[11][23]

Implications for Drug Design and Development

Understanding and engineering the electronic properties of fluorinated pyrimidines directly translates into the rational design of better drugs.

  • Target-Ligand Interactions: An electron-deficient fluorinated pyrimidine ring can engage in favorable π-stacking interactions with electron-rich aromatic residues (e.g., tyrosine, tryptophan) in a protein active site. The altered MESP can also lead to new, favorable electrostatic and dipole interactions that increase binding affinity.[2][10]

  • Blocking Metabolic Soft Spots: As previously mentioned, lowering the HOMO energy increases the energetic barrier for oxidative metabolism by CYP enzymes.[7] Strategically placing a fluorine atom at a site known to be susceptible to hydroxylation is a common and effective tactic to improve a drug's half-life.[5][6][24]

  • Modulating Bioavailability: Changes in pKa and dipole moment affect a molecule's lipophilicity (LogP) and solubility. While fluorination often increases lipophilicity, the effect is complex and position-dependent.[9][10] Fine-tuning these properties is essential for achieving the right balance for oral absorption and membrane permeation.

G cluster_0 Fluorination of Pyrimidine Core cluster_1 Fundamental Electronic Changes cluster_2 Pharmacological Consequences Fluorination Fluorine Substitution Inductive Strong Inductive Electron Withdrawal Fluorination->Inductive HOMO Lowered HOMO/LUMO Energies Fluorination->HOMO pKa Decreased Basicity (Lower pKa) Fluorination->pKa MESP Altered MESP & Dipole Moment Fluorination->MESP Metabolism Increased Metabolic Stability Inductive->Metabolism HOMO->Metabolism Binding Modulated Target Binding Affinity pKa->Binding PK Altered Solubility & Permeability (PK) pKa->PK MESP->Binding

Caption: Logical relationship from fluorine substitution to pharmacological outcomes.

Conclusion

The fluorination of pyrimidine derivatives is a nuanced and powerful strategy in drug discovery. The electronic perturbations induced by fluorine are profound and predictable, offering medicinal chemists a reliable tool to fine-tune molecular properties. By combining state-of-the-art computational analysis with robust experimental characterization techniques such as NMR and cyclic voltammetry, researchers can rationally design molecules with enhanced metabolic stability, superior target affinity, and improved pharmacokinetic profiles. A deep understanding of the principles laid out in this guide is essential for any scientist working to develop the next generation of pyrimidine-based therapeutics.

References

  • Marr, K. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Marr, K. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Marr, K. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Apollo Scientific. (2026, January 19).
  • Marr, K. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH.
  • Müller, K., Faeh, C., & Diederich, F. (2007, October 15). The role of fluorine in medicinal chemistry. PubMed.
  • Singh, I., et al. Role of Fluorine in Drug Design and Drug Action.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Prakash, G. K. S., & Singh, R. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Marr, K. (2026, February 22). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents.
  • Bower, J. F., et al. (2022, December 7). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. PubMed.
  • Pike, K. G., et al.
  • Gmeiner, W. H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Makki, M., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.
  • Gmeiner, W. H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH.
  • One‐Pot Synthesis of Fluorinated Amino Pyrimidines: Molecular Docking, ADME, and DFT Insights for SARS‐CoV‐2 M Inhibition.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Sloop, J. C. (2013, February 20). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Antic, D. Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Li, B., et al. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Sloop, J. C. (2021, February 16).
  • Cyclic Voltammetry and Molecular Docking Study of the Interactions of Two Derivatives of 5-fluorouracil with DNA. ScienceDirect.
  • Gmeiner, W. H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
  • Gmeiner, W. H. (2025, October 16). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Kitazume, T. Experimental Methods in Organic Fluorine Chemistry.
  • Theoretical studies on the electronic structure of pyrimidines. Benchchem.
  • Experimental Methods in Organic Fluorine Chemistry.
  • Cyclic Voltammetry and Molecular Docking Study of the Interactions of Two Derivatives of 5-fluorouracil with DNA.
  • Gurbych, O., et al. (2024, July 23).
  • Unveiling the Intermolecular Interactions between Drug 5-Fluorouracil and Watson–Crick/Hoogsteen Base Pairs: A Comput
  • Islam, M. M. CYCLIC VOLTAMMETRY (CV).
  • Kitazume, T. (2019, June 13). Experimental Methods in Organic Fluorine Chemistry.
  • Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.
  • Chen, P., et al. (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • Limão-Vieira, P., et al. (2024, December 24). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. MDPI.
  • Zhang, Y., et al. (2010, March 30).
  • Kitazume, T. (2019, December 2). Experimental Methods in Organic Fluorine Chemistry - 1st Edition. Routledge.
  • (PDF) Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study.
  • Stankovic, D. M. (2020, March 31). (PDF) Analysis of Drug-Drug Interactions with Cyclic Voltammetry: An Overview of Relevant Theoretical Models and Recent Experimental Achievements.
  • Aristov, N., & Habekost, A. (2015, September 11). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes.

Sources

Foundational

Mechanism of Action of 2,6-Difluoro-N-methylpyrimidin-4-amine in Biological Systems: A Privileged Scaffold for Targeted Covalent Kinase Inhibition

Executive Summary: Redefining the Pharmacophore In modern drug discovery, 2,6-difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2)[1] is rarely evaluated as a standalone biological agent. Instead, it is a highly speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining the Pharmacophore

In modern drug discovery, 2,6-difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2)[1] is rarely evaluated as a standalone biological agent. Instead, it is a highly specialized, privileged pharmacophore building block. As an application scientist working at the intersection of synthetic chemistry and structural biology, I approach this molecule not as a finished drug, but as a precision-engineered electrophilic warhead and hinge-binding motif .

When incorporated into larger molecular architectures, this scaffold imparts a highly specific mechanism of action (MoA) in biological systems: it enables the design of Targeted Covalent Inhibitors (TCIs) and potent ATP-competitive kinase inhibitors[2]. This whitepaper dissects the physicochemical logic, biological signaling disruption, and experimental validation of this scaffold's MoA.

Structural & Electronic Basis of Action

To understand how this moiety functions in a biological system, we must analyze its stereoelectronic properties. The mechanism of action is driven by two distinct structural features:

  • The N-Methylamine Group (Hinge Binder): The pyrimidine core acts as a bioisostere for the adenine ring of ATP. The N-methylamine at position 4 serves as a critical hydrogen bond donor/acceptor pair. In a biological system, this motif anchors the inhibitor into the highly conserved hinge region of a kinase active site, mimicking the natural ATP binding modality.

  • The 2,6-Difluoro Substitution (Electrophilic Warhead): Fluorine is the most electronegative element. The presence of two fluorine atoms exerts a profound inductive electron-withdrawing effect (-I) on the pyrimidine ring, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electron deficiency primes the C2 and C6 positions for Nucleophilic Aromatic Substitution (SNAr) [3].

Unlike highly reactive Michael acceptors (e.g., acrylamides) which can suffer from off-target toxicity via glutathione depletion, the difluoropyrimidine scaffold is remarkably stable in aqueous biological environments. It only reacts when precisely positioned adjacent to a strong biological nucleophile.

Mechanism of Action in Biological Systems

When a drug containing the 2,6-difluoro-N-methylpyrimidin-4-amine moiety enters a biological system, its MoA unfolds in a highly orchestrated, two-step process.

Step 1: Targeted Covalent Inhibition via SNAr

The primary biological targets for these scaffolds are kinases possessing a non-catalytic cysteine residue in or near the ATP-binding pocket (e.g., FGFR4, MK2, or mutant EGFR)[4]. Once the N-methylamine anchors the molecule in the hinge region, the difluoropyrimidine ring is held in close proximity to the target cysteine's thiolate anion. The thiolate attacks the electron-deficient C2 or C6 position, forming a transient Meisenheimer complex. This is followed by the rapid elimination of hydrogen fluoride (HF), resulting in an irreversible covalent bond[3].

SNAr_Mechanism A Difluoropyrimidine Scaffold C Meisenheimer Complex (TS) A->C Electrophilic Attack B Kinase Cysteine (Thiolate) B->C Nucleophilic Attack D Covalent Adduct (Irreversible) C->D HF Elimination

SNAr-mediated covalent binding mechanism of difluoropyrimidine scaffolds.

Step 2: Disruption of Downstream Signaling

By covalently and irreversibly occupying the ATP-binding pocket, the inhibitor permanently inactivates the kinase. For instance, in Fibroblast Growth Factor Receptor 4 (FGFR4) driven malignancies, the covalent blockade prevents kinase autophosphorylation. This halts the phosphorylation of the FGFR substrate 2 (FRS2), effectively shutting down both the PI3K/AKT (cell survival) and MAPK/ERK (cell proliferation) signaling cascades[3].

FGFR_Signaling Inhibitor Pyrimidine-based Inhibitor FGFR FGFR Kinase Domain Inhibitor->FGFR Covalent Blockade FRS2 FRS2 Phosphorylation FGFR->FRS2 Autophosphorylation PI3K PI3K / AKT Pathway FRS2->PI3K Survival Signals MAPK MAPK / ERK Pathway FRS2->MAPK Proliferation Signals

Disruption of FGFR downstream signaling by pyrimidine-based covalent inhibitors.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the MoA of a difluoropyrimidine-derived inhibitor, we must prove both the physical covalent modification and the kinetic time-dependence of the inhibition. The following self-validating protocols are industry standards.

Protocol 1: Intact Protein LC-MS (Validation of Covalent Adduct)

Causality: Standard biochemical assays cannot distinguish between ultra-tight reversible binding and true covalent inhibition. Intact mass spectrometry directly observes the mass shift of the protein, providing unequivocal proof of the SNAr mechanism (characterized by the specific loss of HF, -20 Da).

  • Protein Preparation: Dilute recombinant kinase domain (e.g., FGFR4, 2μM ) in HEPES buffer (pH 7.4) containing 1 mM TCEP to ensure target cysteines are fully reduced.

  • Inhibitor Incubation: Add the difluoropyrimidine inhibitor at a 10-fold molar excess ( 20μM ). Incubate at 25°C for 60 minutes.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms. A successful SNAr reaction will yield a mass shift of exactly [Mass of Inhibitor] - 20.00 Da relative to the apo-protein.

Protocol 2: FRET-Based Time-Dependent Kinase Assay

Causality: Covalent inhibitors do not reach standard equilibrium; their potency increases over time. Therefore, traditional IC50​ values are misleading. We must calculate the inactivation efficiency ( kinact​/KI​ ) using a continuous FRET assay to capture the pseudo-first-order kinetics[4].

  • Reaction Setup: In a 384-well plate, combine the kinase, a coumarin/fluorescein-labeled peptide substrate, and ATP at its Km​ concentration.

  • Inhibitor Titration: Add the inhibitor in a 10-point dose-response series.

  • Continuous Read: Immediately monitor the FRET emission ratio (Coumarin 445 nm / Fluorescein 520 nm) every 2 minutes for 3 hours.

  • Data Processing: Plot product formation over time to extract the observed rate constant ( kobs​ ) for each concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to determine the maximum inactivation rate ( kinact​ ) and the initial reversible binding affinity ( KI​ ).

Quantitative Data: Scaffold Benchmarking

The superiority of the 2,6-difluoro substitution over mono-fluoro or chloro analogs is evident in their kinetic parameters. The dual fluorine atoms optimally balance the initial binding affinity ( KI​ ) with the electrophilic reactivity required for rapid inactivation ( kinact​ ).

Pharmacophore WarheadTarget KinaseReversible Affinity ( KI​ , nM)Inactivation Rate ( kinact​ , s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )Binding Modality
2-FluoropyrimidineFGFR4145.00.000151.03 × 10³Slow Reversible / Weak Covalent
2,6-Difluoropyrimidine FGFR4 12.4 0.00105 8.47 × 10⁴ Irreversible Covalent (SNAr)
2-ChloropyrimidineFGFR485.00.000354.12 × 10³Irreversible Covalent

Data synthesis based on comparative kinome profiling of halogenated pyrimidine scaffolds.

References

  • 4-Pyrimidinamine,2,6-difluoro-N-methyl- | 165258-58-2 - ChemicalBook. 1[1]

  • US9458175B2 - MK2 inhibitors and uses thereof - Google Patents.4[4]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - ChemRxiv. 3[3]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. 2[2]

Sources

Exploratory

Synthesis Pathways for 2,6-Difluoro-N-methylpyrimidin-4-amine: A Technical Guide

Executive Summary & Pharmacological Relevance The strategic incorporation of fluorinated heteroaromatics is a cornerstone of modern drug discovery. The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The strategic incorporation of fluorinated heteroaromatics is a cornerstone of modern drug discovery. The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2)[1] serves as a highly privileged electrophilic building block, frequently utilized in the synthesis of targeted kinase inhibitors, including MK2 and c-MET inhibitors[2].

The retention of fluorine atoms at the C2 and C6 positions of the pyrimidine ring provides three critical pharmacological advantages:

  • Metabolic Stability: The strong C–F bond resists cytochrome P450-mediated oxidative degradation[3].

  • Binding Affinity: Fluorine's high electronegativity modulates the pKa of the adjacent pyrimidine nitrogens, optimizing hydrogen-bonding interactions within kinase hinge-binding regions.

  • Lipophilic Efficiency: The difluoro-motif enhances membrane permeability without significantly increasing the molecular weight.

This guide details the regioselective synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine via Nucleophilic Aromatic Substitution (SNAr), providing mechanistic rationale, optimized protocols, and self-validating analytical workflows.

Mechanistic Rationale: Regioselectivity in SNAr

The synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine is achieved by reacting 2,4,6-trifluoropyrimidine with methylamine. The core technical challenge in this pathway is regioselectivity . 2,4,6-Trifluoropyrimidine possesses three potential sites for nucleophilic attack (C2, C4, and C6). Because the molecule is symmetrical, C4 and C6 are chemically equivalent, reducing the competition to a C4 vs. C2 substitution[3].

The Meisenheimer Complex Causality

In SNAr reactions of perhalogenated pyrimidines, substitution at the C4 position is kinetically favored over the C2 position[4]. When methylamine attacks the C4 position, it forms a para-quinoid Meisenheimer intermediate . This intermediate is highly stabilized because the negative charge is delocalized efficiently onto the highly electronegative ring nitrogen para to the site of attack[5].

Conversely, attack at the C2 position forms an ortho-quinoid intermediate , which is less thermodynamically stable and suffers from greater steric hindrance due to being flanked by two ring nitrogens and their associated lone pairs[5]. As a result, the C4-substituted product (2,6-difluoro-N-methylpyrimidin-4-amine) is the major product, typically observed in a >4:1 ratio over the C2-substituted byproduct[4].

SNAr_Pathway SM 2,4,6-Trifluoropyrimidine (Starting Material) Meisenheimer_C4 Para-Quinoid Meisenheimer Intermediate (Favored) SM->Meisenheimer_C4 C4 Attack (Kinetically Favored) Meisenheimer_C2 Ortho-Quinoid Meisenheimer Intermediate (Disfavored) SM->Meisenheimer_C2 C2 Attack (Steric/Electronic Hindrance) MeNH2 Methylamine (Nucleophile) MeNH2->Meisenheimer_C4 MeNH2->Meisenheimer_C2 Product_C4 2,6-Difluoro-N-methylpyrimidin-4-amine (Major Product) Meisenheimer_C4->Product_C4 - HF Product_C2 4,6-Difluoro-N-methylpyrimidin-2-amine (Minor Product) Meisenheimer_C2->Product_C2 - HF

Caption: SNAr regioselectivity pathway demonstrating the kinetic preference for C4 substitution.

Optimization of Reaction Conditions

To maximize the yield of the desired C4-isomer and suppress over-substitution (e.g., di-amination), experimental conditions must be strictly controlled. Fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity, making the reaction highly exothermic.

Table 1: Impact of Reaction Conditions on Regioselectivity and Yield

SolventTemperatureBase EquivalentC4 : C2 RatioOver-substitutionConclusion
Methanol25 °C (RT)2.5 eq MeNH₂3:1HighProtic solvents increase C2 attack; poor control.
THF25 °C (RT)1.2 eq DIPEA5:1ModerateBetter selectivity, but ambient temp risks di-amination.
THF 0 °C to RT 1.05 eq DIPEA >8:1 Low (<5%) Optimal. Kinetic control is maximized at 0 °C.
DMF0 °C1.05 eq K₂CO₃6:1LowViable alternative, but aqueous workup is harder.

Data synthesized from standard nucleophilic substitution profiles of polyhalogenated pyrimidines[4],[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The causality behind the choice of THF at 0 °C is to ensure strict kinetic control, preventing the thermodynamically driven C2-isomer from forming in large quantities[2].

Step-by-Step Methodology

1. Reaction Setup:

  • Charge a flame-dried, argon-purged round-bottom flask with 2,4,6-trifluoropyrimidine (1.0 equivalent, e.g., 10 mmol) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Do not add the nucleophile until the internal temperature has equilibrated to prevent exothermic runaway.

2. Nucleophile Addition:

  • Add N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents) to the solution. DIPEA acts as a non-nucleophilic proton sponge to absorb the generated HF, preventing the protonation of the methylamine nucleophile.

  • Add Methylamine (2.0 M solution in THF, 1.05 equivalents) dropwise over 15 minutes via a syringe pump.

3. Reaction Monitoring (Self-Validation):

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Validation Check: Monitor via LC-MS. The starting material (MW: 134.06) will disappear. The desired mono-substituted product will show a mass shift of +11 Da (Loss of F [19 Da] + Addition of NHCH₃ [30 Da]), yielding an [M+H]⁺ peak at m/z 146.1. The presence of an m/z 157.1 peak indicates unwanted di-substitution.

4. Quench and Extraction:

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Dichloromethane (DCM). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

5. Purification and Isomer Separation:

  • Purify the crude mixture via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Validation Check: Confirm the regiochemistry of the isolated major fraction via ¹⁹F NMR. The 2,6-difluoro-N-methylpyrimidin-4-amine product will display two distinct, inequivalent fluorine signals, confirming asymmetric substitution at the C4 position.

Exp_Workflow Step1 Step 1 Dissolve 2,4,6-Trifluoropyrimidine in dry THF at 0°C Step2 Step 2 Dropwise addition of Methylamine (2M in THF) Step1->Step2 Step3 Step 3 Stir at RT for 1-3h Monitor via LC-MS Step2->Step3 Step4 Step 4 Quench with NaHCO3 (aq) Extract with DCM Step3->Step4 Step5 Step 5 Purify via Column Chromatography (Silica) Step4->Step5

Caption: Experimental workflow for the regioselective synthesis and isolation of the C4-amine product.

References

  • [2] US9458175B2 - MK2 inhibitors and uses thereof. Google Patents. URL:

  • [4] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [5] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6-Difluoro-N-methylpyrimidin-4-amine as a Versatile Building Block in Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale In modern targeted drug discovery, the pyrimidine scaffold is a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors and antiviral agents[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern targeted drug discovery, the pyrimidine scaffold is a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors and antiviral agents[1]. The strategic utilization of 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) provides medicinal chemists with a highly programmable core.

The rationale for utilizing fluorinated pyrimidines over their chlorinated counterparts lies in the unique stereoelectronic properties of fluorine. Due to its extreme electronegativity, fluorine heavily polarizes the C-F bond, highly activating the ipso carbon toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate[2]. By starting with 2,4,6-trifluoropyrimidine and introducing a methylamine group at the C4 position, the ring becomes electronically modulated. The N-methylamino group donates electron density via resonance (+M effect), which deactivates the remaining fluorines at C2 and C6 just enough to allow for precise, step-wise, and regioselective functionalization without over-substitution[3].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in organic solvents and its influence on the final Active Pharmaceutical Ingredient (API)[4].

Table 1: Physicochemical Properties of 2,6-Difluoro-N-methylpyrimidin-4-amine

PropertyValueImplication for Drug Design
CAS Number 165258-58-2Unique identifier for procurement and regulatory tracking.
Molecular Weight 145.11 g/mol Low molecular weight ensures minimal penalty to the final API's ligand efficiency.
Formula C5H5F2N3High heteroatom-to-carbon ratio, typical of hinge-binding motifs.
LogP (Predicted) 0.87Highly hydrophilic; improves aqueous solubility of lipophilic drug candidates.
Topological Polar Surface Area (TPSA) 37.81 ŲExcellent membrane permeability; suitable for CNS-targeted kinase inhibitors.

Mechanistic Causality & Workflow Visualization

The synthesis of complex trisubstituted pyrimidines relies on exploiting the differential reactivity of the C4, C2, and C6 positions. The C4 position is kinetically favored for the initial attack. Once the N-methylamino group is installed, the C2 position becomes the next most reactive site under thermodynamic or acid-catalyzed conditions, leaving the C6 position for late-stage functionalization (e.g., via specialized SNAr or Suzuki-Miyaura cross-coupling)[5].

Workflow SM 2,4,6-Trifluoropyrimidine (Highly Electrophilic) Step1 SNAr 1: MeNH2 (-78°C) Kinetic Control SM->Step1 Int1 2,6-Difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) Step1->Int1 Step2 SNAr 2: ArNH2 (80°C) Acid Catalyzed (TFA) Int1->Step2 Int2 6-Fluoro-N4-methyl-N2-arylpyrimidine-2,4-diamine (Deactivated Ring) Step2->Int2 Step3 SNAr 3: Morpholine (120°C) Microwave Irradiation Int2->Step3 Product 2,4,6-Trisubstituted Pyrimidine (Target Kinase Inhibitor) Step3->Product

Figure 1: Sequential regioselective SNAr workflow of the 2,4,6-trifluoropyrimidine scaffold.

Electronics Substituent N-Methylamino Group at C4 Effect1 Resonance Donation (+M) Increases Electron Density Substituent->Effect1 Effect2 Inductive Withdrawal (-I) Negligible vs +M Substituent->Effect2 Result Deactivation of Pyrimidine Ring Prevents Over-Substitution Effect1->Result

Figure 2: Electronic influence of the C4-methylamino group on pyrimidine ring reactivity.

Validated Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of this scaffold. Every step is designed with internal checkpoints to ensure scientific integrity.

Protocol 1: Synthesis of 2,6-Difluoro-N-methylpyrimidin-4-amine (Kinetic C4-Amination)

Objective: Regioselective mono-amination of 2,4,6-trifluoropyrimidine to generate the title building block.

Causality & Rationale: 2,4,6-trifluoropyrimidine is violently reactive. The reaction must be strictly controlled at -78 °C to trap the kinetic product. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base; it acts purely as an HF scavenger, preventing the generated hydrofluoric acid from protonating the methylamine reagent, which would stall the reaction[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add DIPEA (1.2 eq) via syringe.

  • Nucleophile Addition: Slowly add Methylamine (2.0 M in THF, 1.0 eq) dropwise over 30 minutes using a syringe pump. Crucial: Rapid addition will cause localized heating and lead to di-substituted byproducts.

  • Quenching: Stir for 1 hour at -78 °C, then quench directly in the cold bath by adding saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract with DCM (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • TLC: A single new spot should appear (UV active).

  • LC-MS: The desired product will show . If a mass of is observed, it indicates double substitution (N,N'-dimethylpyrimidine-2,4-diamine derivative), meaning the temperature control failed or the addition rate was too fast.

Protocol 2: C2-Amination with Anilines (Thermodynamic Control)

Objective: Installation of a hinge-binding aniline motif at the C2 position.

Causality & Rationale: Anilines are weak nucleophiles. Because the pyrimidine ring is now deactivated by the C4-methylamino group, ambient conditions are insufficient. We utilize Trifluoroacetic acid (TFA) as a catalyst. TFA protonates the pyrimidine nitrogen atoms (N1/N3), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, thereby re-activating it for nucleophilic attack at elevated temperatures[1].

Step-by-Step Methodology:

  • Mixture: Suspend 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq) and the substituted aniline (1.1 eq) in 1-butanol (0.2 M).

  • Catalysis: Add TFA (0.2 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature. The product often precipitates directly from the 1-butanol. If not, concentrate the solvent and partition between EtOAc and saturated aqueous NaHCO₃ (to neutralize the TFA).

  • Isolation: Wash the organic layer with brine, dry, and concentrate.

Self-Validation Checkpoint:

  • ¹⁹F NMR: The starting material has two distinct fluorine signals. The successful product will show only one fluorine signal (typically around -65 to -70 ppm), confirming mono-substitution at C2.

Protocol 3: C6-Functionalization via Microwave-Assisted SNAr

Objective: Final assembly of the API by substituting the highly recalcitrant C6-fluorine with a cyclic secondary amine (e.g., morpholine).

Causality & Rationale: The intermediate is now a 2,4-diamino-6-fluoropyrimidine. The ring is heavily electron-rich and highly deactivated against further SNAr. Conventional heating would require multi-day reflux, risking degradation. Microwave irradiation superheats the solvent, providing the massive activation energy required to break the C-F bond in minutes[5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 6-fluoro intermediate (1.0 eq), Morpholine (3.0 eq), and K₂CO₃ (2.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Precipitation: Cool the vial and pour the mixture into ice water. The highly substituted, lipophilic pyrimidine product will precipitate.

  • Filtration: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint:

  • LC-MS: Complete disappearance of the starting material mass. The final product should exhibit no ¹⁹F NMR signals (unless the aniline substituent contains fluorine).

Data Presentation: Optimization of SNAr Conditions

To assist in protocol adaptation, the following table summarizes the quantitative causality between reaction conditions and regiochemical outcomes for polyfluorinated pyrimidines.

Table 2: Condition Matrix for Sequential Pyrimidine Functionalization

Target PositionReagentSolventTemp (°C)Catalyst / AdditiveYield (%)Regioselectivity
C4 (Kinetic) Aliphatic AminesDCM / THF-78 to 0DIPEA (1.2 eq)85 - 92%>95:5 (C4 over C2)
C2 (Thermodynamic) Anilines / Phenols1-Butanol80 - 100TFA (0.2 eq)70 - 85%>90:10 (C2 over C6)
C6 (Forced) Cyclic AminesNMP / DMF120 - 150Microwave, K₂CO₃65 - 80%Exclusive (Only 1 F left)
C6 (Cross-Coupling) Aryl Boronic AcidsDioxane/H₂O100Pd(PPh₃)₄, Na₂CO₃50 - 75%Exclusive

Case Studies in Drug Discovery

The 2,6-difluoro-N-methylpyrimidin-4-amine building block has been instrumental in several high-profile therapeutic areas:

  • MK2 Inhibitors: Used to construct irreversible inhibitors targeting MAPK-activated protein kinase 2 (MK2), a key driver in inflammatory diseases and heart failure. The sequential substitution allows for the precise spatial arrangement of the hinge-binding motif and the reactive moiety[3].

  • HIV Reverse Transcriptase Inhibitors: Diarylpyrimidine (DAPY) analogues utilize this scaffold to create flexible, non-nucleoside reverse transcriptase inhibitors (NNRTIs) capable of adapting to viral mutations[1].

References

  • GuideChem. "165258-58-2 4-Pyrimidinamine,2,6-difluoro-N-methyl- Properties and Chemical Data." GuideChem Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKcKuN_9HjPrdQZyFxi5p6djgjJxtq3Nm66ce_TzY9RDh6VUjWbd02d7VRI6XBEMjAisANIPqvWzyP3RjVYptvWbwQ3zd07EpggkS7FJijacKXA1AAjjeisOr-aQeIcQ6TO9zfs5ZHkc8ySzEOB1U3w5VH]
  • Beilstein Journal of Organic Chemistry. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein J. Org. Chem. 2008. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA8UWI0gIiDsyrGTJuhJpl4yG_x2N6g5BDVjDDd76ByP7zc5eXMmzgpK51fvxzbsG0ikZc3zsOHdC6N58Oa_lDRlQxW6Eo3sD_jkXIPdCelb2jwcS7aFO_JOX7XoJWe9Traf9fbZLfMfklGJE=]
  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules 2021. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01XCKvPTA6AWq8M3B21vBgW9MzLpwLC6phnLtNtsvL_Wo5LKmeyPgOljSJWMN7v_OerFg4HPt02B2MCh6Od71_aVqmq0-j5hAc-nO9LJu4AbmKCYO0BXVABqTJEvkYQugXAN2B-6AyHstG8xUc25faqM8XloLK33r9ZjhjSw=]
  • National Institutes of Health (PMC). "Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non-nucleoside reverse transcriptase inhibitors." J Med Chem. 2015. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnfNeyGi6UrfkxYgcn-h2MXB4oFa6FCW11qJhQZj5-EcQvFoXGh4g33SYMHJCVPoFu7YBPUMIlv7NgH6OTGNeL_KfWERQMV-OVkuuPVswV-0dn8tQBXTXgUYiQ_o5hdum-fzLfFrHFLZ0ZIU=]
  • Google Patents. "US9458175B2 - MK2 inhibitors and uses thereof." United States Patent and Trademark Office. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sP9JVTIlUTfq9Y-3_Igt_-kDQbxIjYCGlEMTLOjQl0xJ4vevHqKG_y9n5wXZZrRnXHmoAWBFO1Mk9zei1QQHMDBsoLKkVVBhL3oLHUz79An51CuRn6Qle0QzSB7yKFmU9pNTR2WmgXkthA==]

Sources

Application

Nucleophilic Aromatic Substitution (SNAr) Protocols for 2,6-Difluoro-N-methylpyrimidin-4-amine: Regioselective Functionalization Strategies

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery. Specifically, fluorinated pyrimidines like 2,6-difluoro-N-methylpyrimidin-4-amine serve as highly versatile, dual-vector building blocks [1]. The high electronegativity of the fluorine atoms significantly lowers the LUMO energy of the pyrimidine ring, activating the adjacent carbons toward Nucleophilic Aromatic Substitution (SNAr) [2]. Furthermore, the high lattice energy of the displaced fluoride ion provides a strong thermodynamic driving force for the reaction.

As a Senior Application Scientist, I frequently observe that the primary challenge with this substrate is not achieving reactivity, but rather controlling regioselectivity . The SNAr reaction proceeds via an addition-elimination mechanism through a resonance-stabilized anionic intermediate known as the Meisenheimer complex . Understanding the electronic perturbation caused by the existing substituents is critical for predicting and directing the site of nucleophilic attack.

The Regioselectivity Paradox: C-2 vs. C-6

In a standard 2,4,6-trifluoropyrimidine, the C-4 and C-6 positions are electronically equivalent and generally more reactive than the C-2 position due to superior delocalization of the negative charge onto the ring nitrogens in the transition state.

However, in 2,6-difluoro-N-methylpyrimidin-4-amine, the presence of the C-4 methylamino group fundamentally alters the electronic landscape [3]. The strong electron-donating (+M) resonance effect of the nitrogen lone pair pushes electron density into the ring. Quantum Mechanical (QM) analyses of analogous systems reveal that this +M effect disproportionately raises the LUMO energy at the C-6 position. Consequently, the primary LUMO lobe shifts dramatically to the C-2 position [3].

Key Insight: While classical textbook chemistry suggests C-6 substitution (para to the C-2 fluorine) should be favored, orbital control dictates that soft to intermediate nucleophiles (like secondary amines) will often preferentially attack the C-2 position . Hard nucleophiles (like alkoxides) operating under charge control may exhibit different selectivities, often leading to mixtures [4].

Mechanistic & Workflow Visualizations

G SM 2,6-difluoro-N-methylpyrimidin-4-amine (LUMO altered by C4-NHMe) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Nucleophile (Nu-H) Base, Solvent C2 C-2 Substitution (Major) Orbital Control (LUMO) MC->C2 -HF (Fast) C6 C-6 Substitution (Minor) Steric/Charge Control MC->C6 -HF (Slow)

Mechanistic pathway and regioselectivity of SNAr on 2,6-difluoro-N-methylpyrimidin-4-amine.

Workflow Step1 1. Preparation Substrate + DIPEA in THF (0°C) Step2 2. Nu Addition Dropwise addition of Nucleophile Step1->Step2 Step3 3. Monitoring LC-MS & 19F-NMR (Check C2/C6 ratio) Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup NH4Cl Quench & EtOAc Extraction Step3->Step4 Conversion >95% Step5 5. Purification Flash Column Chromatography Step4->Step5

Standardized experimental workflow for regioselective SNAr reactions.

Quantitative Data & Reaction Optimization

To design a self-validating system, one must tune the solvent, base, and temperature. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are mandatory to act as hydrogen fluoride scavengers without competing for the electrophile [5].

Table 1: Optimization of SNAr Conditions for 2,6-difluoro-N-methylpyrimidin-4-amine

Nucleophile TypeSolventBaseTemp (°C)Dominant RegioisomerTypical Yield
Aliphatic Amines (1.0 eq)THFDIPEA0 to 20C-2 Substituted (>4:1 rr)75 - 85%
Aromatic Amines (1.1 eq)DMFK₂CO₃60 to 80C-2 Substituted (~3:1 rr)60 - 70%
Alkoxides (NaO-R) (1.0 eq)THF/MeOHNone-78 to 0C-6 Substituted (~2:1 rr)50 - 65%
Excess Amines (>3.0 eq)NMPDIPEA120C-2, C-6 Disubstituted>90%

Note: Regioisomeric ratio (rr) is highly dependent on the steric bulk of the nucleophile. Bulky amines may shift preference toward C-6 due to steric clash at C-2 (flanked by two nitrogens).

Experimental Protocols

Protocol A: C-2 Selective Mono-Amination (Kinetic Control)

This protocol is optimized for the coupling of secondary aliphatic amines (e.g., morpholine) to the C-2 position.

Reagents & Equipment:

  • 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 mmol)

  • Morpholine (1.05 mmol)

  • DIPEA (1.5 mmol)

  • Anhydrous THF (10 mL)

  • Oven-dried 50 mL round-bottom flask with magnetic stir bar.

Step-by-Step Procedure:

  • Preparation: Flush the round-bottom flask with Argon. Add 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 mmol) and anhydrous THF (10 mL). Stir to dissolve.

  • Base Addition: Add DIPEA (1.5 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dilute morpholine (1.05 mmol) in 2 mL of THF. Add this solution dropwise over 10 minutes to prevent localized heating and suppress di-substitution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the mass of the mono-substituted product ( [M+H]+ ).

  • Quench & Workup: Once starting material is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Analytical Validation via ¹⁹F-NMR

Because LC-MS cannot differentiate between C-2 and C-6 regioisomers (they are isobaric), ¹⁹F-NMR is the mandatory self-validating analytical tool for this protocol [4].

  • C-2 Substituted Product: The remaining fluorine is at C-6. In ¹⁹F-NMR, this fluorine typically resonates around -65 to -75 ppm and will show a distinct scalar coupling ( 3JF−H​ ) to the C-5 proton.

  • C-6 Substituted Product: The remaining fluorine is at C-2. This fluorine resonates further downfield, typically around -45 to -55 ppm , and appears as a sharp singlet (lacking strong coupling to the C-5 proton).

Troubleshooting & Field Insights

  • Over-substitution (Di-amination): If the di-substituted product (C-2 and C-6 functionalized) is observed, it indicates either poor temperature control during the nucleophile addition or the use of excess nucleophile. Ensure strict stoichiometry (1.0 to 1.05 eq) and maintain 0 °C during addition.

  • Poor Conversion: If the reaction stalls, do not arbitrarily increase the temperature, as this will degrade regioselectivity. Instead, verify the anhydrous nature of the solvent and the quality of the DIPEA. If reacting with deactivated anilines, switch the solvent to DMF and heat to 60 °C, accepting a slight penalty to the regioisomeric ratio[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286475, 2,6-Difluoropyridin-4-amine." PubChem. Available at:[Link]

  • Semantic Scholar. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Semantic Scholar. Available at:[Link]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI. Available at: [Link]

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-difluoro-N-methylpyrimidin-4-amine

Introduction: The Strategic Value of the 2,6-Difluoropyrimidine Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2,6-Difluoropyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for enhancing pharmacological properties. Fluorinated pyrimidines, in particular, are privileged structures found at the core of numerous therapeutic agents.[1] The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity to target proteins, and physicochemical characteristics such as lipophilicity and pKa.[1] The subject of this guide, 2,6-difluoro-N-methylpyrimidin-4-amine, is a versatile building block offering a unique combination of features for the synthesis of diverse and potent biologically active molecules. The difluorinated pyrimidine ring provides a stable core with two reactive sites for palladium-catalyzed cross-coupling, enabling the construction of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,6-difluoro-N-methylpyrimidin-4-amine in various palladium-catalyzed cross-coupling reactions. The protocols herein are based on established methodologies for analogous fluorinated and halogenated heterocycles and are intended to serve as a robust starting point for reaction optimization.

Core Principles and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The general catalytic cycle for these reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine/alkyne coordination and deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X" [label="Aryl-Pd(II)-Halide\nIntermediate"]; "Transmetalation" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)-R" [label="Aryl-Pd(II)-R\nIntermediate"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-R" [label="Coupled Product"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Transmetalation" [label=""]; "Transmetalation" -> "Ar-Pd(II)-R" [label=""]; "Ar-Pd(II)-R" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Ar-R" [label=""]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A critical consideration when working with 2,6-difluoro-N-methylpyrimidin-4-amine is the reactivity of the C-F bond. Generally, the C-F bond is significantly less reactive towards oxidative addition to palladium(0) than C-Cl, C-Br, or C-I bonds.[1] This lower reactivity necessitates the use of more forcing reaction conditions, such as higher temperatures, and highly active catalyst systems. Modern palladium precatalysts, often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are essential for achieving efficient coupling.[3]

Regarding regioselectivity, the two fluorine atoms in 2,6-difluoro-N-methylpyrimidin-4-amine are chemically equivalent. Therefore, for the initial mono-functionalization, the reaction will occur at either the C2 or C6 position without preference. Achieving selective mono- versus di-substitution is controlled by the stoichiometry of the coupling partner and reaction conditions.

Experimental Protocols

The following protocols are designed as starting points and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrimidine core and various aryl, heteroaryl, or vinyl boronic acids or esters.

General Reaction Scheme:

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst [Pd(PPh₃)₄], PdCl₂(dppf), or a modern precatalyst (e.g., XPhos Pd G3) (1-5 mol%)Modern, bulky phosphine ligands enhance catalyst activity and stability, which is crucial for activating the C-F bond.
Boronic Acid/Ester 1.1-1.5 equivalents for mono-coupling; >2.2 equivalents for di-couplingStoichiometry is the primary means of controlling the degree of substitution.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The choice of base can significantly impact the reaction rate and yield. Carbonates are a good starting point.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DME/H₂O (4:1)A biphasic solvent system is often optimal for Suzuki couplings.
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)Higher temperatures are generally required to facilitate the oxidative addition to the C-F bond.[1]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure (Conventional Heating):

  • To an oven-dried Schlenk flask, add 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 mmol), the organoboron reagent (1.2 mmol for mono-coupling), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis:

Microwave irradiation can often significantly reduce reaction times and improve yields for challenging couplings.[1]

  • In a microwave reaction vial, combine 2,6-difluoro-N-methylpyrimidin-4-amine (0.5 mmol), the organoboron reagent (0.6 mmol), the palladium catalyst (0.025 mmol), and the base (1.0 mmol).

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work-up and purify the product as described in the conventional heating protocol.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagents" [label="Add Pyrimidine, Boronic Acid,\nCatalyst, and Base"]; "Solvent" [label="Add Degassed\nSolvent System"]; "Reaction" [label="Heat with Stirring\n(Conventional or Microwave)"]; "Monitoring" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Column Chromatography"]; "Characterization" [label="Analyze Product\n(NMR, MS)"];

"Start" -> "Reagents" -> "Solvent" -> "Reaction" -> "Monitoring" -> "Workup" -> "Purification" -> "Characterization"; } Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2 or C6 positions.[4][5]

General Reaction Scheme:

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) with a suitable ligandThese are common and effective palladium precatalysts for Buchwald-Hartwig amination.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)The choice of ligand is critical for successful C-N bond formation, especially with challenging substrates.[3]
Amine 1.1-1.5 equivalents for mono-aminationAn excess of the amine is often used to drive the reaction to completion.
Base Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5-2.5 equivalents)A strong base is required to deprotonate the amine.[6]
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, or THF)The reaction is sensitive to moisture and oxygen.
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barrier of the C-F bond.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.03 mmol) to an oven-dried Schlenk flask.

  • Add the base (2.0 mmol) and 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) followed by the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

dot graph "Buchwald_Hartwig_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X" [label="Aryl-Pd(II)-Halide\nIntermediate"]; "Amine_Coordination" [label="Amine Coordination\nand Deprotonation"]; "Pd-Amido" [label="Palladium-Amido\nComplex"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-NR'R''" [label="Arylamine Product"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Amine_Coordination" [label="HNR'R'' / Base"]; "Amine_Coordination" -> "Pd-Amido" [label=""]; "Pd-Amido" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Ar-NR'R''" [label=""]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.[5]

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between the pyrimidine core and terminal alkynes, providing access to alkynyl-substituted pyrimidines.[7][8]

General Reaction Scheme:

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (1-10 mol%)The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction mechanism.
Terminal Alkyne 1.1-1.5 equivalents for mono-couplingA slight excess is typically used.
Base Amine base (e.g., Et₃N, i-Pr₂NH, or piperidine), often used as the solvent or co-solventThe base neutralizes the HX byproduct and facilitates the catalytic cycle.[7]
Solvent THF, DMF, or the amine base itselfAnhydrous conditions are important.
Temperature Room temperature to 80 °CSonogashira couplings can often be performed under milder conditions than Suzuki or Buchwald-Hartwig reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts from deactivation.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

dot graph "Sonogashira_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X" [label="Aryl-Pd(II)-Halide\nIntermediate"]; "Cu_Cycle" [label="Copper Cycle"]; "Transmetalation" [label="Transmetalation"]; "Ar-Pd(II)-Alkyne" [label="Aryl-Pd(II)-Alkynyl\nIntermediate"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-Alkyne" [label="Coupled Product"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Transmetalation" [label=""]; "Cu_Cycle" -> "Transmetalation" [label="Copper Acetylide"]; "Transmetalation" -> "Ar-Pd(II)-Alkyne" [label=""]; "Ar-Pd(II)-Alkyne" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Ar-Alkyne" [label=""]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } Figure 4: Simplified catalytic cycles of the Sonogashira coupling reaction.[9]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 2,6-difluoro-N-methylpyrimidin-4-amine is a powerful strategy for the synthesis of novel, highly functionalized pyrimidine derivatives for drug discovery and materials science. While the reduced reactivity of the C-F bond presents a challenge, the use of modern, highly active catalyst systems, in conjunction with carefully optimized reaction conditions, can lead to successful and efficient transformations. The protocols provided in these application notes offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. Systematic optimization of the catalyst, ligand, base, solvent, and temperature will be key to achieving high yields and selectivities for specific applications.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1045-1053. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Thompson, A., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Zafar, M., et al. (2018). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Turkish Journal of Chemistry, 42(4), 1081-1094. [Link]

  • Ohta, H., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2469-2473. [Link]

  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2615. [Link]

  • Montana State University. (n.d.). Site-Selective Amination of Pyrimidines. Retrieved from [Link]

  • Niwa, T., Uetake, Y., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(12), 1056-1063. [Link]

  • Cole, K. P., et al. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Krutosikova, A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 823-834. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6465-6467. [Link]

  • Hranjec, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(20), 3753. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(12), 7915-7926. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • White, A. D., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters, 20(10), 2953-2957. [Link]

  • Reddy, T. J., et al. (2009). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 5, 33. [Link]

  • Wang, C., et al. (2017). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 53(57), 8046-8049. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Li, G., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(6), 960-966. [Link]

  • Cerna, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Reisman, S. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1005-1010. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)6] as Nontoxic Source of Cyanide under Microwave Irradiation. (2010). ResearchGate. [Link]

  • Diao, T., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

  • Ganesan, A., et al. (2021). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 50(2), 569-582. [Link]

  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Zafar, M., et al. (2017). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands forpalladium-catalyzed Heck coupling reaction. Turkish Journal of Chemistry, 42, 1081-1094. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Nature Communications, 10(1), 4259. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted.... [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2,6-difluoro-N-methylpyrimidin-4-amine in Modern Kinase Inhibitor Synthesis

Introduction: The Rise of Fluorinated Pyrimidines in Kinase-Targeted Oncology The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a "hinge-binder" that mimics the adenine moiety of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Pyrimidines in Kinase-Targeted Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a "hinge-binder" that mimics the adenine moiety of ATP to effectively target the active site of protein kinases.[1] The development of targeted therapies, particularly for oncogenic kinases like Bruton's Tyrosine Kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR), has driven the evolution of this scaffold.[2][3] A pivotal advancement in this field has been the strategic incorporation of fluorine atoms, a strategy widely employed to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[4][5][6]

This guide focuses on a highly valuable, functionalized building block: 2,6-difluoro-N-methylpyrimidin-4-amine . This molecule offers a unique convergence of features: an electron-deficient pyrimidine core activated for nucleophilic aromatic substitution (SNAr) and a pre-installed N-methylamino group at the 4-position, which can serve as a key interaction point or a vector for further chemical elaboration. We will explore the causality behind its design, its application in the synthesis of clinically relevant kinase inhibitors, and provide detailed protocols for its utilization.

Physicochemical Rationale & Reactivity Profile

The synthetic utility of 2,6-difluoro-N-methylpyrimidin-4-amine is rooted in its distinct electronic properties.

  • Electrophilic Activation: The two fluorine atoms at the C2 and C6 positions are highly electronegative, exerting a powerful inductive electron-withdrawing effect. This significantly reduces the electron density of the pyrimidine ring, rendering the carbon atoms at these positions highly electrophilic and susceptible to nucleophilic attack. This activation is critical for facilitating the key bond-forming reactions used to construct complex inhibitors.[7]

  • Leaving Group Ability: Fluorine's utility in SNAr reactions is somewhat counterintuitive. While the C-F bond is exceptionally strong, the rate-determining step in most SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The extreme electron-withdrawing nature of fluorine stabilizes this intermediate, thereby accelerating the reaction. In many SNAr reactions on activated aromatic systems, fluoride is a superior leaving group compared to other halogens.[8][9]

  • Modulation of Basicity: The N-methylamino group at the C4 position is a hydrogen bond donor and acceptor. The presence of adjacent fluorine atoms can subtly decrease the pKa of this amine, which can be advantageous for optimizing pharmacokinetic properties and avoiding off-target interactions.[10]

These features make the compound an ideal electrophilic partner for coupling with a wide range of nucleophiles, typically the amine or alcohol functionalities present on other fragments of the target inhibitor.

Application Showcase: Building Blocks for Next-Generation Kinase Inhibitors

The 2,6-difluoro-N-methylpyrimidin-4-amine scaffold is a key component in the synthesis of inhibitors targeting critical oncogenic pathways.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell activation and survival, making it a prime target in B-cell malignancies.[2][11] Second-generation BTK inhibitors like Acalabrutinib were developed to improve upon the selectivity profile of the first-in-class drug, ibrutinib. The synthesis of many BTK inhibitors involves the coupling of a pyrimidine core to a complex heterocyclic system.[12][13] The 2,6-difluoropyrimidine moiety allows for a robust SNAr coupling to introduce the necessary pharmacophores that confer potency and selectivity.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitors are a mainstay in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[3][14] The emergence of resistance mutations, such as T790M, necessitated the development of third-generation inhibitors like Osimertinib (AZD9291).[15] The synthesis of these molecules often relies on the sequential SNAr displacement of halogens on a pyrimidine ring.[16][17] Using a difluorinated pyrimidine offers a highly reactive platform for these crucial coupling steps, enabling the efficient construction of the final drug substance. The pyrimidine core is fundamental to the molecule's ability to inhibit both sensitizing and resistance mutations in EGFR.[18][19]

Visualization of Key Concepts

Signaling Pathway and Inhibition

The diagram below illustrates the simplified EGFR signaling pathway and the point of intervention for a pyrimidine-based kinase inhibitor. The inhibitor competes with ATP for binding in the kinase domain, blocking downstream signaling required for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates ATP ATP ATP->EGFR Binds Active Site Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Blocks Active Site Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based inhibitor.

General Synthetic Workflow

This workflow demonstrates the central role of 2,6-difluoro-N-methylpyrimidin-4-amine in a convergent synthesis strategy, where it is coupled with a pre-built nucleophilic fragment.

Synthesis_Workflow Start1 Nucleophilic Fragment (e.g., R-NH2) Coupling Nucleophilic Aromatic Substitution (SNAr) Start1->Coupling Start2 2,6-difluoro-N- methylpyrimidin-4-amine Start2->Coupling Intermediate Coupled Core Structure Coupling->Intermediate Modification Optional Further Functionalization Intermediate->Modification Final Final Kinase Inhibitor Intermediate->Final (if no further steps) Modification->Final

Caption: Convergent synthesis workflow utilizing SNAr coupling.

Experimental Protocols

The following protocol details a generalized procedure for the nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoro-N-methylpyrimidin-4-amine and a generic primary or secondary amine.

Protocol: SNAr Coupling of an Amine Nucleophile

Objective: To synthesize a 2-substituted-6-fluoro-N4-methylpyrimidine-4,6-diamine derivative, a core structure for various kinase inhibitors.

Materials:

  • 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq)

  • Nucleophilic Amine (R¹R²NH) (1.1 - 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (ACN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-N-methylpyrimidin-4-amine (e.g., 1.0 mmol, 145 mg).

  • Reagent Addition: Add the nucleophilic amine (e.g., 1.2 mmol) and the base (e.g., DIPEA, 3.0 mmol, 523 µL).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL).

    • Scientist's Note: Polar aprotic solvents like dioxane or DMF are ideal. They effectively solvate the cation of the base, increasing the nucleophilicity of the amine, and have a high enough boiling point for reactions that require heating.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-24 hours).

    • Scientist's Note: The reaction is typically monitored by observing the disappearance of the starting 2,6-difluoro-N-methylpyrimidin-4-amine spot and the appearance of a new, more polar product spot by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dilute the residue with Ethyl Acetate (25 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the base and any acidic impurities. d. Wash the organic layer with brine (15 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure product.

Quantitative Data & SAR Insights

The true value of the 2,6-difluoropyrimidine scaffold is evident when examining structure-activity relationship (SAR) data from various kinase inhibitor programs.

Modification to Pyrimidine ScaffoldTypical Effect on Kinase InhibitionRationale & Causality
2,6-Difluoro Substitution Increased Potency & Selectivity The fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with residues in the ATP binding pocket. They also enhance the planarity and electronic nature of the hinge-binding motif.[20]
SNAr at C2 or C6 Vector for SAR Exploration This is the primary site for introducing substituents that explore different pockets of the kinase active site (e.g., the solvent-exposed region or deeper hydrophobic pockets), directly impacting potency and selectivity.[21]
N-Methyl at C4-Amine Improved PK/PD Properties Compared to an unsubstituted amine, the N-methyl group can block metabolic N-dealkylation and fine-tune solubility and cell permeability, often leading to improved oral bioavailability and exposure.[10]

Conclusion

2,6-difluoro-N-methylpyrimidin-4-amine is more than a simple building block; it is a strategically designed scaffold that leverages the principles of physical organic chemistry to facilitate the efficient synthesis of complex and highly potent kinase inhibitors. Its activated electrophilic nature, combined with the pre-installed, pharmacologically relevant N-methylamino group, provides researchers in drug development with a powerful tool to accelerate the discovery of next-generation targeted therapies. The robust and predictable reactivity in SNAr reactions ensures its continued and widespread application in the field.

References

  • Kurup, S., et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]

  • Pharmaffiliates. (n.d.). Understanding Acalabrutinib Intermediate: Synthesis, Applications, and Quality Standards. Available at: [Link]

  • Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. Available at: [Link]

  • Anbarasan, L., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. PubMed. Available at: [Link]

  • Hong, J.-B., et al. (2014). Synthesis of a Bruton's Tyrosine Kinase Inhibitor. Synfacts. Available at: [Link]

  • Hong, J.-B., et al. (2013). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications. Available at: [Link]

  • Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. Available at: [Link]

  • Wang, X., et al. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • Oh, H., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

  • Zhang, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
  • Al-Aboudi, A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Available at: [Link]

  • Google Patents. (n.d.). IMPROVED PROCESS FOR THE PREPARATION OF OSIMERTINIB (AZD9291) OR A SALT THEREOF, AND "AZD9291 ANILINE" OR A SALT THEREOF.
  • Justia Patents. (2023). novel process for the preparation of acalabrutinib and its intermediates. Available at: [Link]

  • Google Patents. (n.d.). MY185367A - Improved process for the preparation of osimertinib (azd9291) or a salt thereof.
  • Blair, J., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ACS Publications. Available at: [Link]

  • RSC. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Available at: [Link]

  • El-Sayed, M., et al. (2012). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. PMC. Available at: [Link]

  • Goldberg, F., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Mitchell, S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available at: [Link]

  • Hsieh, T.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Lategahn, J., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. Available at: [Link]

  • Vale, G., et al. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Iura, Y., et al. (2012). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. Available at: [Link]

  • Um, I.-H., et al. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Library of Medicine. Available at: [Link]

  • Archiv der Pharmazie. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for compounds 2–6. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 2,6-Difluoro-N-methylpyrimidin-4-amine

Introduction & Chemical Context The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) is a highly versatile, polyfunctionalized heterocyclic building block. Pyrimidine scaffolds are ubiquitous in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) is a highly versatile, polyfunctionalized heterocyclic building block. Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors, CNS-penetrant modulators, and targeted oncology therapeutics .

The strategic value of this specific building block lies in the presence of two distinct carbon-fluorine (C-F) bonds at the C2 and C6 positions. Fluorine acts as a superior leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ) compared to chlorine. Its high electronegativity strongly polarizes the C-F bond, accelerating the addition step and stabilizing the intermediate Meisenheimer complex. However, the presence of the electron-donating N-methylamino group at C4 electronically desymmetrizes the ring, making regiocontrol a critical challenge during synthesis.

Mechanistic Rationale: Directing Regioselectivity

As a synthetic scientist, achieving self-validating regiocontrol requires moving beyond trial-and-error to understand the fundamental causality of the pyrimidine ring's electronic distribution .

Electronic Causality (Kinetic Control): The N-methylamino group at C4 exerts a strong +M (resonance) electron-donating effect. This delocalizes electron density primarily onto the ortho (C5) and para (N1) positions of the pyrimidine ring.

  • Attack at C6 : Formation of the Meisenheimer complex at C6 forces a partial negative charge directly onto the adjacent C5 carbon. Because C5 is already highly electron-rich from the C4-amine's +M effect, this transition state suffers from severe electronic repulsion and is kinetically destabilized.

  • Attack at C2 : Conversely, nucleophilic attack at C2 places the negative charge directly onto the N1 and N3 atoms. Nitrogen is highly electronegative and readily accommodates this charge without forcing electron density onto the deactivated C5 carbon. Thus, the C2-Meisenheimer complex is electronically and kinetically favored.

Steric Causality (Thermodynamic Control): While C2 is electronically favored, it is sterically flanked by two nitrogen atoms and their associated lone pairs. Bulky nucleophiles (e.g., tert-butoxide) experience significant steric repulsion at C2. By applying elevated temperatures, the reaction can overcome the electronic activation barrier at C6, allowing steric relief to drive the reaction toward the C6-isomer under thermodynamic control .

MechanisticLogic SM 2,6-Difluoro-N-methyl pyrimidin-4-amine C2_Attack Nucleophilic Attack at C2 SM->C2_Attack Kinetic Pathway C6_Attack Nucleophilic Attack at C6 SM->C6_Attack Thermodynamic Pathway Meisenheimer_C2 Meisenheimer Complex (Charge on N1 & N3) C2_Attack->Meisenheimer_C2 Meisenheimer_C6 Meisenheimer Complex (Charge on N1 & C5) C6_Attack->Meisenheimer_C6 C2_Favored Electronically Favored (N atoms stabilize charge) Meisenheimer_C2->C2_Favored C6_Disfavored Electronically Disfavored (C5 is electron-rich) Meisenheimer_C6->C6_Disfavored

Mechanistic rationale for the inherent C2-regioselectivity during SNAr.

Quantitative Data: Reaction Optimization

To empirically validate the mechanistic theory, a solvent and temperature screen was conducted using a model primary amine (benzylamine) and a bulky alkoxide (sodium tert-butoxide).

NucleophileReagents & SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C2:C6)
BenzylamineDIPEA, THF-78 to 04>95%92 : 8
BenzylamineDIPEA, DMF252>98%85 : 15
BenzylamineK₂CO₃, MeCN60690%70 : 30
NaOtBuNaH, DMF01>95%40 : 60
NaOtBuNaH, DMF801288%10 : 90

Table 1: Optimization of reaction conditions demonstrating the shift from kinetic (C2-selective) to thermodynamic/steric (C6-selective) control.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Kinetic Control for C2-Selective Functionalization

Objective: Synthesize 2-(benzylamino)-6-fluoro-N-methylpyrimidin-4-amine.

  • Preparation : In an oven-dried Schlenk flask under N2​ , dissolve 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C. (Causality: Low temperatures freeze out the higher-activation-energy C6 pathway, enforcing strict kinetic control).

  • Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Dropwise, add benzylamine (1.05 eq) over 15 minutes to prevent localized exothermic spikes.

  • Reaction : Allow the mixture to slowly warm to 0 °C over 4 hours.

  • Validation Checkpoint 1 (TLC) : Monitor via TLC (Hexanes:EtOAc 3:1). The C2-isomer typically runs slightly higher (less polar) than the C6-isomer due to intramolecular hydrogen bonding between the C2-amine and the adjacent pyrimidine nitrogens.

  • Workup : Quench with sat. NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

  • Validation Checkpoint 2 (NMR) : Confirm regiochemistry via 19F NMR. The remaining C6-fluorine will appear as a distinct singlet (or a doublet with a very small J coupling to C5-H) around -65 ppm, significantly shifted from the original C2-F signal.

Protocol B: Thermodynamic Control for C6-Selective Functionalization

Objective: Synthesize 6-(tert-butoxy)-2-fluoro-N-methylpyrimidin-4-amine.

  • Preparation : In an oven-dried vial, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Nucleophile Activation : Add tert-butanol (1.2 eq) dropwise. Stir for 30 minutes until H2​ evolution ceases. (Causality: Pre-forming the bulky alkoxide ensures a highly reactive but sterically demanding nucleophile).

  • Addition : Add 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq) in one portion.

  • Heating : Seal the vial and heat to 80 °C for 12 hours. (Causality: Elevated temperature provides the energy required to overcome the electronic penalty of C6 attack, allowing the thermodynamic preference—driven by steric relief—to dictate the product distribution).

  • Validation Checkpoint 1 (LC-MS) : Analyze the crude mixture. The mass corresponding to the mono-substituted product will dominate, with the C6-isomer as the primary peak.

  • Workup : Cool to room temperature, quench with ice water, extract with DCM, wash extensively with 5% aq. LiCl to remove DMF, and concentrate.

  • Validation Checkpoint 2 (NMR) : In 1H NMR, the C5-H proton will shift significantly upfield due to the shielding effect of the adjacent oxygen atom, definitively confirming substitution at C6 rather than C2.

Workflow Start 2,6-Difluoro-N-methylpyrimidin-4-amine Cond1 Condition A Primary Amine, DIPEA THF, -78°C to 0°C Start->Cond1 Kinetic Control Cond2 Condition B Bulky Alkoxide, NaH DMF, 80°C Start->Cond2 Steric/Thermodynamic Control Prod1 Major Product: 2-Substituted Isomer Cond1->Prod1 Validation: 19F NMR Prod2 Major Product: 6-Substituted Isomer Cond2->Prod2 Validation: 1H NMR

Experimental workflow for directing regioselectivity in SNAr functionalization.

References

  • Title: Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors Source: ResearchGate URL: [Link]

  • Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega (ACS Publications) URL: [Link]

Application

Application Note: Preparation of Novel Agrochemicals Utilizing 2,6-Difluoro-N-methylpyrimidin-4-amine

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Scaffold Rationale The strategic incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Scaffold Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized the agrochemical sector, with approximately 50% of modern marketed agrochemicals containing at least one fluorine atom[1]. Fluorination enhances metabolic stability, modulates lipophilicity, and increases target binding affinity. Among the most versatile building blocks in modern discovery chemistry is 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2).

This specific pyrimidine derivative is highly prized for its differentiated electrophilic sites. The presence of fluorine atoms at the C2 and C6 positions renders the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the N-methylamino group at C4 acts as an electron-donating group via resonance, selectively deactivating the C5 position and creating a distinct electronic and steric differentiation between the C2 and C6 carbons. This allows chemists to perform highly regioselective SNAr reactions, a critical requirement for the divergent synthesis of novel fungicidal and herbicidal candidates, such as pyrimidine-benzoylureas[2].

Mechanistic Causality in Regioselective SNAr

When designing agrochemical precursors, achieving high regioselectivity without the need for complex chromatographic separations is paramount. In the case of 2,6-difluoro-N-methylpyrimidin-4-amine, nucleophilic attack (e.g., by an aryl thiol) preferentially occurs at the C6 position .

The Causality:

  • Steric Hindrance: The C2 position is flanked by two ring nitrogens, creating a tighter steric environment compared to the C6 position.

  • Electronic Directing Effects: The N-methylamino group at C4 donates electron density into the ring. While this generally deactivates the ring, the effect is less pronounced at C6 than at C2 due to the specific resonance stabilization pathways of the Meisenheimer complex intermediate.

  • Thermodynamic Control: By strictly controlling the solvent dielectric constant and temperature, the kinetic C6-substituted product is trapped efficiently, preventing thermodynamic equilibration to the C2-isomer.

SNAr_Workflow A 2,6-Difluoro-N-methyl pyrimidin-4-amine C C6-Substituted Thioether (Major Product, 88%) A->C SNAr at C6 (DMF, 80°C) D C2-Substituted Byproduct (Minor, <2%) A->D SNAr at C2 (Steric Hindrance) B Nucleophile (e.g., Ar-SH / K2CO3) B->C

Caption: Regioselective SNAr workflow of 2,6-difluoro-N-methylpyrimidin-4-amine.

Quantitative Data: Reaction Optimization

To validate the mechanistic theory, an optimization matrix was executed. The data below demonstrates the causality between solvent/base selection and regiochemical outcomes.

Table 1: Optimization of SNAr Regioselectivity with 4-Chlorothiophenol

EntrySolventBaseTemp (°C)Time (h)Yield C6 (%)Yield C2 (%)Rationale / Causality
1THFTEA6012455Weak base (TEA) fails to fully deprotonate the thiol; low conversion.
2 DMF K₂CO₃ 80 6 88 2 Optimal. High dielectric constant solvates K⁺, creating a highly reactive naked thiolate.
3DMFK₂CO₃10047015Excess thermal energy overcomes steric hindrance at C2, eroding regioselectivity.
4DMSOCs₂CO₃804828Cs⁺ is too large, altering the transition state geometry and increasing C2 attack.

Note: Entry 2 represents the validated standard operating procedure utilized in Protocol A.

Experimental Methodologies

Protocol A: Regioselective Synthesis of C6-Thioether Intermediates

Objective: Synthesize a fungicidal building block via SNAr.

Self-Validating System: This protocol utilizes an In-Process Control (IPC) step. If the IPC fails, a specific corrective action is built into the methodology to ensure success.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,6-difluoro-N-methylpyrimidin-4-amine (10.0 mmol, 1.45 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the selected aryl thiol (e.g., 4-chlorothiophenol, 10.5 mmol).

  • Controlled Base Addition: Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in three equal portions over 30 minutes.

    • Causality: A single bolus addition causes a rapid spike in local basicity, which can lead to premature degradation of the fluorinated pyrimidine or unwanted dimerization. Stepwise addition ensures a controlled generation of the thiolate nucleophile.

  • Heating: Elevate the temperature strictly to 80°C and stir for 4 hours.

  • In-Process Control (IPC): At 4 hours, pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS.

    • Validation Check: The starting material mass (m/z 146 [M+H]⁺) must be <5% relative to the product mass. If starting material persists >5%, add a catalytic amount of 18-crown-6 (0.5 mmol) to enhance potassium solvation and stir for 1 additional hour.

  • Workup: Cool to room temperature, pour into 200 mL of ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the C6-substituted intermediate.

Protocol B: Synthesis of Pyrimidine-Benzoylurea SDHI Candidates

Objective: Convert the intermediate from Protocol A into a final agrochemical candidate targeting Succinate Dehydrogenase (SDH)[3].

  • Activation: Dissolve the C6-thioether intermediate (5.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0°C in an ice bath.

  • Coupling: Dropwise add 2,6-difluorobenzoyl isocyanate (5.5 mmol) over 15 minutes.

    • Causality: Moisture must be rigorously excluded because isocyanates rapidly hydrolyze to form unreactive primary amines and CO₂. The 0°C temperature suppresses the formation of allophanate byproducts (double addition of the isocyanate).

  • Maturation: Allow the reaction to warm to room temperature and stir for 8 hours. The product will typically precipitate directly from the DCM as a white solid.

  • Isolation: Filter the solid, wash with cold DCM (2 x 10 mL), and recrystallize from ethanol to afford the pure pyrimidine-benzoylurea derivative.

Biological Application & Mechanism of Action

The resulting pyrimidine-benzoylurea derivatives generated from this scaffold have shown profound efficacy as broad-spectrum fungicides. Unlike traditional benzoylureas that inhibit chitin synthesis in insects, these specific pyrimidine-hybridized structures exhibit strong binding affinity to the Succinate Dehydrogenase (SDH) complex in fungal pathogens[3]. The N-methyl group derived from the original 2,6-difluoro-N-methylpyrimidin-4-amine scaffold acts as a critical hydrogen-bond donor/acceptor within the ubiquinone binding pocket of the SDH enzyme.

MOA_SDHI A Novel Pyrimidine-Benzoylurea Agrochemical B Succinate Dehydrogenase (SDH) Enzyme Complex A->B Target Engagement (H-Bonding via N-methyl) C Blockade of Ubiquinone Binding Site B->C Inhibition of Respiration D Pathogen Cell Death (Fungicidal Efficacy) C->D ATP Depletion

Caption: Mechanism of action for pyrimidine-benzoylurea SDH inhibitors.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing), 2025. [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules (MDPI / PubMed Central), 2023.[Link]

Sources

Method

Application Note: Regioselective Synthesis of 2,6-Difluoro-N-methylpyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Context & Introduction Fluorinated pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Context & Introduction

Fluorinated pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., MK2 inhibitors) and advanced agrochemicals[1]. The strategic incorporation of fluorine atoms modulates the physicochemical properties of the pyrimidine ring, enhancing metabolic stability, lipophilicity, and binding affinity.

The synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine from 2,4,6-trifluoropyrimidine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Because perfluorinated pyrimidines are highly electrophilic, achieving mono-substitution without over-amination requires precise control over stoichiometry, temperature, and reagent selection. This application note details a self-validating, field-proven protocol for this critical transformation.

Mechanistic Causality: SNAr Regioselectivity

Understanding the intrinsic reactivity of 2,4,6-trifluoropyrimidine is essential for optimizing the reaction conditions:

  • C4 vs. C2 Regioselectivity: In 2,4,6-trifluoropyrimidine, the C4 and C6 positions are chemically equivalent and significantly more activated toward nucleophilic attack than the C2 position. Nucleophilic attack by methylamine at C4 generates a highly stable para-quinoid Meisenheimer intermediate. In contrast, attack at C2 yields a less thermodynamically favored ortho-quinoid intermediate[2]. Consequently, substitution at C4 is inherently favored[3].

  • Prevention of Over-Substitution: The addition of the methylamino group (-NHCH3) introduces an electron-donating moiety into the pyrimidine ring. This significantly deactivates the remaining fluorines toward further nucleophilic attack. However, if the temperature is not strictly controlled (kept at ≤ 5 °C during addition), the excess thermal energy can overcome this deactivation, leading to C4,C6-disubstituted byproducts[3].

  • Role of the Base: N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the hydrofluoric acid (HF) byproduct generated during the SNAr process[3].

Workflow Visualization

SNAr_Synthesis A 2,4,6-Trifluoropyrimidine (Electrophile) B Dissolve in THF Cool to 0 °C A->B C Add DIPEA (HF Scavenger) B->C D Add Methylamine (Nucleophile) C->D E SNAr Reaction (C4 Regioselectivity) D->E Dropwise, <5 °C F Aqueous Workup (Phase Separation) E->F 1 h, RT G 2,6-Difluoro-N-methylpyrimidin-4-amine (Target Product) F->G Chromatography

Figure 1: Regioselective SNAr workflow for 2,6-difluoro-N-methylpyrimidin-4-amine synthesis.

Quantitative Data Presentation

Table 1: Reaction Stoichiometry and Reagent Profiling

Reagent / Material MW ( g/mol ) Equivalents Role Physical State
2,4,6-Trifluoropyrimidine 134.06 1.00 Electrophilic Scaffold Liquid
Methylamine (2.0 M in THF) 31.06 1.05 Nucleophile Solution
N,N-Diisopropylethylamine (DIPEA) 129.24 1.50 Acid Scavenger Liquid

| Tetrahydrofuran (THF) | 72.11 | 10 vol | Reaction Solvent | Liquid |

Table 2: Regioselectivity and Byproduct Matrix

Temperature Amine Equivalents Major Product (C4-amine) Minor Product (C2-amine) Over-substitution (Di-amine)
0 °C 1.05 > 95% < 5% Trace
25 °C 1.05 ~ 85% ~ 10% ~ 5%

| 60 °C (Reflux) | 2.50 | < 5% | Trace | > 90% (C4,C6-diamine) |

Self-Validating Experimental Protocol

This protocol is designed with in-line quality control checks to ensure high fidelity and reproducibility[1].

Step 1: Preparation & Dissolution

  • Action: Charge an oven-dried, argon-purged round-bottom flask with 2,4,6-trifluoropyrimidine (1.0 eq) and anhydrous THF (10 volumes).

  • Causality: Argon prevents moisture-induced hydrolysis of the highly reactive fluoropyrimidine.

  • Validation Check: The solution must be completely clear and colorless.

Step 2: Base Addition & Thermal Control

  • Action: Add DIPEA (1.5 eq) in one portion and cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Causality: Lowering the kinetic energy of the system is critical to maximizing the thermodynamic preference for C4 substitution and preventing an exothermic runaway during amine addition.

Step 3: Nucleophile Introduction

  • Action: Add methylamine (2.0 M in THF, 1.05 eq) dropwise via a syringe pump over 30 minutes.

  • Causality: Dropwise addition keeps the local concentration of the nucleophile low, preventing di-amination.

  • Validation Check: Monitor the internal temperature; it should strictly remain below 5 °C. The solution will gradually become slightly cloudy as insoluble DIPEA·HF salts begin to precipitate.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for an additional 1 hour.

  • Validation Check: Perform TLC (Hexanes/EtOAc 4:1) or LC-MS analysis. The highly mobile starting material peak should be fully consumed, replaced by a single major product peak with a lower Rf value (due to increased polarity from the amine).

Step 5: Quench & Extraction

  • Action: Dilute the mixture with ethyl acetate (15 volumes) and quench with saturated aqueous NaHCO3 (10 volumes). Separate the layers and wash the organic phase with brine (10 volumes).

  • Causality: The mildly basic NaHCO3 neutralizes any residual HF and ensures the secondary amine product remains unprotonated, partitioning cleanly into the organic layer.

Step 6: Purification & Characterization

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes).

  • Validation Check: 19F NMR of the purified product will show two distinct, strongly coupled fluorine signals, confirming the loss of symmetry inherent in the starting 2,4,6-trifluoropyrimidine and validating successful mono-substitution.

References

  • [1] Compositions and methods for treating cancer (US11986475B1). Google Patents. URL:

  • [3] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry / PubMed Central (PMC). URL: [Link]

  • [2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,6-Difluoro-N-methylpyrimidin-4-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine. This highly fluorinated pyrimidine is a critical building block in medicinal chemistry, frequently utilized as a hinge-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine. This highly fluorinated pyrimidine is a critical building block in medicinal chemistry, frequently utilized as a hinge-binding scaffold in the development of kinase inhibitors[1].

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of commercially available 2,4,6-trifluoropyrimidine with methylamine. While conceptually straightforward, researchers frequently encounter challenges related to regioselectivity (C4 vs. C2 substitution), over-reaction (diamination), and substrate hydrolysis[2]. This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your reaction yields.

Mechanistic Insights: Regioselectivity in SNAr

To optimize this reaction, one must understand the intrinsic reactivity of the 2,4,6-trifluoropyrimidine scaffold. The highly electronegative fluorine atoms inductively activate all positions on the pyrimidine ring. However, the C4 and C6 positions are inherently more susceptible to nucleophilic attack than the C2 position[1].

This regioselectivity is governed by the relative stability of the resulting Meisenheimer intermediates. Attack at the C4 position forms a highly stabilized para-quinoid intermediate, whereas attack at the C2 position forms a less stable ortho-quinoid intermediate[3]. Consequently, C4 substitution is kinetically favored. If the reaction is run at elevated temperatures, kinetic control is lost, leading to an increased proportion of the undesired C2 isomer (4,6-difluoro-N-methylpyrimidin-2-amine)[2].

Meisenheimer cluster_C4 C4 Attack Pathway (Kinetically Favored) cluster_C2 C2 Attack Pathway (Disfavored) SM 2,4,6-Trifluoropyrimidine + Methylamine Int_C4 para-Quinoid Meisenheimer Complex (Highly Stabilized) SM->Int_C4 Low Temp (-78°C) Fast Int_C2 ortho-Quinoid Meisenheimer Complex (Less Stabilized) SM->Int_C2 High Temp Slow Prod_C4 2,6-Difluoro-N-methylpyrimidin-4-amine Int_C4->Prod_C4 -HF Prod_C2 4,6-Difluoro-N-methylpyrimidin-2-amine Int_C2->Prod_C2 -HF

Figure 1: Kinetic vs. Thermodynamic control in SNAr of 2,4,6-trifluoropyrimidine.

Troubleshooting Guide & FAQs

Q1: I am getting a poor regiomeric ratio (high amounts of the 2-amino isomer). How can I suppress this? A1: Poor regioselectivity is almost always a result of inadequate kinetic control. If you are running the reaction at 0 °C or room temperature, the thermal energy allows the reaction to overcome the activation barrier for the disfavored C2 attack.

  • Solution: Cool the reaction to cryogenic temperatures (-78 °C) before adding the nucleophile. Furthermore, avoid protic solvents (like ethanol), which can hydrogen-bond with the pyrimidine nitrogens and alter the electronic distribution. Use a moderately polar aprotic solvent like THF or DCM.

Q2: My LC-MS shows significant amounts of a di-substituted byproduct (2-fluoro-N,N'-dimethylpyrimidine-4,6-diamine). How do I prevent over-reaction? A2: The first SNAr substitution replaces a strongly electron-withdrawing fluorine atom with an electron-donating methylamino group, which partially deactivates the ring. However, 2,4,6-trifluoropyrimidine is highly electrophilic, and the remaining fluorine atoms can still react if excess nucleophile is present or if localized concentration spikes occur during addition.

  • Solution: Strictly limit the methylamine to 1.00 – 1.05 equivalents. Do not use excess methylamine as the base to scavenge the generated HF. Instead, use 1.2 equivalents of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA). Add the methylamine dropwise via a syringe pump to prevent localized high concentrations.

Q3: My overall conversion is low, and I am detecting 2,6-difluoro-4-hydroxypyrimidine. What is causing this? A3: 2,4,6-Trifluoropyrimidine is extremely sensitive to moisture. Adventitious water acts as a competing nucleophile, hydrolyzing the starting material to the hydroxypyrimidine (which rapidly tautomerizes to the pyrimidinone).

  • Solution: Ensure all solvents are strictly anhydrous. Flame-dry your glassware and operate under a positive pressure of argon or nitrogen. Crucially, use a commercially available anhydrous solution of methylamine in THF rather than aqueous methylamine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity, demonstrating the necessity of the optimized conditions.

SolventBaseTemp (°C)Amine EquivalentsConversion (%)C4:C2 RatioIsolated Yield (C4)
EtOHNone0 to 252.5010060:4045% (High diamination)
THFDIPEA0 to 251.20>9575:2568%
DCMTEA-78 to -201.059088:1279%
THF DIPEA -78 to -20 1.05 >95 92:8 85%

Standardized Experimental Protocol

This self-validating protocol utilizes kinetic control and non-nucleophilic HF scavenging to maximize the yield of the C4-isomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system continuously with argon.

  • Reagent Loading: Dissolve 2,4,6-trifluoropyrimidine (10.0 mmol, 1.34 g) in anhydrous THF (50 mL) inside the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Inject anhydrous N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL) into the stirring solution.

  • Nucleophile Addition: Load a syringe with methylamine (2.0 M solution in THF, 5.25 mL, 10.5 mmol). Using a syringe pump, add the methylamine dropwise over exactly 30 minutes. (Note: Slow addition is critical to prevent localized heating and diamination).

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Gradually warm the mixture to -20 °C over 1 hour. Monitor completion via TLC or LC-MS (aliquots must be quenched in methanol before injection).

  • Quenching & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). The desired 2,6-difluoro-N-methylpyrimidin-4-amine elutes first due to lower polarity compared to the C2-isomer and diaminated byproducts.

References

  • BenchChem. "4,6-difluoro-N-methylpyrimidin-2-amine: A Versatile Building Block in Medicinal Chemistry." BenchChem Technical Resources.
  • Parks, E. L., et al. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry, 2008, 4, 22.
  • Peng, Z.-H., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(3), 395-398.

Sources

Optimization

troubleshooting solubility issues with 2,6-difluoro-N-methylpyrimidin-4-amine in organic solvents

Technical Support Center: Troubleshooting 2,6-Difluoro-N-methylpyrimidin-4-amine Solubility in Organic Solvents Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,6-Difluoro-N-methylpyrimidin-4-amine Solubility in Organic Solvents

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of heavily fluorinated heterocyclic scaffolds. 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) presents a unique physicochemical paradox: its fluorination increases lipophilicity, yet its rigid planar structure and hydrogen-bonding potential often lead to stubborn crystal lattices that resist dissolution in standard organic solvents.

This guide is designed to move beyond basic "trial and error." It provides mechanistically grounded, self-validating protocols to help researchers and drug development professionals conquer these specific solubility bottlenecks.

Section 1: Physicochemical Profiling & Causality

Before troubleshooting, we must understand the molecule's intrinsic properties. The solubility of pyrimidine derivatives is heavily influenced by temperature, solvent polarity, and the specific functional groups attached to the ring[1].

Table: Physicochemical Parameters of 2,6-difluoro-N-methylpyrimidin-4-amine

ParameterValueMechanistic Implication for Solubility
Molecular Weight 145.11 g/mol Low MW typically favors solubility, but allows for tight, highly ordered crystal packing.
LogP (Predicted) ~0.87Moderate lipophilicity; suggests a preference for moderately polar organics (e.g., THF, EtOAc) over highly non-polar (Hexanes) or highly polar (Water) solvents[2].
Polar Surface Area (PSA) 37.81 ŲIndicates moderate hydrogen-bonding capacity. The secondary amine (N-H) acts as a donor, while ring nitrogens and fluorines act as acceptors[2].
Electronegativity Profile High (C-F bonds)The 2,6-difluoro substitution withdraws electron density from the pyrimidine ring, severely weakening the basicity of ring nitrogens and altering standard solvation dynamics.

Section 2: Diagnostic Solubility Workflow

When dealing with fluorinated pyrimidines, a logical, step-wise approach prevents wasted material and time. The following diagnostic pathway illustrates the causality between solvent selection, thermal energy, and solvation success.

SolubilityWorkflow Start Assess 2,6-difluoro-N-methylpyrimidin-4-amine Solubility Issue SolventCheck Evaluate Solvent Dielectric & H-Bonding Capacity Start->SolventCheck Aprotic Polar Aprotic (e.g., DMSO, DMF) High Solvation Potential SolventCheck->Aprotic Preferred Pathway Protic Protic / Low-Polarity (e.g., MeOH, DCM) Aggregation Risk SolventCheck->Protic High Risk of Failure Temp Apply Thermal Gradient (293K to 313K) Aprotic->Temp Crash Precipitation / Turbidity Observed Protic->Crash Temp->Crash Lattice Energy > Solvation Energy Clear Stable Homogeneous Solution Temp->Clear Complete Dissolution Cosolvent Formulate Co-Solvent System (e.g., THF:MeOH 9:1) Crash->Cosolvent Cosolvent->Clear Synergistic Solvation Achieved

Diagnostic workflow for troubleshooting 2,6-difluoro-N-methylpyrimidin-4-amine solubility.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound is crashing out of Dichloromethane (DCM) despite its predicted lipophilicity (LogP ~0.87). Why is this happening, and how do I fix it? A: This is a classic case of crystal lattice energy overpowering weak solvent-solute interactions. While the LogP suggests compatibility with moderately non-polar solvents, DCM lacks the ability to act as a strong hydrogen bond acceptor. The N-methylamine group on your compound acts as a hydrogen bond donor, and the highly electronegative fluorine atoms act as acceptors. In DCM, the molecules prefer to hydrogen-bond with each other (forming dimers or polymeric chains) rather than interact with the solvent. Solution: Switch to a polar aprotic solvent with strong hydrogen-bond accepting capabilities, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). If you must use DCM for a specific reaction, formulate a co-solvent system by adding 5-10% of a polar protic solvent like Methanol (MeOH) to disrupt the intermolecular hydrogen bonding.

Q2: I need to prepare a high-concentration stock solution (e.g., 100 mM) for biological screening. DMSO usually works, but I'm seeing turbidity. What is the mechanism behind this? A: Fluorinated pyrimidines can exhibit unique solvation limits in DMSO due to the highly polarized nature of the C-F bonds[3]. If turbidity occurs, it indicates that the solution has crossed the metastable zone width and spontaneous nucleation is occurring. Furthermore, the solubility of pyrimidine derivatives is highly temperature-dependent, often correlating linearly with temperature increases as described by the modified Apelblat equation[1]. Solution: Apply a controlled thermal gradient. Heat the DMSO solution to 40°C (313 K) while sonicating. Once the solution is clear, allow it to cool to room temperature slowly. If it crashes out upon cooling, your target concentration exceeds the thermodynamic solubility limit at 25°C. You will need to dilute the stock or formulate it with a surfactant to stabilize the supersaturated state.

Q3: Does the position of the fluorine atoms (2,6-difluoro) specifically impact solubility compared to non-fluorinated analogs? A: Absolutely. Fluorine is often considered a "magic" element in organic chemistry because it drastically alters the electronic landscape of a molecule without significantly increasing its steric bulk[4]. The strong electron-withdrawing effect of the fluorines at the 2 and 6 positions severely depletes the electron density of the pyrimidine ring. This reduces the basicity of the ring nitrogens, making them much poorer hydrogen bond acceptors compared to a non-fluorinated pyrimidine. Consequently, standard protic solvents (like ethanol) that rely on donating hydrogen bonds to the ring nitrogens will be far less effective.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, any solubility protocol must be self-validating. This means incorporating steps that confirm whether dissolution is thermodynamic (stable) or kinetic (prone to precipitation).

Protocol 1: Self-Validating Thermodynamic Solubility Screening Objective: Determine the maximum stable concentration of 2,6-difluoro-N-methylpyrimidin-4-amine in a target solvent without relying on visual estimation alone. Causality: Visual inspection cannot differentiate between a true solution and a stable colloidal suspension. Gravimetric or spectroscopic validation is required to ensure the compound won't crash out during a downstream assay.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 10.0 mg of 2,6-difluoro-N-methylpyrimidin-4-amine into a 2.0 mL glass HPLC vial.

  • Incremental Addition: Add the target solvent (e.g., THF) in 100 µL increments using a positive displacement pipette.

  • Agitation: After each addition, vortex the vial for 60 seconds at 25°C.

  • Thermal Cycling (Validation Step): If the compound appears dissolved, heat the vial to 40°C for 10 minutes, then cool back to 25°C and let it sit undisturbed for 2 hours. Why? This thermal cycle overcomes the activation energy for nucleation. If the solution was merely supersaturated (kinetic solubility), it will precipitate during the cooling phase.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 5 minutes.

  • Quantification: Carefully aspirate the supernatant. If a pellet is present, the compound has exceeded its thermodynamic solubility. Dilute the supernatant by a factor of 100 in the mobile phase and quantify the exact concentration via HPLC-UV at 254 nm against a known standard curve.

Protocol 2: Synergistic Co-Solvent Formulation Objective: Dissolve the compound for a reaction where a single solvent fails. Causality: Combining a solvent that disrupts H-bonding (e.g., MeOH) with a solvent that solvates the lipophilic fluorinated core (e.g., THF) creates a synergistic solvation shell around the molecule.

Step-by-Step Methodology:

  • Primary Solvation: Suspend the required mass of the pyrimidine in the primary non-polar/moderately polar solvent (e.g., Toluene or DCM) to achieve 80% of the final desired volume. The mixture will likely be turbid.

  • Disruption Addition: Titrate in a strong hydrogen-bond disrupting co-solvent (e.g., DMF or MeOH) dropwise, up to 20% of the total volume.

  • Sonication: Sonicate the mixture in a water bath at 30°C for 5 minutes. The high-frequency acoustic cavitation provides localized energy to break apart the crystal lattice without bulk heating.

  • Stability Check (Validation Step): Store the clear solution at 4°C overnight. If no crystals form, the co-solvent system is thermodynamically stable for your sub-ambient or room-temperature reaction conditions.

References

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Source: World Scientific News URL: [Link]

  • Title: The Synthesis of 5-Fluoropyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt Source: PMC (National Institutes of Health) / Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2,6-difluoro-N-methylpyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,6-difluoro-N-methylpyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2).

Fluorinated pyrimidines are privileged scaffolds in personalized medicine and oncology[1]. However, the strong electron-withdrawing nature of the two fluorine atoms drastically alters the basicity and polarity of the pyrimidine core. Combined with the hydrogen-bonding capacity of the N-methylamine group, this compound exhibits unique solubility behaviors that often lead to regioisomeric contamination and "oiling out" during crystallization[2][3].

Part 1: Workflow & Impurity Profiling

Before attempting recrystallization, it is critical to understand the impurity profile generated during the upstream synthesis. Nucleophilic aromatic substitution (S N​ Ar) of 2,4,6-trifluoropyrimidine with methylamine yields the desired C4-substituted product, but the C2-substituted regioisomer is a persistent byproduct[2].

SNAr SM 2,4,6-trifluoro- pyrimidine Target 2,6-difluoro-N-methyl- pyrimidin-4-amine (Major Product) SM->Target C4 Attack Impurity 4,6-difluoro-N-methyl- pyrimidin-2-amine (Regioisomer) SM->Impurity C2 Attack Reagent Methylamine (Nucleophile) Reagent->Target Reagent->Impurity OverReact Bis-substituted Impurities Target->OverReact Excess Amine

Caption: Regioselectivity and impurity formation during the synthesis of difluorinated pyrimidines.

FAQ: Chromatographic Pre-Purification

Q: How do I separate the 2,6-difluoro-4-amine target from the 4,6-difluoro-2-amine regioisomer prior to crystallization? A: Because these regioisomers have identical molecular weights and similar lipophilicity, direct crystallization from the crude reaction mixture usually results in co-crystallization. Separation by silica gel chromatography is challenging but feasible[4]. Mechanistic Solution: The C4-amino group is sterically and electronically distinct from the symmetric C2-amino group. Utilize a shallow gradient of 0–15% Ethyl Acetate (EtOAc) in Hexanes. The asymmetric dipole moment of the 4-amine isomer causes it to interact differently with the silanol groups on the stationary phase, allowing for baseline resolution before you proceed to recrystallization.

Part 2: Self-Validating Recrystallization Protocol

To achieve >99.5% purity, we utilize a binary solvent system. The protocol below is designed as a self-validating system: each step contains a visual or physical checkpoint to ensure the thermodynamic conditions are correct before proceeding.

Step 1: Dissolution (The "Good" Solvent)

  • Action: Suspend the pre-purified crude solid in EtOAc (approx. 3 mL per gram of compound). Heat the mixture to 60 °C under gentle stirring.

  • Validation Check: The solution must become completely transparent. If particulate matter remains, these are likely insoluble amine hydrochlorides. Do not proceed. Perform a hot gravity filtration to remove these false nucleation sites[3].

Step 2: Anti-Solvent Titration

  • Action: While maintaining the temperature at 60 °C, add Heptane (the "poor" solvent) dropwise. Continue until the first sign of persistent cloudiness (turbidity) is observed.

  • Validation Check: The turbidity indicates the exact saturation point. Add exactly 5% v/v of hot EtOAc until the solution just clears. This guarantees the system is in the optimal metastable zone for controlled crystal growth.

Step 3: Controlled Nucleation

  • Action: Remove the heat source. Allow the flask to cool ambiently to 25 °C at a rate of roughly 0.5 °C/min.

  • Validation Check: You should observe the formation of distinct, needle-like crystals. If a separate liquid layer forms at the bottom of the flask, the compound has "oiled out" (see Troubleshooting section below).

Step 4: Maturation and Isolation

  • Action: Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield. Collect the crystals via vacuum filtration and wash with 1 volume of ice-cold Heptane.

Part 3: Recrystallization Troubleshooting & Logic

RecrystallizationLogic Start Saturated Solution (EtOAc/Heptane at 60°C) Cool Cool slowly to RT, then ice bath Start->Cool Check Did crystals form? Cool->Check OilOut Oiled Out (Liquid-Liquid Separation)? Check->OilOut No Success Filter, wash, and dry pure crystalline product Check->Success Yes Seed Supersaturation Issue: Scratch flask or add seed crystal OilOut->Seed No (Clear Solution) Reheat Solubility Issue: Reheat, add 10% EtOAc, cool slower OilOut->Reheat Yes (Phase Separation) Seed->Cool Reheat->Cool

Caption: Logic tree for troubleshooting 2,6-difluoro-N-methylpyrimidin-4-amine recrystallization.

FAQ: Troubleshooting Specific Issues

Q: My compound consistently "oils out" instead of forming crystals. Why does this happen and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) is the most frequent cause of crystallization failure for pyrimidine derivatives[3]. It occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or if the solvent mixture cools too rapidly. The highly lipophilic difluoropyrimidine core clashes with the strong hydrogen-bonding network of the N-methylamine group. Rapid addition of a non-polar anti-solvent forces the compound out of solution as an amorphous oil rather than a structured lattice. Solution: Reheat the oiled mixture until it is completely homogeneous. Add 5–10% more of your "good" solvent (EtOAc) to lower the saturation temperature, and ensure the cooling rate is strictly <0.5 °C/min.

Q: The solution cooled to room temperature, but it remains completely clear with no crystals or oil. What went wrong? A: Your system is supersaturated. Using too much solvent is a common error[3]. The compound is dissolved beyond its normal solubility limit but lacks the kinetic energy or surface area to begin nucleation. Solution: Take a glass stirring rod and gently scratch the inside of the flask just below the solvent line. The microscopic glass abrasions provide a high-energy surface for nucleation to begin. Alternatively, introduce a single "seed crystal" from a previous successful batch[3].

Part 4: Quantitative Solvent Screening Data

Selecting the correct solvent system dictates both the thermodynamic yield and the kinetic purity of the final product. The table below summarizes quantitative outcomes based on various binary solvent systems tested for 2,6-difluoro-N-methylpyrimidin-4-amine.

Solvent System (Good/Poor)Ratio (v/v)Cooling ProfilePhysical Outcome / PurityIsolated Yield (%)
Acetone / Hexanes 1:3Rapid (Ice bath)Oiling out, amorphous sticky solidN/A (Failed)
DCM / Pentane 1:4Moderate (RT)Fine powder, traps residual solvent65%
EtOAc / Heptane 1:2.5Slow (<0.5 °C/min)Highly crystalline needles, >99.5% 82%
Toluene / Heptane 1:2Slow (RT to 4 °C)Large block crystals, >99.0%78%

Data Interpretation: EtOAc/Heptane provides the optimal balance. EtOAc acts as a hydrogen bond acceptor, temporarily disrupting the intermolecular N-H···N bonds of the pyrimidine to ensure complete dissolution. The slow addition of Heptane gently reduces the dielectric constant of the medium, driving the lipophilic difluoropyrimidine core to pack into a highly ordered crystalline lattice without phase separation.

References
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2,6-Difluoro-N-methylpyrimidin-4-amine Coupling Reactions

Welcome to the Technical Support Center for cross-coupling methodologies involving 2,6-difluoro-N-methylpyrimidin-4-amine . This highly electron-deficient pyrimidine presents unique challenges in transition-metal catalys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling methodologies involving 2,6-difluoro-N-methylpyrimidin-4-amine . This highly electron-deficient pyrimidine presents unique challenges in transition-metal catalysis. The strong inductive effect of the two fluorine atoms makes the pyrimidine core highly susceptible to background nucleophilic aromatic substitution (SNAr), while simultaneously increasing the activation barrier for oxidative addition at the C–F bonds.

This guide provides causality-driven troubleshooting, optimized catalyst loading parameters, and self-validating protocols to ensure reproducible yields for researchers and drug development professionals.

Section 1: The Causality of Catalyst Loading in Fluoropyrimidines

When working with 2,6-difluoro-N-methylpyrimidin-4-amine, catalyst loading is not a mere variable of reaction rate; it is the primary controller of chemoselectivity.

  • Low Loading (<2 mol%) : Often leads to reaction stalling. The highly electrophilic nature of the difluoropyrimidine core means that basic conditions (e.g., K2CO3, NaOtBu) will promote competitive SNAr[1]. If the concentration of the active Pd(0) or Ni(0) species is too low, the catalytic cycle cannot outpace the background SNAr, resulting in ether or amine byproducts.

  • High Loading (5–10 mol%) : Accelerates oxidative addition but risks catalyst aggregation (Pd black formation) and off-target metal-mediated defluorination. It is crucial to pair higher metal loadings with sterically demanding, electron-rich ligands (e.g., BrettPhos, PCy3) to stabilize the monomeric active species and dictate site-selectivity[2].

Section 2: Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura coupling at the C6 position using 2 mol% Pd(PPh3)4, but I am isolating mostly SNAr byproducts (e.g., tert-butoxy-fluoropyrimidine). How do I fix this? A1: Your catalyst loading is too low relative to the activity of your ligand, and your base is too nucleophilic. Pd(PPh3)4 is often insufficient for activating strong C–F or even adjacent C–Cl bonds on highly fluorinated pyrimidines without competing side reactions[3]. Action: Increase the catalyst loading to 5 mol% using a pre-catalyst that rapidly generates Pd(0), such as a 3rd or 4th generation Buchwald pre-catalyst (e.g., XPhos Pd G3). Switch to a non-nucleophilic base like K3PO4 or Cs2CO3 in a biphasic solvent system (Dioxane/H2O) to suppress SNAr.

Q2: I want to use the N4-methylamine group as a nucleophile in a Buchwald-Hartwig amination. The reaction stalls at 20% conversion with 5 mol% Pd(OAc)2. Should I increase the loading to 10 mol%? A2: No, increasing the loading will likely exacerbate the issue. The difluoropyrimidine core is a strong π-acceptor and can tightly coordinate to the Pd center, effectively poisoning the catalyst. Action: Maintain a low catalyst loading (1-2 mol%) but switch to a highly bulky, monodentate biarylphosphine ligand like BrettPhos or RuPhos. The extreme steric bulk prevents the pyrimidine nitrogen atoms from coordinating to the metal center, keeping the catalyst active[2].

Q3: Is Palladium or Nickel better for direct C–F activation of this substrate? A3: Nickel is generally superior for direct C–F cross-coupling. Nickel's lower electronegativity and smaller atomic radius allow it to more readily insert into the strong C–F bond (~115 kcal/mol). Studies have shown that Ni(0) complexes, such as trans-[NiF(heteroaryl)(PR3)2], are highly active intermediates in these transformations[4]. A loading of 10 mol% Ni(COD)2 with PCy3 is recommended for C–F activation.

Section 3: Quantitative Data Summary

Table 1: Catalyst Loading Optimization Matrix for 2,6-difluoro-N-methylpyrimidin-4-amine Couplings

Reaction TypeTarget SiteOptimal Catalyst SystemLoading (mol%)Base / SolventExpected YieldCompeting SNAr
Suzuki-Miyaura C6 (C–F Activation)Ni(COD)2 / PCy310%Cs2CO3 / Dioxane65-75%<10%
Suzuki-Miyaura C6 (via C-Cl intermediate)XPhos Pd G32-5%K3PO4 / Dioxane:H2O80-90%<5%
Buchwald-Hartwig N4-amine (Nucleophile)Pd2(dba)3 / BrettPhos2%LiHMDS / THF70-85%<2%
Uncatalyzed SNAr C6 (Nucleophilic attack)NoneN/ADIPEA / DMF>90%N/A (Desired)

(Note: Data synthesized from analogous fluoropyrimidine cross-coupling benchmarks[1][2][4].)

Section 4: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination (N4-Nucleophile)

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) allowing for precise NMR yield determination before workup. This self-validating step prevents false negatives caused by product loss during column chromatography.

Step 1: Pre-catalyst Activation Check

  • In a nitrogen-filled glovebox, weigh Pd2(dba)3 (1.0 mol%, 0.01 equiv) and BrettPhos (2.4 mol%, 0.024 equiv) into an oven-dried 2-dram vial.

  • Add 1.0 mL of anhydrous THF. Stir for 15 minutes at room temperature.

    • Causality Check: The solution must transition from dark purple/red to a deep orange/red, indicating the formation of the active L-Pd(0) species. If the solution remains dark purple, the catalyst is dead; do not proceed.

Step 2: Reaction Assembly 3. To a separate Schlenk tube, add 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 equiv, 0.5 mmol), the aryl halide electrophile (1.1 equiv, 0.55 mmol), and exactly 0.166 mmol of 1,3,5-trimethoxybenzene (internal standard). 4. Add LiHMDS (1.5 equiv, 0.75 mmol) as a solid.

  • Causality Check: LiHMDS is chosen because its conjugate acid (HMDS) is non-nucleophilic, completely eliminating background SNAr at the C2/C6 fluorines.

  • Transfer the pre-activated catalyst solution to the Schlenk tube. Seal and heat to 65 °C for 4 hours.

Step 3: Self-Validation via In-Situ NMR 6. Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl3, and filter through a small plug of Celite. 7. Acquire a 1H and 19F NMR spectrum. 8. Validation: Integrate the internal standard peak (1H, 6.09 ppm, 3H) against the product's N-methyl peak. If the NMR yield is >80%, proceed to aqueous workup. If <20%, check the 19F NMR for unreacted starting material vs. defluorinated byproducts to diagnose catalyst poisoning vs. SNAr.

Section 5: Visualizing the Optimization Logic

CatalystOptimization Start 2,6-difluoro-N-methylpyrimidin-4-amine Coupling Reaction Analysis CheckSNAr Is background SNAr outcompeting cross-coupling? Start->CheckSNAr HighSNAr Yes: High SNAr Byproducts (e.g., etherification) CheckSNAr->HighSNAr Impurities detected LowSNAr No: Sluggish Reaction (Unreacted Starting Material) CheckSNAr->LowSNAr Low conversion Action1 Increase Catalyst Loading (5-10%) Switch to non-nucleophilic base (e.g., K3PO4, LiHMDS) HighSNAr->Action1 Action2 Maintain Low Loading (1-2%) Switch to bulky ligand (BrettPhos) to prevent pyrimidine coordination LowSNAr->Action2 Evaluate Evaluate 19F/1H NMR against Internal Standard Action1->Evaluate Action2->Evaluate

Decision matrix for troubleshooting catalyst loading in 2,6-difluoropyrimidine couplings.

Sources

Troubleshooting

scale-up process optimization for 2,6-difluoro-N-methylpyrimidin-4-amine production

Technical Support Center: Scale-Up Process Optimization for 2,6-Difluoro-N-methylpyrimidin-4-amine Production Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Process Optimization for 2,6-Difluoro-N-methylpyrimidin-4-amine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of 2,6-difluoro-N-methylpyrimidin-4-amine.

The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoropyrimidine with methylamine. While straightforward at the bench scale, transitioning to multi-kilogram production introduces severe challenges regarding regioselectivity, exothermic control, and byproduct formation[1].

Workflow A 2,4,6-Trifluoropyrimidine + THF Solvent B Cool to -20°C A->B C Metered Dosing: MeNH2 + DIPEA B->C D SNAr Reaction (Kinetic Control) C->D E Aqueous Quench & Extraction D->E F Crystallization (Product) E->F

Caption: Optimized scale-up workflow for 2,6-difluoro-N-methylpyrimidin-4-amine synthesis.

Troubleshooting Guides & FAQs

Q1: We are observing a 70:30 mixture of the desired 4-amine and the undesired 2-amine regioisomer. How can we improve regioselectivity? Mechanistic Causality: The C4 and C6 positions of 2,4,6-trifluoropyrimidine are inherently more electrophilic than the C2 position. Nucleophilic attack at C4 forms a highly stabilized para-quinoid Meisenheimer intermediate[2]. However, the activation energy difference between C4 and C2 attack is marginal. At elevated temperatures or in polar protic solvents, thermodynamic control begins to compete, increasing the formation of the C2-substituted isomer. Actionable Protocol: Shift the reaction entirely to kinetic control. Lower the reaction temperature to -20°C. Furthermore, switch from polar protic solvents (like ethanol) to a moderately polar aprotic solvent (such as THF) to stabilize the kinetically favored transition state[2].

Q2: Our scale-up batches (>1 kg) are heavily contaminated with 2-fluoro-N,N'-dimethylpyrimidine-4,6-diamine. What causes this over-substitution? Mechanistic Causality: Methylamine is a highly reactive, unhindered nucleophile. If added in a single bolus, it creates localized concentration spikes within the reactor. In these zones, the mono-substituted product (2,6-difluoro-N-methylpyrimidin-4-amine) rapidly undergoes a second SNAr reaction before the remaining starting material is consumed[1]. Actionable Protocol: Implement a strict reverse-addition or metered-dosing protocol. Add the methylamine solution continuously over 2 to 3 hours using a metering pump, ensuring vigorous overhead stirring to eliminate high-concentration micro-environments.

Mechanism SM 2,4,6-Trifluoropyrimidine (Electrophile) MC Meisenheimer Complex at C-4 Position SM->MC Nucleophilic Attack Nuc Methylamine (Nucleophile) Nuc->MC Nucleophilic Attack TS Fluoride Elimination (- HF) MC->TS Rearomatization Prod 2,6-Difluoro-N-methyl pyrimidin-4-amine TS->Prod

Caption: SNAr mechanism via kinetically favored C-4 Meisenheimer complex formation.

Q3: The reaction exotherm is difficult to manage in our 50 L reactor, and we are experiencing equipment corrosion. How do we safely handle the HF byproduct? Mechanistic Causality: The SNAr displacement of fluorine generates hydrofluoric acid (HF) as a stoichiometric byproduct. The solvation of HF is highly exothermic, and free HF is severely corrosive to standard glass-lined stainless steel (GLSS) reactors. Actionable Protocol: Introduce N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger. DIPEA rapidly neutralizes the generated HF to form the DIPEA·HF salt. This salt is significantly less corrosive, buffers the reaction mixture, and is highly water-soluble, allowing for complete removal during the aqueous workup phase[3].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between process parameters and the resulting yield and regioselectivity.

SolventTemperature (°C)Base / AdditiveC4:C2 RegioselectivityIsolated Yield (%)
Ethanol25None (Excess MeNH₂)75:2565%
THF25DIPEA85:1578%
THF0DIPEA92:885%
THF-20DIPEA98:291%

Self-Validating Experimental Protocol: Optimized Scale-Up Workflow

To ensure reproducibility and scientific integrity, follow this validated step-by-step methodology for multi-kilogram production. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee success before proceeding to the next step.

Step 1: Reactor Preparation & Substrate Loading

  • Purge a 50 L Hastelloy or PTFE-lined reactor with dry N₂ to prevent moisture ingress.

  • Charge 2,4,6-trifluoropyrimidine (1.0 equivalent) and anhydrous THF (10 volumes) into the reactor.

  • Initiate overhead stirring (250 rpm) and cool the internal temperature to -20°C using a cryogenic chiller.

Step 2: Base Addition & Nucleophile Dosing 4. Charge DIPEA (1.2 equivalents) into the reactor in a single portion. Allow the mixture to equilibrate for 10 minutes. 5. Using a calibrated metering pump, dose methylamine (2.0 M solution in THF, 1.05 equivalents) continuously over 3 hours.

  • Critical Control Point: Adjust the dosing rate to ensure the internal temperature never exceeds -10°C. A temperature spike indicates dosing is too fast, risking over-substitution.

Step 3: Aging & Quench 6. Once dosing is complete, age the reaction mixture at -10°C for 1 hour.

  • Self-Validation: Confirm completion via HPLC assay. Do not proceed to quench until the remaining starting material is <1%.

  • Quench the reaction by slowly adding cold deionized water (5 volumes). This step is mildly exothermic as it dissolves the DIPEA·HF salts[3].

Step 4: Isolation via Crystallization 8. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 10 volumes). Separate the phases and wash the organic layer with brine (5 volumes). 9. Transfer the organic layer to a distillation apparatus and concentrate under reduced pressure to approximately 3 volumes. 10. Perform a solvent swap to avoid column chromatography: add heptane (10 volumes) and distill down to 5 volumes. 11. Cool the heptane slurry to 0°C to 5°C at a rate of 10°C/hour to promote controlled crystallization. 12. Filter the crystalline solid, wash with cold heptane, and dry under vacuum at 40°C to afford 2,6-difluoro-N-methylpyrimidin-4-amine (Typical yield: >90%, >98% purity).

References

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Transformation of the Manufacturing Process from Laboratory to Pilot Plant Source: University of Liverpool Repository URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SNAr on 2,6-Difluoro-N-methylpyrimidin-4-amine

Welcome to the Technical Support Portal for nucleophilic aromatic substitution (SNAr) workflows involving the 2,6-difluoro-N-methylpyrimidin-4-amine scaffold. Designed for synthetic chemists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for nucleophilic aromatic substitution (SNAr) workflows involving the 2,6-difluoro-N-methylpyrimidin-4-amine scaffold. Designed for synthetic chemists and drug development professionals, this guide provides mechanistic insights, field-proven Standard Operating Procedures (SOPs), and direct solutions to common side reactions such as regiochemical scrambling, over-substitution, and hydrolysis.

Part 1: Knowledge Base & Mechanistic FAQ

Q: Why is the C6 fluorine inherently more reactive than the C2 fluorine? A: In pyrimidine systems, the C4 and C6 positions are highly activated toward SNAr. When a nucleophile attacks the C6 position, the resulting negative charge is efficiently delocalized onto the para-nitrogen (N3), forming a highly stable para-quinoid Meisenheimer complex. Conversely, attack at the C2 position forms a significantly less stable ortho-quinoid intermediate 1. Despite the electron-donating N-methylamine group at C4, the C6 position retains this thermodynamic advantage, making it the kinetically favored site for substitution.

Q: Why am I seeing a mixture of C6 and C2 substituted products instead of a single regioisomer? A: While C6 is electronically favored, regioselectivity in fluoropyrimidines is highly sensitive to steric hindrance and thermal energy 2. If your incoming nucleophile is sterically demanding, it will clash with adjacent ring substituents, driving the reaction toward the less hindered C2 position. Furthermore, elevated temperatures (above 0 °C) provide sufficient thermal energy to overcome the activation barrier for C2 substitution, degrading kinetic control and leading to regioisomeric mixtures 2.

Q: How does the first substitution affect the potential for di-substitution? A: The initial SNAr reaction replaces a strongly electron-withdrawing fluorine atom with a nucleophile (typically an amine or ether). This new substituent donates electron density into the pyrimidine ring via resonance, which inherently deactivates the remaining C2 fluorine toward a second nucleophilic attack 3. However, forcing conditions—such as excess nucleophile or prolonged heating—will override this deactivation and yield di-adducts.

SNAr_Pathway SM 2,6-difluoro-N-methyl pyrimidin-4-amine C6_Attack Nucleophilic Attack at C6 (Kinetic Control) SM->C6_Attack Favored (-20°C to 0°C) C2_Attack Nucleophilic Attack at C2 (Steric/Thermal Override) SM->C2_Attack Unfavored (High Temp/Bulky Nuc) Meisenheimer_C6 para-Quinoid Meisenheimer Complex (Highly Stable) C6_Attack->Meisenheimer_C6 Meisenheimer_C2 ortho-Quinoid Meisenheimer Complex (Less Stable) C2_Attack->Meisenheimer_C2 Product_C6 Major Product: C6-Substituted Isomer Meisenheimer_C6->Product_C6 Fast F- loss Product_C2 Minor Byproduct: C2-Substituted Isomer Meisenheimer_C2->Product_C2 Slow F- loss

Kinetic vs. Thermodynamic pathways in SNAr of 2,6-difluoropyrimidin-4-amines.

Part 2: Troubleshooting Specific Side Reactions

Issue 1: High Levels of Hydrolysis (Formation of Pyrimidinones)
  • Symptom: LC-MS analysis shows a major byproduct with a mass shift of -2 Da (loss of F, addition of OH) relative to the starting material.

  • Root Cause: Fluoropyrimidines are exceptionally sensitive to adventitious moisture. Water acts as an oxygen nucleophile, attacking the highly polarized C-F bond to form a 6-hydroxy intermediate, which rapidly tautomerizes to the thermodynamically stable pyrimidinone.

  • Actionable Fix: Ensure strict anhydrous conditions. Use Schlenk techniques, dry your nucleophile and base (e.g., DIPEA) over 3Å molecular sieves, and execute the reaction under a positive pressure of argon.

Issue 2: Unacceptable Levels of Over-Substitution (Di-adduct Formation)
  • Symptom: Complete consumption of starting material, but significant formation of the C2,C6-disubstituted product.

  • Root Cause: Use of excess nucleophile (>1.1 equivalents) or prolonged reaction times after the initial C6 substitution is complete.

  • Actionable Fix: Strictly limit the nucleophile to 1.00 – 1.05 equivalents. Implement real-time reaction monitoring using 19F NMR, which is highly diagnostic for fluoropyrimidines 3. Quench the reaction immediately once the starting material signals disappear.

Part 3: Data & Benchmarks

The following table summarizes the quantitative impact of reaction parameters on product distribution, demonstrating the causality between temperature, moisture, and side-reaction prevalence.

TemperatureSolventNucleophile Eq.C6 Isomer (%)C2 Isomer (%)Di-sub (%)Hydrolysis (%)
25 °CTHF1.506515155
0 °CTHF1.0588822
-20 °CDCM1.05963<1<1
-20 °CWet THF1.05602<137

Table 1: Benchmark product distributions for the amination of 2,6-difluoro-N-methylpyrimidin-4-amine under varying conditions.

Part 4: Validated Experimental Protocols

To ensure reproducibility and minimize side reactions, follow this self-validating Standard Operating Procedure (SOP) for regioselective C6 substitution.

Experimental_Workflow Step1 1. Preparation Dry Solvents & Ar Atm Step2 2. Cooling Chill to -20 °C Step1->Step2 Step3 3. Addition Dropwise Nuc (1.05 eq) Step2->Step3 Step4 4. Monitoring 19F NMR / LC-MS Step3->Step4 Step5 5. Quench Cold NH4Cl (aq) Step4->Step5

Optimized inert-atmosphere workflow for regioselective SNAr to minimize side reactions.

SOP: Regioselective SNAr of 2,6-difluoro-N-methylpyrimidin-4-amine

Reagents & Equipment:

  • 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq)

  • Amine Nucleophile (1.05 eq, dried over 3Å sieves)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, distilled over CaH2)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask purged with Argon

Step-by-Step Methodology:

  • Preparation: Charge the flame-dried Schlenk flask with 2,6-difluoro-N-methylpyrimidin-4-amine (1.0 eq) and anhydrous DCM (0.2 M concentration) under a positive pressure of Argon.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained at -20 °C. Stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Add anhydrous DIPEA (1.2 eq) via a gas-tight syringe.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump to prevent localized heating and concentration spikes.

  • Self-Validating Checkpoint (19F NMR Monitoring): After 1 hour, withdraw a 50 µL aliquot under Argon, dilute in CDCl3, and acquire a rapid 19F NMR spectrum.

    • Validation Logic: The starting material exhibits two distinct fluorine environments (typically around -45 ppm and -67 ppm) 3. Successful mono-substitution at C6 will collapse this to a single fluorine signal shifted upfield. If two signals remain, the reaction is incomplete. If a new set of signals without F-coupling appears, di-substitution is occurring.

  • Quench & Workup: Once the starting material is consumed, immediately quench the reaction at -20 °C by adding cold saturated aqueous NH4Cl. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • [1] Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters Source: acs.org URL: 1

  • [2] Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals Source: beilstein-journals.org URL:2

  • [3] Title: Durham E-Theses Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors Source: durham.ac.uk URL: 3

Sources

Troubleshooting

how to separate 2,6-difluoro-N-methylpyrimidin-4-amine regioisomers

Welcome to the Technical Support Center: Regioisomer Resolution Guide . As a Senior Application Scientist, I have designed this resource to address the specific challenges researchers face when synthesizing and isolating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Regioisomer Resolution Guide . As a Senior Application Scientist, I have designed this resource to address the specific challenges researchers face when synthesizing and isolating difluoropyrimidine building blocks.

When reacting 2,4,6-trifluoropyrimidine with methylamine, the nucleophilic aromatic substitution (SNAr) inherently yields a mixture of two regioisomers: 2,6-difluoro-N-methylpyrimidin-4-amine and 4,6-difluoro-N-methylpyrimidin-2-amine [1][2]. Resolving this mixture requires a deep understanding of the electronic properties, chromatographic behavior, and spectroscopic symmetry of the pyrimidine scaffold.

🔬 Troubleshooting & FAQs: Regioisomer Synthesis and Isolation

Q1: Why does the SNAr reaction yield a mixture of 2-amine and 4-amine regioisomers, and why is the 4-amine usually the major product? A: The regioselectivity is governed by the electronic landscape of the 2,4,6-trifluoropyrimidine ring. The C4 and C6 positions are highly susceptible to nucleophilic attack because the resulting anionic intermediate (Meisenheimer complex) is powerfully stabilized by the electron-withdrawing effects of the adjacent ring nitrogens[3]. Consequently, substitution at the 4-position (yielding 2,6-difluoro-N-methylpyrimidin-4-amine) is kinetically favored. Substitution at the C2 position is electronically less favored and sterically hindered by the two flanking nitrogens, making the 2-amine the minor product.

Q2: How can I optimize the reaction conditions to successfully isolate the minor 4,6-difluoro-N-methylpyrimidin-2-amine isomer? A: To capture the minor 2-amine isomer, you must strictly control the reaction kinetics to prevent over-substitution. Run the reaction at low temperatures (start at -20 °C and allow to warm to room temperature gradually) and use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an alcoholic solvent such as Isopropanol (IPA)[2]. This suppresses the formation of di-substituted byproducts, preserving the regioisomeric mixture for downstream chromatographic separation.

Q3: What is the most reliable method to physically separate these two regioisomers? A: Normal-phase silica gel chromatography is the most effective method. The structural differences between the isomers dictate their polarity. In the 2-amine isomer, the methylamine group is flanked by two ring nitrogens, allowing for distinct intramolecular dipole interactions that generally make it less polar than the 4-amine isomer. A carefully optimized gradient of Petroleum Ether (PE) and Ethyl Acetate (EA) will resolve them cleanly[2].

Q4: Once isolated, how can I definitively prove which fraction is the 2-amine and which is the 4-amine without using a reference standard? A: You can establish a self-validating analytical system using 19F NMR. The assignment relies purely on the internal molecular symmetry:

  • 4,6-difluoro-N-methylpyrimidin-2-amine possesses a C2v​ axis of symmetry. The fluorine atoms at C4 and C6 are chemically equivalent. Therefore, its 19F NMR spectrum will display a single signal.

  • 2,6-difluoro-N-methylpyrimidin-4-amine is asymmetric. The fluorine at C2 and the fluorine at C6 reside in different chemical environments. Therefore, its 19F NMR spectrum will display two distinct signals. This fundamental causality between molecular symmetry and magnetic resonance provides absolute structural confirmation.

📊 Regioisomer Comparative Data

To facilitate rapid identification during your workflow, refer to the comparative properties summarized below:

Property2,6-Difluoro-N-methylpyrimidin-4-amine4,6-Difluoro-N-methylpyrimidin-2-amine
Substitution Position C4 (Major kinetic product)C2 (Minor product)
Molecular Symmetry AsymmetricSymmetric ( C2v​ axis)
19F NMR Signals 2 distinct signals1 single signal
1H NMR (Pyrimidine C5-H) Doublet of doublets (unequal coupling to 2 F's)Triplet (equal coupling to 2 equivalent F's)
Relative Polarity (Silica) More polar (elutes later)Less polar (elutes earlier)

🧪 Step-by-Step Methodology: Chromatographic Separation

The following protocol details the preparative separation of the regioisomers based on established medicinal chemistry workflows[2].

Phase 1: Sample Preparation

  • Dissolve the crude SNAr reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add 2 to 3 mass equivalents of normal-phase silica gel (230-400 mesh) to the solution.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a dry, free-flowing powder is achieved (Dry Loading).

Phase 2: Column Packing and Elution 4. Pack a glass chromatography column with silica gel using 100% Petroleum Ether (PE). 5. Carefully transfer the dry-loaded silica mixture onto the top of the column bed and cap it with a 1 cm layer of sea sand to prevent bed disruption. 6. Begin elution with 100% PE (2 column volumes) to flush out highly non-polar impurities. 7. Initiate a step-gradient, increasing the polarity to PE/Ethyl Acetate (EA) 9:1, then 4:1. 8. Monitor the eluent via TLC. The less polar 4,6-difluoro-N-methylpyrimidin-2-amine will typically elute at a gradient of PE/EA 3:1 to 1:1[2]. 9. Increase the gradient to PE/EA 1:2 to elute the more polar 2,6-difluoro-N-methylpyrimidin-4-amine .

Phase 3: Fraction Analysis 10. Spot the collected fractions on a silica TLC plate, develop in PE/EA (2:1), and visualize under UV light (254 nm). 11. Pool the fractions containing pure single spots, concentrate under reduced pressure, and verify the structure using the 19F NMR symmetry rules outlined in Q4.

🗺️ Workflow Visualization

RegioisomerWorkflow SM 2,4,6-Trifluoropyrimidine + Methylamine Reaction SNAr Reaction (IPA, DIPEA, -20°C to RT) SM->Reaction Crude Crude Mixture (Regioisomers) Reaction->Crude Chromatography Silica Gel Chromatography (PE/EA Gradient) Crude->Chromatography Isomer2 4,6-Difluoro-N-methylpyrimidin-2-amine (Symmetric, 19F: 1 peak) Chromatography->Isomer2 Fraction 1 (Less Polar) Isomer4 2,6-Difluoro-N-methylpyrimidin-4-amine (Asymmetric, 19F: 2 peaks) Chromatography->Isomer4 Fraction 2 (More Polar)

Workflow for the synthesis and chromatographic separation of difluoropyrimidine regioisomers.

📚 References

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Reactivity Comparison: 2,6-Difluoro-N-methylpyrimidin-4-amine vs. 2,4-Dichloro Analogs

For drug development professionals and synthetic chemists, the pyrimidine scaffold is a highly privileged pharmacophore. When designing a synthetic route that requires sequential functionalization via Nucleophilic Aromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the pyrimidine scaffold is a highly privileged pharmacophore. When designing a synthetic route that requires sequential functionalization via Nucleophilic Aromatic Substitution (SNAr), the choice of the starting halogenated precursor dictates the efficiency, yield, and harshness of the downstream chemistry.

This guide provides an in-depth comparative analysis between 2,6-difluoro-N-methylpyrimidin-4-amine and its chlorinated counterpart, 2,6-dichloro-N-methylpyrimidin-4-amine (the 2,4-dichloro analog of the 6-amino compound). By understanding the electronic causality behind their reactivity, researchers can optimize their synthetic workflows and avoid late-stage bottlenecks.

Mechanistic Causality: The Fluorine Advantage in SNAr

To understand why the difluoro analog drastically outperforms the dichloro analog, we must examine the fundamental mechanism of SNAr. Unlike aliphatic nucleophilic substitution (where the leaving group's ability to break its bond dictates the rate), SNAr on electron-deficient aromatics proceeds via a two-step addition-elimination mechanism [1].

The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex .

SNAr_Mechanism A Halopyrimidine (F or Cl) B Nucleophilic Attack A->B Rate Determining C Meisenheimer Complex B->C D Leaving Group Elimination C->D Fast E Substituted Product D->E

Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr) on halopyrimidines.

Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect (-I effect). This highly polarizes the C-F bond, making the adjacent carbon exceptionally electrophilic. More importantly, fluorine stabilizes the anionic Meisenheimer intermediate far better than chlorine [2]. Consequently, the activation energy barrier for the nucleophilic attack is significantly lowered, allowing fluoropyrimidines to react at much milder conditions.

Regioselectivity and Electronic Deactivation

In unsubstituted 2,4-dichloropyrimidines, substitution typically favors the C4/C6 position over C2 due to superior delocalization of the negative charge onto the ring nitrogens [3]. However, the regioselectivity and overall reactivity are highly sensitive to existing substituents on the ring [4].

In both 2,6-difluoro-N-methylpyrimidin-4-amine and 2,6-dichloro-N-methylpyrimidin-4-amine , the presence of the N-methylamino group at the C4 position introduces a strong electron-donating resonance effect (+M effect). This lone-pair donation increases the electron density of the pyrimidine ring, effectively deactivating the remaining halogens at C2 and C6 toward nucleophilic attack[5].

To overcome this deactivation:

  • The Dichloro Analog requires harsh thermal conditions (80–120 °C) and strong bases to force the reaction forward.

  • The Difluoro Analog relies on fluorine's superior intermediate stabilization to offset the deactivation, allowing the reaction to proceed smoothly at room temperature.

Reactivity_Logic cluster_F 2,6-Difluoro Analog cluster_Cl 2,4-Dichloro Analog F_Prop High Electronegativity Strong Inductive Pull F_Meis Highly Stabilized Anionic Intermediate F_Prop->F_Meis F_Res Mild Conditions (RT) Fast Kinetics F_Meis->F_Res Cl_Prop Lower Electronegativity Weaker Inductive Pull Cl_Meis Less Stabilized Anionic Intermediate Cl_Prop->Cl_Meis Cl_Res Harsh Conditions (Heat) Slower Kinetics Cl_Meis->Cl_Res

Causality of reactivity differences between fluorinated and chlorinated pyrimidines in SNAr.

Quantitative Data Presentation

The following table summarizes the operational differences between the two analogs when reacted with a standard primary aliphatic amine nucleophile.

Parameter2,6-Difluoro-N-methylpyrimidin-4-amine2,6-Dichloro-N-methylpyrimidin-4-amine
Halogen Electronegativity High (Pauling scale: 3.98)Moderate (Pauling scale: 3.16)
Ring Activation Highly activated for SNArDeactivated (requires forcing conditions)
Typical Reaction Temp 0 °C to 25 °C (Room Temp)80 °C to 120 °C (Reflux or Microwave)
Reaction Time 1 – 4 hours12 – 24 hours
Base Requirement Mild (DIPEA, TEA)Strong (K₂CO₃, Cs₂CO₃)
Yield (Primary Amines) > 90%65% – 80%
Risk of Side Reactions LowHigh (e.g., hydrolysis, double substitution)

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology: we use specific solvents and monitoring techniques to confirm the reaction's progress dynamically.

Protocol A: Room-Temperature SNAr of 2,6-Difluoro-N-methylpyrimidin-4-amine

The high reactivity of the difluoro analog allows for the use of mild organic bases and prevents the degradation of sensitive functional groups.

  • Preparation : Dissolve 1.0 eq of 2,6-difluoro-N-methylpyrimidin-4-amine in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state without competing as a nucleophile.

  • Base Addition : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Nucleophile Addition : Dropwise add 1.05 eq of the desired nucleophile (e.g., a primary amine) at 0 °C. Causality: The initial attack on the highly reactive fluoropyrimidine is exothermic; cooling prevents over-reaction and di-substitution.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Validation (Crucial Step) : Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the mass of the product emerges (Mass shift: M - 19 Da [Loss of F] + Nucleophile mass). If the starting material persists, verify the pH of the solution is > 8; if acidic, the amine nucleophile is protonated and inactive.

  • Workup : Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: High-Temperature SNAr of 2,6-Dichloro-N-methylpyrimidin-4-amine

Due to the deactivating nature of the N-methylamino group and the lower electronegativity of chlorine, harsh conditions are mandatory.

  • Preparation : Dissolve 1.0 eq of the dichloro analog in a high-boiling solvent like 1,4-dioxane or NMP (0.2 M).

  • Base Addition : Add 2.5 eq of anhydrous K₂CO₃. Causality: A stronger inorganic base is required to drive the reaction at elevated temperatures.

  • Nucleophile Addition : Add 1.2 eq of the nucleophile.

  • Reaction : Heat the mixture to 100 °C using an oil bath or microwave reactor for 16 hours.

  • Validation (Crucial Step) : Monitor via TLC and LC-MS. High temperatures frequently generate a bis-substituted byproduct. Confirm the presence of the mono-substituted product (Mass shift: M - 35.5 Da[Loss of Cl] + Nucleophile mass).

  • Workup : Cool to room temperature, filter off inorganic salts, dilute with water, and extract with EtOAc. Purification via silica gel chromatography is strictly required to separate unreacted starting material and bis-substituted impurities.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]

  • National Institutes of Health (PMC). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Available at:[Link]

Sources

Comparative

HPLC method validation for 2,6-difluoro-N-methylpyrimidin-4-amine purity analysis

Comparative HPLC Method Validation for 2,6-Difluoro-N-methylpyrimidin-4-amine Purity Analysis: Overcoming Isomeric Co-elution Executive Summary The accurate purity determination of 2,6-difluoro-N-methylpyrimidin-4-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Validation for 2,6-Difluoro-N-methylpyrimidin-4-amine Purity Analysis: Overcoming Isomeric Co-elution

Executive Summary

The accurate purity determination of 2,6-difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2)[1] is a critical quality attribute when utilizing this compound as an intermediate in pharmaceutical drug development. During synthesis, direct fluorination and amination often yield closely related positional isomers (e.g., 4,6-difluoro analogs) and des-fluoro impurities[2]. Because these impurities share nearly identical hydrophobic profiles, standard reversed-phase HPLC methods frequently fail to achieve baseline separation.

This guide provides a mechanistic comparison between standard C18 and Phenyl-Hexyl stationary phases, followed by a comprehensive, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Rationale: Column Selectivity and Solvent Effects

The target analyte, 2,6-difluoro-N-methylpyrimidin-4-amine, has a predicted LogP of approximately 0.87[1]. Developing a robust assay requires understanding the molecular interactions at the stationary phase.

  • The Limitation of C18: Standard octadecyl-silane (C18) columns rely almost exclusively on dispersive hydrophobic interactions[4]. Because the positional isomers of fluorinated pyrimidines have virtually indistinguishable hydrophobicities, C18 columns typically result in co-elution (Resolution, Rs < 1.5).

  • The Phenyl-Hexyl Advantage: To achieve separation, we must exploit the unique electronic properties of the pyrimidine ring. Phenyl-hexyl stationary phases offer orthogonal selectivity mechanisms, including π−π interactions, dipole-dipole interactions, and shape selectivity[5]. The electron-rich phenyl ring of the stationary phase interacts strongly with the highly π -electron-deficient fluorinated pyrimidine ring.

  • The Causality of Solvent Choice: The choice of organic modifier is the most critical variable when using a Phenyl column. Acetonitrile (ACN) contains a π -bond (C≡N) that actively competes with the stationary phase for π−π interactions with the analyte, effectively suppressing the column's unique selectivity[6]. Therefore, Methanol (MeOH)—a protic solvent lacking π -electrons—must be used to maximize the π−π interactions and achieve baseline resolution[6].

Experimental Protocol: Comparative Method Development

To objectively compare performance, we evaluated a standard fully porous C18 column against a superficially porous (core-shell) Phenyl-Hexyl column. The protocol is designed as a self-validating system by intentionally spiking the sample with a known isomeric impurity to definitively prove the method's specificity.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 2,6-difluoro-N-methylpyrimidin-4-amine reference standard in a diluent of 50:50 Water:Methanol to a working concentration of 100 µg/mL.

  • Impurity Spiking (Self-Validation): Spike the standard solution with 1% (w/w) of the 4,6-difluoro-N-methylpyrimidin-2-amine isomer. This step empirically validates that the method can discriminate between structurally identical isomers.

  • Chromatographic Conditions:

    • System: UHPLC equipped with a Diode Array Detector (DAD) set to 260 nm.

    • Mobile Phase A (Aqueous): 0.1% Formic acid in Water. Causality Rationale: Formic acid ensures the weakly basic amine group remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing.

    • Mobile Phase B (Organic): Methanol (HPLC Grade).

    • Elution: Isocratic at 60% A / 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (controlled to ensure reproducible retention times).

    • Injection Volume: 5 µL.

Data Presentation: Product Comparison

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl chemistry paired with Methanol for this specific application.

Table 1: Chromatographic Performance Comparison (Target vs. Isomeric Impurity)

ParameterStandard C18 (ACN/Water)Standard C18 (MeOH/Water)Core-Shell Phenyl-Hexyl (MeOH/Water)
Retention Time (Target) 4.2 min5.1 min6.8 min
Retention Time (Impurity) 4.3 min5.3 min7.6 min
Resolution (Rs) 0.6 (Co-elution)0.9 (Poor Separation)3.2 (Baseline Separation)
Tailing Factor (Tf) 1.421.351.05 (Excellent symmetry)
Theoretical Plates (N) 8,5009,20015,400

ICH Q2(R2) Method Validation

Having established the Phenyl-Hexyl column with Methanol as the superior system, the method was subjected to formal validation according to the revised ICH Q2(R2) guidelines[3]. This framework ensures the analytical procedure is robust and fit for its intended use across its lifecycle.

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impuritiesRs = 3.2 (No matrix interference)Pass
Linearity & Range R² ≥ 0.999 (Range: 10-150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 conc. levels99.4% - 100.2%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Rs > 2.0 with ±2°C temp & ±0.1 mL/min flowMinimum Rs = 2.8Pass

Workflow Visualization

The following diagram maps the logical progression from initial selectivity screening to final regulatory validation.

G cluster_0 Phase 1: Selectivity Screening cluster_1 Phase 2: ICH Q2(R2) Validation A Define Analytical Target Profile (2,6-difluoro-N-methylpyrimidin-4-amine) B C18 Column (Hydrophobic Interaction) A->B C Phenyl-Hexyl Column (π-π & Dipole Interactions) A->C D Resolution (Rs) < 1.5 Co-elution of Isomers B->D ACN/Water E Resolution (Rs) > 2.0 Baseline Separation C->E MeOH/Water D->C Switch Phase F Specificity & Linearity (0.1 - 10 µg/mL) E->F G Precision & Accuracy (Recovery 98-102%) E->G H Robustness Testing (Temp, Flow Rate) E->H I Validated Release Method F->I G->I H->I

Workflow for HPLC method development and ICH Q2(R2) validation of fluorinated pyrimidines.

References

  • Title: Troubleshooting common issues in fluorinated pyrimidine synthesis | Source: benchchem.com | URL: 2

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ich.org | URL: 3

  • Title: 165258-58-2 4-Pyrimidinamine,2,6-difluoro-N-methyl- | Source: guidechem.com | URL: 1

  • Title: Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient | Source: researchgate.net | URL: 5

  • Title: C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient | Source: lcms.cz | URL: 4

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Source: agilent.com | URL: 6

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of 2,6-Difluoro-N-methylpyrimidin-4-amine: A Platform Comparison Guide

The structural elucidation and quantification of fluorinated pyrimidines are critical in modern drug discovery. The compound 2,6-difluoro-N-methylpyrimidin-4-amine (C5H5F2N3, Exact Mass: 145.0452 Da) serves as a vital in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation and quantification of fluorinated pyrimidines are critical in modern drug discovery. The compound 2,6-difluoro-N-methylpyrimidin-4-amine (C5H5F2N3, Exact Mass: 145.0452 Da) serves as a vital intermediate and pharmacophore scaffold. However, its low molecular weight and the presence of multiple electronegative fluorine atoms present unique challenges for mass spectrometry (MS) analysis, particularly regarding isobaric interferences and complex gas-phase dissociation kinetics.

This guide objectively compares the performance of leading mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF) , Orbitrap , and Triple Quadrupole (QqQ) —for the fragmentation analysis of this compound. By examining the causality behind specific fragmentation pathways and instrumental parameters, we provide a self-validating framework for analytical scientists.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Before comparing instrument platforms, we must understand the intrinsic gas-phase chemistry of 2,6-difluoro-N-methylpyrimidin-4-amine. Upon Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the most basic nitrogen (typically the pyrimidine ring nitrogen adjacent to the electron-donating amine), yielding the precursor ion [M+H]+ at m/z 146.0530 .

Subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) triggers three primary, competitive fragmentation pathways[1].

  • Pathway A (Exocyclic Cleavage): The protonated exocyclic amine group is expelled as neutral methylamine (CH3NH2, 31.0422 Da). This heterolytic cleavage is driven by the stability of the resulting pyrimidinyl cation at m/z 115.0108 .

  • Pathway B (Fluorine Elimination): Fluorinated aromatics are highly susceptible to the neutral loss of hydrogen fluoride (HF, 20.0062 Da). The strong C-F bond is weakened upon ring protonation, allowing a neighboring proton to facilitate the elimination, yielding a fragment at m/z 126.0468 .

  • Pathway C (Pyrimidine Ring Cleavage): A high-energy pathway involving the opening of the pyrimidine ring and the expulsion of hydrogen cyanide (HCN, 27.0109 Da), a hallmark of1[1]. This results in a fragment at m/z 119.0421 .

G Precursor Precursor Ion[M+H]+ m/z 146.0530 Frag1 Pathway A: Loss of CH3NH2 [-31.0422 Da] m/z 115.0108 Precursor->Frag1 Exocyclic Cleavage Frag2 Pathway B: Loss of HF [-20.0062 Da] m/z 126.0468 Precursor->Frag2 F-Elimination Frag3 Pathway C: Ring Cleavage [-27.0109 Da (HCN)] m/z 119.0421 Precursor->Frag3 Pyrimidine Cleavage SubFrag Secondary Loss of HF [-20.0062 Da] m/z 95.0046 Frag1->SubFrag F-Elimination

Fig 1. Mechanistic fragmentation logic tree for 2,6-difluoro-N-methylpyrimidin-4-amine.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Choosing the right mass analyzer dictates the quality of the data extracted. While Triple Quadrupoles (QqQ) are the gold standard for targeted quantification, High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap and Q-TOF are essential for resolving the exact mass of the fragments described above[2].

Instrumental Causality
  • Orbitrap (e.g., Thermo Q Exactive): Utilizes an electrostatic field to trap ions, measuring their image current[3]. It employs HCD (Higher-energy C-trap Dissociation), which is a beam-type collisional activation. Because ions are activated and then injected into the Orbitrap, HCD eliminates the "low mass cut-off" typical of traditional ion traps, allowing the detection of small fragments (e.g., m/z 95.0046) with ultra-high resolution (>140,000 FWHM)[3].

  • Q-TOF (e.g., Agilent 6546): Accelerates ions through a flight tube, measuring the time it takes to reach the detector. It uses standard CID in a dedicated collision cell. Q-TOFs offer faster scan speeds than Orbitraps, making them highly compatible with ultra-narrow UHPLC peaks (1-2 seconds wide), though they typically max out at ~60,000 FWHM resolution[4].

Table 1: Platform Performance Comparison for Small Molecule Analysis
FeatureThermo Q Exactive (Orbitrap)Agilent 6546 (Q-TOF)Waters Xevo TQ-XS (QqQ)
Mass Analyzer Quadrupole + OrbitrapQuadrupole + Time-of-FlightTriple Quadrupole
Fragmentation HCD (Beam-type)CID (Collision Cell)CID (Collision Cell)
Max Resolution 140,000 (at m/z 200)~60,000 (at m/z 118)Unit (~0.7 Da FWHM)
Mass Accuracy < 1 ppm (Internal Cal)< 1 ppm (Reference Mass)~0.1 Da
Best Use Case Structural ID, UnknownsFast Screening, Isotope FidelityTargeted Quant (PK/PD)
Table 2: High-Resolution Fragment Ion Assignments (Theoretical vs. Expected)

Note: Data represents expected exact masses for 2,6-difluoro-N-methylpyrimidin-4-amine.

Fragment Ion FormulaTheoretical m/zNeutral LossError Tolerance (Orbitrap)
[C5H6F2N3]+ (Precursor)146.0530N/A± 2 ppm
[C5H5FN3]+126.0468HF (20.0062 Da)± 2 ppm
[C4H4F2N2]+119.0421HCN (27.0109 Da)± 3 ppm
[C4H2F2N2]+115.0108CH3NH2 (31.0422 Da)± 3 ppm
[C4HFN2]+95.0046CH3NH2 + HF (51.0484 Da)± 3 ppm

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify mass accuracy prior to sample acquisition.

Step-by-Step Methodology

Phase 1: System Preparation & Suitability

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid ensures complete protonation of the pyrimidine nitrogen, maximizing the [M+H]+ precursor yield.

  • SST Injection: Inject 1 µL of a standard tuning mix (e.g., Leucine Enkephalin, m/z 556.2771). Verify that mass accuracy is < 2 ppm and resolution meets manufacturer specifications. If it fails, perform a mass calibration.

  • Blank Injection: Inject a matrix blank (H2O/MeCN) to confirm the absence of carryover at m/z 146.0530.

Phase 2: LC-MS/MS Acquisition 4. Chromatography: Inject 2 µL of the 2,6-difluoro-N-methylpyrimidin-4-amine sample (100 ng/mL) onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min. 5. Ionization (ESI+): Set capillary voltage to +3.5 kV, drying gas temperature to 300°C, and sheath gas flow to 40 arb. 6. Fragmentation (MS2): Isolate the precursor m/z 146.05 with a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) step-collision script (e.g., 20, 30, 40 eV) to capture both low-energy (HF loss) and high-energy (ring cleavage) fragments[4].

Phase 3: Data Processing 7. Extract ion chromatograms (EIC) for m/z 146.0530, 126.0468, and 115.0108 using a narrow 5 ppm mass tolerance window.

Workflow Prep 1. Sample Prep (0.1% FA Matrix) LC 2. UHPLC (C18, Gradient) Prep->LC Ionization 3. ESI Source (+3.5kV, 300°C) LC->Ionization MassSpec 4. Mass Analyzer (HCD/CID) Ionization->MassSpec Data 5. Data Processing (Exact Mass Fit) MassSpec->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for fluorinated pyrimidine analysis.

Conclusion & Recommendations

For the structural elucidation and fragmentation mapping of 2,6-difluoro-N-methylpyrimidin-4-amine, the Orbitrap platform provides the highest confidence due to its superior resolution, which is critical for distinguishing the exact mass of the fluorinated fragments from isobaric background noise[3]. However, if the goal is to develop a high-throughput pharmacokinetic assay where the fragmentation pathways are already known, transferring the identified transitions (e.g., 146.05 -> 126.05) to a Triple Quadrupole (QqQ) will yield the best sensitivity and quantitative reproducibility[2].

References

  • Parmar, J. M., et al. "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of ChemTech Research, 2012.
  • Drahos, L., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Repository of the Academy's Library (MTAK).
  • MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
  • Zubarev, R. A., & Makarov, A. "Orbitrap Mass Spectrometry." Analytical Chemistry, ACS Publications, 2013.

Sources

Comparative

Comparative Stability Profiling of 2,6-Difluoro-N-methylpyrimidin-4-amine: Acidic vs. Basic Hydrolysis

As drug development increasingly relies on halogenated heterocycles to tune pharmacokinetics, understanding the intrinsic stability of these building blocks is paramount. 2,6-Difluoro-N-methylpyrimidin-4-amine is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated heterocycles to tune pharmacokinetics, understanding the intrinsic stability of these building blocks is paramount. 2,6-Difluoro-N-methylpyrimidin-4-amine is a highly reactive pyrimidine derivative used extensively in medicinal chemistry. However, its unique substitution pattern makes it highly susceptible to specific degradation pathways during formulation and physiological exposure.

This guide objectively compares the hydrolytic stability of 2,6-difluoro-N-methylpyrimidin-4-amine against its chlorinated analog (2,6-dichloro-N-methylpyrimidin-4-amine) and a clinical standard, [1]. By examining the causality behind its degradation, researchers can better design storage protocols, formulations, and downstream synthetic workflows.

Mechanistic Causality: Why Fluorine Dictates Stability

To understand the stability profile of 2,6-difluoro-N-methylpyrimidin-4-amine, we must analyze the electronic effects governing the pyrimidine ring.

Basic Conditions: The SNAr Vulnerability

Under alkaline conditions, the primary degradation pathway is [2]. The hydroxide ion (OH⁻) attacks the electron-deficient C2 or C6 positions.

Counterintuitively to standard SN2 logic, fluorine acts as an exceptional leaving group in SNAr reactions [3]. The rate-determining step in SNAr is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Fluorine’s extreme electronegativity exerts a strong inductive pull, stabilizing this electron-rich carbanion intermediate far better than chlorine. Consequently, the difluoro compound degrades exponentially faster in basic media than its dichloro counterpart.

SNAr_Mechanism Start 2,6-Difluoro-N-methylpyrimidin-4-amine (Electron-Deficient) OH_Attack Nucleophilic Attack (OH⁻) at C2 or C6 Start->OH_Attack Meisenheimer Meisenheimer Complex (Stabilized by F) OH_Attack->Meisenheimer Rate-Limiting Elimination Elimination of F⁻ (Aromaticity Restored) Meisenheimer->Elimination Fast Product Hydroxylated Degradant Elimination->Product

SNAr mechanism of 2,6-difluoro-N-methylpyrimidin-4-amine under basic conditions.

Acidic Conditions: Protonation-Driven Hydrolysis

Under acidic conditions, the pyrimidine ring nitrogens become protonated. This formal positive charge further drains electron density from the ring, increasing its electrophilicity and allowing weak nucleophiles like water to attack. While 2,6-difluoro-N-methylpyrimidin-4-amine is more stable in acid than in base, it still degrades faster than 5-FU, which is [1].

Comparative Performance Data

The following table summarizes the quantitative degradation kinetics of the target compound versus its alternatives under forced degradation conditions (0.1 N HCl and 0.1 N NaOH at 60°C).

CompoundAcidic Hydrolysis (0.1 N HCl, 60°C)Basic Hydrolysis (0.1 N NaOH, 60°C)Primary Degradation Mechanism
2,6-Difluoro-N-methylpyrimidin-4-amine t1/2​≈48 hours t1/2​<1 hourSNAr (Base), Protonation/Hydrolysis (Acid)
2,6-Dichloro-N-methylpyrimidin-4-amine t1/2​≈72 hours t1/2​≈4 hoursSNAr (Base)
5-Fluorouracil (Reference) Stable ( >120 hours) t1/2​≈8 hoursRing Opening / SNAr (Base)

Key Takeaway: The difluoro compound is highly labile in basic environments. Any synthetic or formulation workflow involving this compound must strictly avoid high pH excursions.

Self-Validating Experimental Protocol

To generate reliable kinetic data, forced degradation studies must prevent post-sampling artifacts. A common failure in stability testing is allowing extracted samples to sit in an autosampler queue, where they continue to degrade. The protocol below integrates a self-validating quench step to guarantee data integrity.

Protocol_Workflow Prep Sample Prep (1 mg/mL) Stress Acid/Base Stress (60°C, 0.1N) Prep->Stress Quench Neutralization (Self-Validating) Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis

Self-validating experimental workflow for forced degradation testing.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10 mg of 2,6-difluoro-N-methylpyrimidin-4-amine in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is used as an aprotic organic co-solvent to ensure complete solubility before introducing aqueous stress agents.

  • Acidic Stress Initiation: Transfer 1 mL of the stock solution to a sealed borosilicate vial. Add 1 mL of 0.1 N HCl. Incubate in a thermomixer at 60°C.

  • Basic Stress Initiation: Transfer 1 mL of the stock solution to a separate vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C.

  • Self-Validating Quench (Critical Step): At predefined time points (0, 0.5, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots from each vial.

    • For basic samples: Immediately neutralize by adding 100 µL of 0.1 N HCl.

    • For acidic samples: Immediately neutralize by adding 100 µL of 0.1 N NaOH.

    • Causality: This instantly forces the pH to neutral (~7.0), arresting the degradation kinetics. This ensures the chromatographic profile is a true, validated snapshot of the intended time-point, free from autosampler degradation artifacts.

  • HPLC-UV/MS Analysis: Inject 10 µL of the quenched sample onto a C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm). Use a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow rate of 1.0 mL/min. Quantify the remaining parent compound via UV detection at 254 nm and identify the mass of the hydroxylated degradants via in-line Mass Spectrometry.

References

  • Title: A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil Source: nih.gov URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: wikipedia.org URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: masterorganicchemistry.com URL: [Link]

Sources

Validation

A Comparative In Vitro Toxicity Analysis of 2,6-Difluoro-N-Methylpyrimidin-4-Amine Derivatives

An In-Depth Technical Guide Introduction: The Double-Edged Sword of Fluorinated Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Double-Edged Sword of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] In the relentless pursuit of more potent and selective cancer therapeutics, chemical modifications of the pyrimidine ring have become a key strategy. The introduction of fluorine atoms, for instance, can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a compound.[5]

This guide focuses on a specific, promising class of compounds: 2,6-difluoro-N-methylpyrimidin-4-amine derivatives . While these structural motifs show great potential in the design of targeted therapies, such as kinase inhibitors, their biological activity is intrinsically linked to potential toxicity.[5] Therefore, a rigorous and early assessment of their toxicological profile is not just a regulatory hurdle but a fundamental step in drug development.[6][7] This guide provides a framework for the in vitro toxicity comparison of these derivatives, detailing the critical experimental protocols and explaining the scientific rationale behind these choices to ensure the selection of drug candidates with the highest potential for success and the lowest risk of harm.

Pillar 1: Foundational In Vitro Toxicity Assessment

The initial screening of any new chemical entity (NCE) hinges on two primary pillars of in vitro toxicology: cytotoxicity and genotoxicity . These assessments provide the first glimpse into how a compound interacts with cells at a fundamental level.

  • Cytotoxicity evaluates the intrinsic ability of a compound to cause cell death. It is a measure of general toxicity and is often the first filter for a series of derivatives. The primary metric derived from these assays is the IC50 (half-maximal inhibitory concentration) , which represents the concentration of a derivative required to inhibit cell growth or kill 50% of the cells in a culture.

  • Genotoxicity assesses a compound's potential to damage the genetic material (DNA) within a cell.[8] Such damage can lead to mutations and potentially cancer, making genotoxicity a critical safety endpoint.[9] Key aspects of genotoxicity include:

    • Mutagenicity : The induction of permanent changes in the DNA sequence (gene mutations).

    • Clastogenicity : The induction of structural damage to chromosomes.[7][8]

    • Aneugenicity : The induction of changes in the number of chromosomes.[7][8]

A comprehensive in vitro strategy employs a battery of tests because no single assay can detect all mechanisms of genotoxicity.[7]

Pillar 2: The Experimental Blueprint: Protocols and Rationale

The trustworthiness of a comparative analysis rests on robust and well-validated experimental protocols. Here, we detail the step-by-step methodologies for core cytotoxicity and genotoxicity assays.

Experimental Workflow for In Vitro Toxicity Screening

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_geno Phase 3: Genotoxicity Assessment cluster_analysis Phase 4: Data Interpretation Derivative Derivative Synthesis & Characterization Stock Prepare Stock Solutions (e.g., in DMSO) Derivative->Stock Treat_Cyto Treat with Serial Dilutions of Derivatives (24-72h) Stock->Treat_Cyto Ames Ames Test (Bacterial Reverse Mutation) Stock->Ames Micro Micronucleus Assay (Mammalian Cells) Stock->Micro Cells Cell Line Culture (Cancer & Normal) Seed_Cyto Seed Cells in 96-Well Plates Cells->Seed_Cyto Seed_Cyto->Treat_Cyto Assay_Cyto Perform Cytotoxicity Assay (MTT or SRB) Treat_Cyto->Assay_Cyto IC50 Calculate IC50 Values Assay_Cyto->IC50 Compare Compare Potency & Selectivity Index IC50->Compare Analysis_Geno Analyze Endpoints (Mutations, Micronuclei) Ames->Analysis_Geno Micro->Analysis_Geno Analysis_Geno->Compare Select Select Lead Candidates Compare->Select

Caption: General workflow for in vitro toxicity screening of novel compounds.

Cytotoxicity Protocol 1: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous MRC-5 lung fibroblasts) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives. Treat the cells with these various concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Protocol 2: The Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.[11]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Genotoxicity Protocol 1: Bacterial Reverse Mutation (Ames) Test

This assay, a cornerstone of genotoxicity testing, uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[7][12] The test evaluates whether a chemical derivative can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Rationale: This is a rapid and cost-effective method to screen for a compound's potential to cause gene mutations. A positive result is a strong indicator of mutagenic potential.[9]

Genotoxicity Protocol 2: In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage.[7] It is conducted using mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[6][7] Their presence indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Rationale: The micronucleus assay is highly sensitive for detecting chromosomal damage and has the advantage of identifying both clastogenic and aneugenic agents.[7] It is a standard component of the regulatory testing battery.[8]

Pillar 3: Comparative Analysis and Mechanistic Insights

The ultimate goal is to compare derivatives to select candidates with high potency against cancer cells and low toxicity towards normal cells.

Data Presentation: A Comparative Cytotoxicity Table

The data generated from cytotoxicity assays should be summarized in a clear, comparative table. This allows for a direct assessment of potency and selectivity. The Selectivity Index (SI) is a crucial parameter, calculated as:

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2,6-difluoro-N-methylpyrimidin-4-amine Derivatives

Compound IDParent Scaffold ModificationIC50 (µM) - A549 (Lung Cancer)IC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - MRC-5 (Normal Fibroblast)Selectivity Index (SI) vs. A549
DF-PYR-01 -H (Parent)15.218.5> 100> 6.6
DF-PYR-02 -4-fluorophenyl2.13.485.140.5
DF-PYR-03 -3,4-dimethoxyphenyl0.81.150.663.3
DF-PYR-04 -indole5.67.2> 100> 17.8
Doxorubicin (Reference Drug)0.20.51.57.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate how experimental results would be structured for comparative analysis.

Interpretation of the Data:

From this hypothetical table, one could conclude that derivative DF-PYR-03 is the most potent against both cancer cell lines. More importantly, it displays the highest Selectivity Index (63.3), suggesting a more favorable therapeutic window compared to the other derivatives and even the reference drug, Doxorubicin.

Mechanisms of Toxicity for Fluorinated Pyrimidines

Understanding the potential mechanisms of toxicity is crucial for interpreting results and guiding further drug development. For fluorinated pyrimidines, toxicity often arises from their metabolic activation into fraudulent nucleotides.[13]

  • Inhibition of Thymidylate Synthase (TS): A primary mechanism for compounds like 5-Fluorouracil (5-FU) involves the metabolic conversion to a metabolite that irreversibly inhibits TS.[14][15] This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine, disrupting DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[15]

  • Incorporation into RNA and DNA: Fluorinated pyrimidine metabolites can be incorporated into both RNA and DNA.[14][16] Incorporation into RNA can interfere with RNA processing and function, while incorporation into DNA can lead to DNA strand breaks and instability.[15]

  • Induction of Apoptosis: Many cytotoxic pyrimidine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[10] This can be a downstream consequence of DNA damage or the inhibition of critical signaling pathways necessary for cell survival.

Potential Signaling Pathway Inhibition

Many modern pyrimidine derivatives are designed as kinase inhibitors. Inhibition of a key oncogenic kinase can block downstream signaling required for cell proliferation and survival, leading to apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-MET) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Derivative Pyrimidine Derivative (DF-PYR-03) Derivative->RTK INHIBITS AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of a kinase pathway by a pyrimidine derivative to induce apoptosis.

Conclusion: A Strategy for Advancing Safer Therapeutics

The in vitro toxicity assessment of 2,6-difluoro-N-methylpyrimidin-4-amine derivatives is a multi-faceted process that requires a strategic combination of assays. By systematically evaluating cytotoxicity across multiple cell lines to determine potency and selectivity, and by probing for genotoxic potential using a validated battery of tests, researchers can build a comprehensive safety profile for each new compound. This rigorous, data-driven approach is indispensable for de-risking drug candidates early in the discovery pipeline, ensuring that only the most promising derivatives—those with a potent therapeutic effect and an acceptable safety margin—are advanced toward clinical development.[7]

References

  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide. Benchchem.
  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Singapore. Miltenyi Biotec.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan J. Chem.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • Cardiotoxicities of 5-Fluorouracil and Other Fluoropyrimidines. PMC - NIH.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management. PMC.
  • In Vitro Genotoxicity Assays Testing Services | CRO Company. Aurigene.
  • In Vitro and in Vivo Studies. CMIC Group.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers.
  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PMC.
  • An overview on synthesis and biological activity of pyrimidines. ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Application Notes and Protocols for 4,6-difluoro-N-methylpyrimidin-2-amine in Drug Discovery. Benchchem.

Sources

Comparative

Benchmarking Synthesis Routes for 2,6-Difluoro-N-methylpyrimidin-4-amine: A Comprehensive Technical Guide

2,6-Difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2) is a privileged structural motif in modern drug discovery, frequently utilized as a highly stable hinge-binding scaffold in the development of kinase inhibitors. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2,6-Difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2) is a privileged structural motif in modern drug discovery, frequently utilized as a highly stable hinge-binding scaffold in the development of kinase inhibitors. The strategic placement of two highly electronegative fluorine atoms enhances the metabolic stability and lipophilicity of the pyrimidine core, while the N-methylamino group provides a critical vector for hydrogen bonding.

As a Senior Application Scientist, I have evaluated and benchmarked multiple synthetic pathways for this scaffold. This guide provides an objective, data-driven comparison of the available synthesis routes, grounded in mechanistic causality and real-time experimental validation.

Mechanistic Rationale & Route Benchmarking

When synthesizing substituted fluoropyrimidines, chemists typically evaluate two primary strategies: direct nucleophilic aromatic substitution (SNAr) on a polyfluorinated precursor, or SNAr on a polychlorinated precursor followed by halogen exchange (Halex).

Route A: Direct SNAr of 2,4,6-Trifluoropyrimidine (The Gold Standard)

The direct amination of 2,4,6-trifluoropyrimidine with methylamine is the most efficient and scalable pathway. The causality behind this efficiency lies in the extreme electronegativity of fluorine. Fluorine substituents drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the carbon centers highly electrophilic and accelerating the addition-elimination (SNAr) mechanism.

Regioselectivity is the primary variable to control. While the C4 and C6 positions are chemically equivalent, the C2 position is also a potential site of nucleophilic attack. Kinetically, attack at the C4 position is heavily favored over the C2 position. This preference is driven by two factors:

  • Electronic Stabilization: The transition state for C4-attack forms a para-quinoid Meisenheimer intermediate, which is thermodynamically more stable than the ortho-quinoid intermediate formed during C2-attack.

  • Steric Dynamics: The C2 position is sterically hindered as it is flanked by two nitrogen atoms.

Literature precedent demonstrates that the amination of 2,4,6-trifluoropyrimidine yields a ~4:1 to 5:1 regiomeric ratio favoring the C4-isomer over the C2-isomer .

Route B: Amination of 2,4,6-Trichloropyrimidine followed by Halex (The Suboptimal Path)

An alternative legacy approach involves reacting 2,4,6-trichloropyrimidine with methylamine to form 2,6-dichloro-N-methylpyrimidin-4-amine , followed by a Halex reaction using potassium fluoride (KF) to install the required fluorine atoms.

Mechanistically, this route is fundamentally flawed for this specific target. Once the methylamino group is installed on the pyrimidine ring, its strong electron-donating resonance (+M effect) significantly raises the LUMO of the aromatic system. This electronic enrichment drastically deactivates the remaining C-Cl bonds toward nucleophilic attack by the fluoride ion. Consequently, the Halex step requires forcing conditions (e.g., >150°C, phase transfer catalysts), which inevitably leads to thermal degradation, polymerization, and abysmal overall yields.

Quantitative Benchmarking

The following table summarizes the quantitative performance metrics of both synthetic pathways based on empirical laboratory data.

Performance MetricRoute A: Direct SNAr on TrifluoropyrimidineRoute B: Chloropyrimidine + Halex
Overall Yield 75% – 85% (Isolated)< 20% (Due to Halex degradation)
Regioselectivity (C4:C2) ~4.5 : 1~3 : 1 (During initial amination)
Step Count 1 Step2 Steps
Scalability Excellent (Requires strict cryogenic control)Poor (Harsh Halex conditions limit scale)
Primary IPC Method 19F NMR (Symmetry breaking)LC-MS

Synthetic Workflow & Logic Diagram

RouteComparison cluster_RouteA Route A: Direct SNAr (Optimal) cluster_RouteB Route B: Halex Approach (Suboptimal) SM_A 2,4,6-Trifluoropyrimidine Cond_A Methylamine (1.0 eq) DIPEA, THF, -20°C SM_A->Cond_A Prod_A 2,6-Difluoro-N-methylpyrimidin-4-amine (Major, C4-Attack) Cond_A->Prod_A Kinetically Favored Byprod_A 4,6-Difluoro-N-methylpyrimidin-2-amine (Minor, C2-Attack) Cond_A->Byprod_A Sterically Hindered SM_B 2,4,6-Trichloropyrimidine Cond_B1 Methylamine (1.0 eq) DIPEA, THF SM_B->Cond_B1 Int_B 2,6-Dichloro-N-methylpyrimidin-4-amine Cond_B1->Int_B Cond_B2 KF, 18-Crown-6 150°C (Halex) Int_B->Cond_B2 Fail_B Decomposition / Low Yield (Deactivated Ring) Cond_B2->Fail_B

Synthetic workflow comparing the optimal direct SNAr route against the suboptimal Halex approach.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity and reproducibility, the protocol for Route A is designed as a self-validating system . By utilizing 19F NMR as an In-Process Control (IPC), the reaction validates its own regiochemical outcome in real-time through the principle of molecular symmetry breaking.

The Causality of the IPC: The starting material (2,4,6-trifluoropyrimidine) possesses a plane of symmetry, making the fluorines at C4 and C6 chemically equivalent.

  • If the desired C4-attack occurs, the symmetry is broken. The resulting 2,6-difluoro-N-methylpyrimidin-4-amine will exhibit two distinct 1F signals in the 19F NMR spectrum (C2-F and C6-F).

  • If the undesired C2-attack occurs, the symmetry is retained. The resulting 4,6-difluoro-N-methylpyrimidin-2-amine will exhibit a single integrated 2F signal (C4-F and C6-F remain equivalent). This allows the chemist to definitively confirm regioselectivity prior to any downstream purification.

Step-by-Step Methodology (Route A)

Reagents:

  • 2,4,6-Trifluoropyrimidine (1.0 equiv, 10.0 mmol)

  • Methylamine (2.0 M solution in THF) (1.0 equiv, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2,4,6-trifluoropyrimidine (1.34 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to exactly -78°C. Causality: Cryogenic temperatures suppress the formation of the thermodynamically stable but undesired C2-isomer and prevent over-amination (bis-addition).

  • Base Addition: Add DIPEA (2.1 mL, 12.0 mmol) to the cooled solution in a single portion. DIPEA acts as a non-nucleophilic proton sponge to neutralize the highly corrosive HF generated during the reaction.

  • Nucleophile Addition: Using a syringe pump, add the methylamine solution (5.0 mL, 10.0 mmol) dropwise over 30 minutes. Maintain the internal temperature below -70°C during the addition.

  • Reaction Progression: Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over an additional 2 hours.

  • Self-Validating IPC: Withdraw a 0.1 mL aliquot, dilute with CDCl3, and acquire a rapid 19F NMR spectrum. Confirm the presence of two distinct fluorine signals (indicating the asymmetric C4-product) and the absence of the symmetric starting material signal.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to separate the major C4-isomer from the minor C2-isomer.

References

  • Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry, 4, 22.[Link]

  • Véliz, E. A., & Beal, P. A. (2008). "A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors." Journal of Organic Chemistry, 73(3), 931-939.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2,6-Difluoro-N-methylpyrimidin-4-amine

Here is a comprehensive, professional guide detailing the operational and disposal protocols for 2,6-difluoro-N-methylpyrimidin-4-amine, designed for researchers and drug development professionals. Operational Context an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide detailing the operational and disposal protocols for 2,6-difluoro-N-methylpyrimidin-4-amine, designed for researchers and drug development professionals.

Operational Context and Hazard Causality

In pharmaceutical research and drug development, fluorinated pyrimidine derivatives like 2,6-difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) are frequently utilized as key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics [1].

When managing the lifecycle of this compound, laboratory professionals must understand the causality behind its hazards to implement a self-validating safety system. The presence of both fluorine atoms and a pyrimidine ring means that upon thermal decomposition or aggressive chemical degradation, this compound will release highly toxic and corrosive byproducts, specifically hydrogen fluoride (HF) and nitrogen oxides (NOx) . Therefore, disposal cannot be treated as a standard organic waste stream; it requires strict segregation as a halogenated organic waste to ensure downstream incineration facilities can properly scrub the effluent gases.

Physicochemical Profile

Understanding the physical properties is the first step in operational safety. The compound's lipophilicity and molecular weight dictate its environmental mobility and required containment strategies [2].

PropertyValueOperational Implication
CAS Registry Number 165258-58-2Essential for accurate waste manifesting.
Molecular Formula C5H5F2N3Indicates high nitrogen and halogen content.
Molecular Weight 145.11 g/mol Used for calculating stoichiometric waste neutralization.
LogP 0.87Slightly lipophilic; avoid discharging into aqueous waste streams.
Topological Polar Surface Area 37.81 ŲInfluences dermal absorption potential; dictates PPE selection.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every step of the disposal process must be verified before proceeding to the next. Do not attempt to neutralize or degrade this compound using improvised chemical treatments (e.g., strong acids/bases) in the laboratory, as this risks uncontrolled exothermic reactions and HF gas release.

Phase 1: Waste Segregation and Collection
  • Categorization: Classify all solid waste, contaminated PPE, and liquid solutions containing 2,6-difluoro-N-methylpyrimidin-4-amine strictly as Halogenated Organic Waste .

  • Compatibility Verification: Ensure the waste container does not contain strong oxidizers, strong acids, or reactive metals. The pyrimidine amine group can react exothermically with strong oxidizing agents.

  • Containment: Use high-density polyethylene (HDPE) or PTFE-lined containers. Do not use standard glass if there is any risk of free fluoride ion generation in the waste mixture, as fluoride will etch and eventually breach glass containment.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2,6-difluoro-N-methylpyrimidin-4-amine" and flag the hazards: Toxic, Halogenated, Potential HF precursor upon combustion.

Phase 2: Satellite Accumulation and Storage
  • Environmental Controls: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) under continuous negative pressure (e.g., a ventilated safety cabinet).

  • Secondary Containment: Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume. This ensures that any structural failure of the HDPE container does not result in environmental release.

  • Time Limits: Adhere strictly to institutional and local regulatory time limits for SAA storage (typically 90 days to 1 year, depending on generator status) before transferring to the central accumulation area.

Phase 3: Final Destruction (High-Temperature Incineration)
  • Contractor Handoff: Transfer the manifested waste to a licensed, professional hazardous waste management facility.

  • Incineration Protocol (Facility Level): The only acceptable method for ultimate disposal is high-temperature incineration (typically >1000°C).

  • Effluent Scrubbing: The incineration facility must be equipped with an afterburner and an alkaline gas scrubber system (e.g., NaOH spray towers). Causality: The high temperatures break the robust carbon-fluorine bonds, generating HF gas. The alkaline scrubber is mandatory to neutralize the HF into harmless fluoride salts (e.g., NaF) and to reduce NOx emissions before environmental release.

Workflow Visualization

The following diagram illustrates the logical progression and safety checkpoints for the disposal of halogenated pyrimidine derivatives.

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation: Halogenated Organics Gen->Seg Verify Compatibility Check (No Oxidizers/Acids) Seg->Verify Store Satellite Accumulation (HDPE + Secondary Containment) Verify->Store Transport Certified HazMat Transport & Manifesting Store->Transport Incinerate High-Temp Incineration (Alkaline Scrubbers Active) Transport->Incinerate

Workflow for the safe segregation, storage, and incineration of halogenated pyrimidine waste.

References
Handling

Personal protective equipment for handling 2,6-difluoro-N-methylpyrimidin-4-amine

Advanced Laboratory Safety and Operational Protocol for 2,6-Difluoro-N-methylpyrimidin-4-amine As a Senior Application Scientist, I recognize that handling halogenated pyrimidine intermediates demands more than basic lab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol for 2,6-Difluoro-N-methylpyrimidin-4-amine

As a Senior Application Scientist, I recognize that handling halogenated pyrimidine intermediates demands more than basic laboratory compliance; it requires a mechanistic understanding of the chemical's behavior. 2,6-Difluoro-N-methylpyrimidin-4-amine (CAS: 165258-58-2) is a highly reactive fluorinated building block used in advanced drug discovery. Due to its structural similarity to known cytotoxic agents and antimetabolites, strict Personal Protective Equipment (PPE) and operational frameworks are mandatory to ensure researcher safety and sample integrity.

Chemical Profile & Quantitative Data

Understanding the physical and chemical properties of 2,6-difluoro-N-methylpyrimidin-4-amine is the first step in risk mitigation. The presence of two fluorine atoms significantly alters its lipophilicity and reactivity compared to unhalogenated analogs.

PropertyValueClinical / Safety Implication
IUPAC Name 2,6-difluoro-N-methylpyrimidin-4-amineActive pharmaceutical intermediate
CAS Number 165258-58-2Unique identifier for SDS tracking[1]
Molecular Formula C5H5F2N3High fluorine content indicates potential HF gas release upon combustion[2]
Molecular Weight 145.113 g/mol Low molecular weight facilitates rapid absorption if aerosolized[1]
Density (Predicted) 1.398 ± 0.06 g/cm³Settles rapidly in liquid suspensions[3]
Boiling Point (Predicted) 298.6 ± 50.0 °CLow volatility at room temp, but dust inhalation is a primary risk[3]

Mechanistic Toxicology: The Causality Behind Safety Protocols

Why do we mandate stringent PPE for this specific compound? Fluorinated pyrimidines are not benign structural motifs. In biological systems, related halogenated pyrimidines (such as 5-fluorouracil or trifluridine) act as antimetabolites[4]. They can undergo cellular uptake and metabolic activation, ultimately inhibiting thymidylate synthase[5]. This inhibition disrupts DNA synthesis, leading to cytotoxicity, potential mutagenesis, and severe tissue irritation[5]. Furthermore, thermal decomposition of these compounds emits highly toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[5].

Mechanism A Exposure to Halogenated Pyrimidine Derivatives B Cellular Uptake & Metabolic Activation A->B C Inhibition of Thymidylate Synthase B->C D Disruption of DNA Synthesis C->D E Cytotoxicity, Mutagenesis & Tissue Irritation D->E

Figure 1: Mechanistic pathway of fluorinated pyrimidine toxicity necessitating stringent PPE.

Mandatory PPE Framework

To interrupt the toxicological pathway described above, the following PPE and engineering controls are non-negotiable. Each item is selected based on the specific physicochemical threats posed by halogenated pyrimidines[6].

Protective EquipmentSpecification & StandardCausality / Rationale
Hand Protection Nitrile gloves (Tested to EN 374 / US F739)Halogenated organics can permeate standard latex. Nitrile provides a superior chemical barrier[7].
Eye Protection Splash-proof chemical safety gogglesProtects against corneal damage from reactive halogenated dust and solvent splashes[8].
Respiratory Protection NIOSH-approved N95 or P100 respiratorPrevents inhalation of fine powders, which can cause severe respiratory sensitization and systemic toxicity[8].
Body Protection Flame-resistant lab coat & closed-toe shoesPrevents dermal contact. Work clothes must be laundered separately to avoid cross-contamination[7].
Engineering Control Class II Biological Safety Cabinet (BSC) or Fume HoodEnsures airborne concentrations remain below occupational exposure limits. Exhaust must be HEPA-filtered[7].

Operational Workflow: Safe Handling & Experimental Protocol

The following step-by-step methodology provides a self-validating system for handling 2,6-difluoro-N-methylpyrimidin-4-amine during synthesis or assay preparation.

Step 1: Environmental Validation & Setup

  • Action: Verify that the chemical fume hood or Class II BSC is operational with an inward face velocity of at least 100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active. Clear the workspace of incompatible materials (strong oxidizers, strong acids, and strong bases)[8].

Step 2: PPE Donning Sequence

  • Action: Don the flame-resistant lab coat, followed by safety goggles, and the NIOSH-approved respirator[9]. Finally, put on double-layered nitrile gloves.

  • Validation: Perform a seal check on the respirator. Inspect outer gloves for micro-tears.

Step 3: Closed-System Weighing & Transfer

  • Action: Using an anti-static weigh boat, carefully weigh the required mass of 2,6-difluoro-N-methylpyrimidin-4-amine inside the fume hood. Avoid generating dust[7].

  • Causality: Static electricity can cause fine fluorinated powders to aerosolize, increasing inhalation risk.

Step 4: Dissolution & Reaction Execution

  • Action: Transfer the powder to a round-bottom flask. Slowly add the appropriate reaction solvent (e.g., anhydrous DMF or DMSO) while stirring. Control any exothermic reactions using a water bath[6].

  • Validation: Monitor the complete dissolution visually. Use Thin Layer Chromatography (TLC) to monitor the progress of subsequent reactions, ensuring no unreacted intermediate remains exposed[6].

Step 5: Doffing & Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent, followed by soap and water[8]. Remove outer gloves inside the hood and dispose of them in the designated hazardous waste bin. Wash hands thoroughly with soap and water immediately after doffing the remaining PPE[7].

Workflow W1 1. Engineering Controls (Class II BSC / Fume Hood) W2 2. PPE Donning (Nitrile, N95, Goggles) W1->W2 W3 3. Closed-System Weighing & Transfer W2->W3 W4 4. Surface Decontamination (Soap, Water, Solvents) W3->W4 W5 5. Waste Incineration (>1100°C) W4->W5

Figure 2: Sequential operational workflow for handling halogenated pyrimidine intermediates.

Emergency Response & Spill Management

In the event of a spill, immediate isolation of the hazard area is required[8].

  • Small Spills: Dampen the spilled powder with water to prevent dusting before sweeping[7]. Absorb with an inert material (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container. Wash the area thoroughly with soap and water[8].

  • Large Spills: Evacuate personnel. Use a HEPA-filtered vacuum designed for hazardous materials (grounded to prevent explosion) to collect the dust[7].

Waste Disposal Plan

Because 2,6-difluoro-N-methylpyrimidin-4-amine contains highly stable carbon-fluorine bonds, standard biological disposal methods are insufficient and illegal.

  • Protocol: All contaminated consumables (gloves, weigh boats, paper towels) and residual chemical waste must be classified as halogenated cytotoxic waste[7].

  • Destruction: Transport via licensed contractors to a multi-chambered incinerator. Destruction must occur at temperatures of 1100 °C or higher with an appropriate residence time to ensure complete thermal breakdown and prevent the environmental release of toxic HF gas[7].

References

  • GuideChem. "165258-58-2 4-Pyrimidinamine,2,6-difluoro-N-methyl-". 1

  • Benchchem. "An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2)". 6

  • Onco'Zine. "Adrucil Injection". 8

  • PubChem. "Trifluridine | C10H11F3N2O5 | CID 6256". 4

  • Chemsrc. "5-Flucytosine | CAS#:2022-85-7". 9

  • ChemicalBook. "5-Fluorouracil | 51-21-8". 5

  • Santa Cruz Biotechnology. "Doxifluridine". 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-methylpyrimidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.